Hexapentacontane
Description
Structure
2D Structure
Properties
IUPAC Name |
hexapentacontane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H114/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-56H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUOBKZPFQPHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H114 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
hexapentacontane chemical properties
An In-depth Technical Guide on the Chemical Properties of Hexapentacontane
Abstract
This compound (C₅₆H₁₁₄) is a long-chain saturated hydrocarbon belonging to the alkane family.[1] As a high-molecular-weight alkane, it exists as a waxy solid at standard conditions and exhibits properties characteristic of paraffins, including low reactivity and low polarity.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this compound.
Physicochemical Properties
This compound is an acyclic alkane with the general chemical formula CₙH₂ₙ₊₂.[2] Its fundamental properties are determined by the 56-carbon backbone and the intermolecular van der Waals forces, which are significant due to its large molecular size.[3][4][5] The key quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 7719-82-6 | PubChem[6], ChemicalBook[7] |
| Molecular Formula | C₅₆H₁₁₄ | Smolecule[1], PubChem[6] |
| Molecular Weight | 787.5 g/mol | Smolecule[1], PubChem[6] |
| Melting Point | 96-99 °C | ChemicalBook[7] |
| Boiling Point | 601.13 °C (estimate) | ChemicalBook[7] |
| Density | 0.9271 (estimate) | ChemicalBook[7] |
| Refractive Index | 1.4883 (estimate) | ChemicalBook[7] |
| Physical State | Solid at 25°C | General Alkane Properties[2] |
Reactivity and Stability
Like other high-molecular-weight alkanes, this compound is characterized by its relatively low reactivity.[1] The carbon-carbon and carbon-hydrogen bonds are strong and nonpolar, making the molecule stable. Key reactions include:
-
Combustion : In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.[1] The balanced equation is: C₅₆H₁₁₄ + 86O₂ → 56CO₂ + 57H₂O.[1]
-
Oxidation : Under controlled conditions with specific oxidizing agents, it can be oxidized to form long-chain alcohols or carboxylic acids.[1]
-
Thermal Cracking : At high temperatures and in the presence of catalysts, the C-C bonds can break to form a mixture of lower-molecular-weight alkanes and alkenes.[1][8]
Synthesis Pathways
This compound can be synthesized through several established organic chemistry methods designed to create long-chain alkanes.
Caption: Primary synthesis routes for long-chain alkanes like this compound.
-
Kolbe Electrolysis : This method involves the electrolysis of sodium or potassium salts of long-chain carboxylic acids to form higher alkanes via a radical coupling mechanism.[1]
-
Wurtz Reaction : The coupling of two alkyl halides in the presence of sodium metal can be used to form a longer carbon chain.[1][8] For this compound, this could involve the reaction of a 28-carbon alkyl halide.
-
Thermal Cracking : While primarily a method for breaking down large hydrocarbons, specific fractions from the thermal cracking of petroleum can yield higher alkanes like this compound.[1]
Experimental Protocols
Melting Point Determination
The melting point is a critical parameter for identifying a solid compound and assessing its purity.[9][10] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[9] Impurities tend to lower and broaden the melting range.[9][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula and watch glass
Protocol:
-
Sample Preparation : Place a small amount of dry, powdered this compound on a clean watch glass. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Sample Packing : Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[10]
-
Apparatus Setup : Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a preliminary value.[11]
-
Accurate Determination : Set the starting temperature to ~10-15°C below the expected melting point (96-99°C). Use a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.[9]
-
Observation : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁).
-
Final Reading : Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (T₂).
-
Reporting : The melting point is reported as the range T₁ - T₂. Repeat the measurement with a fresh sample to ensure consistency.
Caption: Experimental workflow for determining the melting point of this compound.
Solubility
As a large, nonpolar molecule, this compound is governed by the "like dissolves like" principle.
-
Insoluble in Polar Solvents : It is practically insoluble in water and other polar solvents.
-
Soluble in Nonpolar Solvents : It is expected to be soluble in hot nonpolar organic solvents such as toluene, benzene, and hexane. Its solubility at room temperature in these solvents is likely to be low due to its solid state.
Biological Activity and Signaling Pathways
Saturated long-chain alkanes like this compound are generally considered to be biologically inert with very low toxicity. They lack functional groups that would typically interact with biological receptors or participate in metabolic pathways. A review of the scientific literature did not yield any specific studies linking this compound to defined signaling pathways or significant biological activities relevant to drug development.[12][13][14] Its primary relevance in a biological context is as a component of certain waxes or as a non-metabolizable lipid.
Applications and Research Interest
Due to its properties, this compound has several industrial and research applications:
-
Lubricants : Its high viscosity and stability make it a potential component in high-temperature lubricating oils.[1]
-
Cosmetics : It can serve as an emollient in cosmetic formulations.[1]
-
Research Standard : It is used as a standard reference compound in gas chromatography and other chemical analyses involving hydrocarbons.[7]
-
Nanotechnology : The strong van der Waals forces between this compound molecules drive self-assembly, allowing it to be used as a building block for nanostructures like micelles and thin films with potential applications in molecular electronics and drug delivery.[1]
-
Tribology : Studies have investigated its ability to form low-friction films on surfaces, making it a candidate material for lubricants in micro- and nanoelectromechanical systems (MEMS and NEMS).[1]
References
- 1. Buy this compound | 7719-82-6 [smolecule.com]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Boiling Point Of Alkanes [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C56H114 | CID 3702843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ALKANE C56 CAS#: 7719-82-6 [amp.chemicalbook.com]
- 8. Higher alkane - Wikipedia [en.wikipedia.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Scalarane sesterterpenoids: semisynthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xenicane Natural Products: Biological Activity and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Potential Applications of Hexapentacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapentacontane (C₅₆H₁₁₄) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] As a high-molecular-weight paraffin, its molecular structure and physicochemical properties are of significant interest in various fields, including materials science and potentially in the formulation of drug delivery systems. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on aspects relevant to researchers in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
This compound is a linear alkane consisting of a 56-carbon backbone with 114 hydrogen atoms, conforming to the general formula CₙH₂ₙ₊₂.[2] The carbon atoms are sp³ hybridized, resulting in a flexible chain with tetrahedral geometry at each carbon.[2] The molecule's large size and high number of C-C and C-H bonds contribute to its nonpolar nature and significant van der Waals forces between molecules. These intermolecular forces are responsible for its solid state at room temperature and its low solubility in polar solvents.[3]
Data Presentation: Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known and estimated physicochemical properties. For context, representative data for other long-chain alkanes are also included to illustrate trends.
| Property | This compound (C₅₆H₁₁₄) | n-Eicosane (C₂₀H₄₂) | n-Triacontane (C₃₀H₆₂) |
| CAS Number | 7719-82-6[1] | 112-95-8 | 638-68-6 |
| Molecular Weight ( g/mol ) | 787.49[1] | 282.55 | 422.82 |
| Melting Point (°C) | ~98-100 | 36.8 | 65.8 |
| Boiling Point (°C) | >600 (estimated) | 343.1 | 449.7 |
| Density (g/cm³) | ~0.82 (solid) | 0.7886 (at 20°C) | 0.8097 (at 20°C) |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | Insoluble in water; soluble in ether, petroleum ether. | Insoluble in water; soluble in benzene, chloroform. |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of a long-chain alkane like this compound is expected to be relatively simple, dominated by C-H and C-C bond vibrations.[4]
-
C-H stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region.[2][5]
-
CH₂ bending (scissoring): A characteristic absorption should appear around 1465-1475 cm⁻¹.[6]
-
CH₃ bending (umbrella mode): A peak is anticipated around 1375 cm⁻¹.[6]
-
CH₂ rocking: For long-chain alkanes, a weak absorption around 720-730 cm⁻¹ is characteristic.[6] This peak may be split in the solid state.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a linear alkane is typically characterized by signals in the upfield region (around 0.8-1.5 ppm). The terminal methyl (CH₃) protons would appear as a triplet, while the internal methylene (CH₂) protons would present as a complex multiplet. Due to the high degree of similarity in the chemical environments of the internal methylene groups in a long chain, significant signal overlap is expected.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the chemically non-equivalent carbons. For a long-chain n-alkane, the chemical shifts of the carbons increase as they are closer to the end of the chain.[8] The terminal methyl carbon would be the most upfield, and the chemical shifts of the methylene carbons would progress downfield towards the center of the chain, where they would become very similar and potentially overlap.[8][9]
Mass Spectrometry
The electron impact mass spectrum of a high-molecular-weight alkane like this compound would likely show a very weak or absent molecular ion peak due to the ease of fragmentation.[2] The fragmentation pattern would be characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[2] Larger fragments would be less abundant. Analysis of such high-mass alkanes can be achieved using techniques like time-of-flight mass spectrometry with soft ionization methods.[10]
Experimental Protocols: Synthesis of Long-Chain Alkanes
This compound can be synthesized through methods suitable for the formation of long C-C bonds. The following are detailed, representative protocols for two common methods.
Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new C-C bond.[11] For the synthesis of this compound, a 28-carbon alkyl halide would be used.
Materials:
-
1-Bromooctacosane (C₂₈H₅₇Br)
-
Sodium metal, finely dispersed
-
Anhydrous diethyl ether or tetrahydrofuran (THF)[11]
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
All glassware must be thoroughly dried to exclude moisture. The reaction is set up under an inert atmosphere.
-
Finely dispersed sodium metal is suspended in anhydrous diethyl ether in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
A solution of 1-bromooctacosane in anhydrous diethyl ether is added dropwise to the sodium suspension with vigorous stirring.
-
The reaction mixture is gently heated to reflux for several hours to ensure complete reaction.
-
After the reaction is complete, the mixture is cooled to room temperature. Any unreacted sodium is carefully quenched by the slow addition of ethanol.
-
Water is then added to dissolve the sodium bromide salt.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude this compound is purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by column chromatography.
Kolbe Electrolysis
Kolbe electrolysis involves the electrochemical decarboxylative dimerization of two carboxylate molecules.[12][13] To synthesize this compound, the electrolysis of a salt of a 28-carbon carboxylic acid would be performed.
Materials:
-
Octacosanoic acid (C₂₇H₅₅COOH)
-
Sodium hydroxide or potassium hydroxide
-
Methanol or a mixture of methanol and water
-
Platinum or carbon electrodes
-
Electrolysis cell
Procedure:
-
Octacosanoic acid is neutralized with a stoichiometric amount of sodium hydroxide in methanol to form sodium octacosanoate.
-
The resulting solution is placed in an electrolysis cell equipped with two platinum or carbon electrodes.
-
A direct current is passed through the solution. The voltage and current density should be optimized for the specific setup.
-
At the anode, the octacosanoate is oxidized, loses carbon dioxide, and forms a 27-carbon radical. Two of these radicals then dimerize to form this compound.[12]
-
At the cathode, hydrogen gas is evolved.[12]
-
The reaction is continued until the evolution of carbon dioxide ceases.
-
The solid this compound product will precipitate out of the solution and can be collected by filtration.
-
The crude product is washed with water to remove any remaining salts and then purified by recrystallization.
Signaling Pathways and Drug Development Applications
Currently, there is no direct evidence to suggest that this compound is involved in specific biological signaling pathways or possesses intrinsic pharmacological activity. Most alkanes are considered biologically inert.[2] However, the unique physicochemical properties of long-chain alkanes make them interesting candidates for applications in drug delivery and formulation.
Self-Assembly and Nanostructure Formation
Long-chain alkanes like this compound have a strong tendency to self-assemble into ordered structures, such as lamellae, on surfaces.[14][15] This property is driven by van der Waals interactions between the long alkyl chains. This self-assembly behavior is analogous to the formation of lipid bilayers in cell membranes and the hydrophobic cores of micelles and nanoparticles used in drug delivery.
The hydrophobicity and self-assembly characteristics of this compound suggest its potential use as a component in lipid-based or polymer-based drug delivery systems.[16] For instance, it could be incorporated into the hydrophobic core of nanoparticles to encapsulate and stabilize lipophilic drugs, potentially controlling their release profile. Semifluorinated alkanes, a related class of compounds, are already being explored as drug carriers.[17]
Mandatory Visualizations
Caption: Synthetic routes to this compound.
References
- 1. This compound | C56H114 | CID 3702843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. 20.1 Characteristics of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Time-of-flight mass spectrometric analysis of high-molecular-weight alkanes in crude oil by silver nitrate chemical ionization after laser desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 13. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 14. azonano.com [azonano.com]
- 15. Self-assembly of long chain alkanes and their derivatives on graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supramolecular assemblies of alkane functionalized polyethylene glycol copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Hexapentacontane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic routes to hexapentacontane (C56H114), a long-chain alkane with potential applications in various scientific fields, including drug delivery and materials science. The document details established synthetic methodologies, including classical approaches such as the Wurtz reaction and Kolbe electrolysis, and focuses on a more versatile and controlled multi-step synthesis involving Wittig reactions for chain elongation. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical synthesis of this and other very long-chain alkanes.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C56H114. As a long-chain alkane, its physical and chemical properties, such as high melting and boiling points, low reactivity, and hydrophobicity, make it a molecule of interest for applications requiring stable, non-polar structures. These can include its use as a component in the formulation of drug delivery systems, as a standard for analytical chromatography, or in the study of self-assembly and crystallization of long-chain molecules. The precise synthesis of such a large, non-polar molecule presents unique challenges, primarily related to the solubility of intermediates and the need for high-yielding reactions to achieve a satisfactory overall yield over a multi-step process.
Synthetic Methodologies
Several synthetic strategies can be employed for the synthesis of long-chain alkanes like this compound. These can be broadly categorized into classical coupling reactions and more modern, multi-step chain elongation methods.
Classical Coupling Reactions
The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in a dry ether solvent to form a new carbon-carbon bond, resulting in a longer alkane.[1][2]
-
General Reaction: 2 R-X + 2 Na → R-R + 2 NaX
For the synthesis of this compound, a suitable starting material would be 1-halooctacosane (C28H57X).
While conceptually simple, the Wurtz reaction is often plagued by low yields and the formation of side products, particularly elimination products (alkenes). These limitations make it less suitable for the high-purity synthesis of very long-chain alkanes.
Kolbe electrolysis involves the electrochemical decarboxylation of two carboxylic acid salts to form a dimer.[3]
-
General Reaction: 2 R-COO⁻ → R-R + 2 CO₂ + 2 e⁻
To synthesize this compound, the electrolysis of the sodium or potassium salt of nonacosanoic acid (C28H57COOH) would be required. This method is advantageous for creating symmetrical alkanes. However, controlling the reaction conditions to minimize side reactions can be challenging.
Multi-Step Chain Elongation via Wittig Reaction
The overall workflow for this synthetic strategy can be visualized as follows:
Caption: General workflow for the synthesis of very long-chain alkanes via a chain-doubling Wittig reaction strategy.
Experimental Protocols
The following protocols are adapted from the synthesis of very long-chain alkanes and can be applied to the synthesis of this compound by selecting appropriate starting materials and adjusting molar equivalents accordingly.
General Chain-Doubling Procedure
This procedure outlines a single cycle of chain doubling. To reach this compound, this cycle would be repeated to achieve the desired chain length (e.g., starting from a C7 chain and doubling to C14, then C28, and finally coupling to C56).
Step 1: Preparation of the Phosphonium Salt An ω-bromo-1,1-diethoxyalkane is reacted with triphenylphosphine in a suitable solvent like toluene at reflux to yield the corresponding triphenylphosphonium bromide.
Step 2: Preparation of the Aldehyde The ω-bromo-1,1-diethoxyalkane is hydrolyzed using an acid catalyst (e.g., p-toluenesulfonic acid) in a biphasic system (e.g., aqueous acetone) to yield the corresponding aldehyde.
Step 3: The Wittig Reaction The phosphonium salt is treated with a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) to generate the ylide. The aldehyde from Step 2 is then added to the ylide solution, and the mixture is stirred at room temperature to yield the unsaturated acetal.
Step 4: Hydrogenation The unsaturated acetal is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol under a hydrogen atmosphere to yield the saturated acetal.
Step 5: Conversion to the Next ω-Bromo-1,1-diethoxyalkane The saturated acetal is hydrolyzed to the corresponding aldehyde, which is then reduced to the alcohol (e.g., using sodium borohydride). The alcohol is subsequently brominated (e.g., using phosphorus tribromide) to give the ω-bromoalkane, which is then converted to the ω-bromo-1,1-diethoxyalkane to be used in the next chain-doubling cycle.
Final Coupling to this compound
Once an intermediate of 28 carbon atoms (e.g., octacosanal) is synthesized through the chain-doubling process, a final Wittig reaction can be performed to yield hexapentacontene.
Step 1: Wittig Reaction The triphenylphosphonium salt of 1-bromooctacosane is prepared and reacted with octacosanal under the conditions described in the chain-doubling procedure.
Step 2: Hydrogenation The resulting hexapentacontene is hydrogenated using a catalyst like platinum oxide (PtO₂) in a high-boiling solvent (e.g., dodecane) at elevated temperature and pressure to yield this compound.
Step 3: Purification The final product, this compound, is purified by recrystallization from a suitable solvent mixture (e.g., toluene-ethanol).
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of very long-chain alkanes using the Wittig-based chain elongation method. The data is based on analogous syntheses and provides an estimate for the synthesis of this compound.
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Phosphonium Salt Formation | ω-Bromo-1,1-diethoxyalkane, PPh₃ | Triphenylphosphonium Salt | > 90 |
| Aldehyde Formation | ω-Bromo-1,1-diethoxyalkane | Aldehyde | ~ 85 |
| Wittig Reaction | Phosphonium Salt, Aldehyde | Unsaturated Acetal | 70 - 85 |
| Hydrogenation | Unsaturated Acetal, H₂/Pd-C | Saturated Acetal | > 95 |
| Final Hydrogenation | Unsaturated Alkane, H₂/PtO₂ | n-Alkane | > 95 |
Signaling Pathways and Logical Relationships
The synthesis of this compound via the multi-step Wittig reaction approach does not involve biological signaling pathways. However, the logical relationship between the iterative steps can be represented as a workflow.
Caption: Logical workflow for the iterative synthesis of this compound.
Conclusion
The synthesis of this compound, while challenging, is achievable through well-established organic chemistry methodologies. While classical methods like the Wurtz reaction and Kolbe electrolysis offer direct routes, they often suffer from low yields and lack of control. The multi-step chain-doubling strategy employing the Wittig reaction provides a more robust and versatile pathway to obtaining high-purity, very long-chain alkanes. The detailed protocols and workflows presented in this guide are intended to provide researchers and professionals in drug development and materials science with the necessary information to synthesize this compound and other analogous long-chain hydrocarbons for their specific applications. Careful execution of the experimental procedures and rigorous purification of intermediates are paramount to the successful synthesis of these large molecules.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. A versatile process for the syntheses of very long chain alkanes, functionalised derivatives and some branched chain hydrocarbons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Characteristics of Hexapentacontane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of hexapentacontane (C₅₆H₁₁₄), a long-chain saturated hydrocarbon. The information presented is intended to support research and development activities where the physicochemical properties of high-molecular-weight alkanes are of interest.
Data Presentation: Physical Properties of this compound
The quantitative physical data for n-hexapentacontane are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Units | Citation(s) |
| Molecular Formula | C₅₆H₁₁₄ | - | [1][2][3][4][5] |
| Molecular Weight | 787.5 | g/mol | [1][2][3][6] |
| CAS Number | 7719-82-6 | - | [1][2][3][4][6][7] |
| Melting Point | 96 - 99 | °C | [1][2][5] |
| Boiling Point | ~601 - 605 | °C at 760 mmHg | [1][2][5] |
| Density | ~0.83 - 0.93 | g/cm³ (estimate) | [1][2][5] |
| Physical State at 20°C | Waxy Solid | - | [8][9] |
| Solubility in Water | Insoluble | - | [9][10][11] |
| Solubility in Non-Polar Solvents | Soluble | - | [9][10][11] |
| Flash Point | 565.7 | °C | [2][5] |
Mandatory Visualization: Phase Transitions of this compound
The following diagram illustrates the relationship between the physical states of this compound as a function of temperature.
Caption: State transitions of this compound with temperature.
Experimental Protocols
Detailed methodologies for the determination of key physical properties of high-molecular-weight alkanes like this compound are outlined below. These protocols are based on established standard methods and are adapted for the specific nature of this compound.
Melting Point Determination (Capillary Method)
This protocol is based on the widely used technique for determining the melting point of a crystalline solid.[6][12]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Glass capillary tubes (one end sealed).
-
Thermometer calibrated for high temperatures.
-
Mortar and pestle.
-
-
Procedure:
-
Sample Preparation: A small sample of this compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.
-
Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[12]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (e.g., 0.5-1°C) is indicative of a high-purity substance.[6]
-
Boiling Point Determination (Simulated Distillation by Gas Chromatography)
Due to the extremely high boiling point of this compound (>600°C), conventional distillation is impractical. Simulated distillation by gas chromatography (GC) is the standard method for such high-boiling petroleum fractions, as outlined in ASTM D2887 and D7500.[3][7]
-
Principle: This method correlates the retention time of a substance in a GC column with its boiling point. The sample is eluted through a non-polar column, and components separate in order of increasing boiling point.
-
Apparatus:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a temperature-programmable column oven.
-
A non-polar capillary column.
-
Data acquisition system.
-
-
Procedure:
-
Calibration: A calibration mixture of n-alkanes with known boiling points, spanning a wide range that includes the expected boiling point of this compound, is injected into the GC. A calibration curve of retention time versus boiling point is generated.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., carbon disulfide or another appropriate solvent that does not interfere with the analysis).
-
Analysis:
-
A small volume of the prepared sample is injected into the GC.
-
The column oven temperature is increased at a controlled linear rate.[3]
-
The FID records the elution of the sample as a peak.
-
-
Boiling Point Determination: The retention time of the this compound peak is recorded. Using the calibration curve, this retention time is converted to the corresponding boiling point temperature.
-
Density Determination (Digital Density Meter)
Given that this compound is a waxy solid at room temperature, its density is most conveniently measured in the liquid state at an elevated temperature, following the principles of ASTM D4052.[11][13]
-
Apparatus:
-
Digital density meter with a heated oscillating U-tube.
-
A temperature-controlled sample holder or a heated syringe for sample injection.
-
Calibrated thermometer.
-
-
Procedure:
-
Instrument Calibration: The density meter is calibrated at the measurement temperature using two reference standards of known density (e.g., dry air and pure water).
-
Sample Preparation: The this compound sample is heated to a temperature well above its melting point (e.g., 110°C) to ensure it is a homogenous, bubble-free liquid.
-
Measurement:
-
The heated, liquid sample is carefully injected into the measuring cell of the density meter, ensuring no air bubbles are introduced.
-
The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density.
-
The density value at the specified temperature is recorded.
-
-
Reporting: The density is reported in g/cm³ at the measurement temperature.
-
Solubility Determination (Qualitative and Semi-Quantitative)
This protocol determines the solubility of this compound in various solvents. Alkanes are non-polar and are expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water.[2][10]
-
Apparatus:
-
Test tubes with stoppers.
-
Vortex mixer.
-
Analytical balance.
-
Graduated pipettes.
-
-
Procedure:
-
Qualitative Assessment:
-
Place approximately 25 mg of this compound into a test tube.
-
Add 1 mL of the chosen solvent (e.g., water, ethanol, hexane, toluene).
-
Stopper the test tube and shake vigorously or use a vortex mixer for 1-2 minutes.
-
Visually inspect the mixture for any undissolved solid. If the solid has completely disappeared, the substance is considered soluble.
-
-
Semi-Quantitative Assessment:
-
Accurately weigh a specific mass of this compound (e.g., 100 mg) and place it in a test tube.
-
Using a pipette, add a small, known volume of the solvent (e.g., 0.5 mL).
-
Agitate the mixture until the solid dissolves completely.
-
Continue to add known volumes of the solvent incrementally, with agitation, until the solid is fully dissolved.
-
The solubility can be expressed as the mass of solute per volume of solvent required for dissolution (e.g., mg/mL).
-
-
Temperature Effects: For solvents in which solubility is limited at room temperature, the procedure can be repeated at elevated temperatures to observe any changes.
-
References
- 1. spectralabsci.com [spectralabsci.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. kaycantest.com [kaycantest.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. store.astm.org [store.astm.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. thinksrs.com [thinksrs.com]
- 10. All about Solubility of Alkanes [unacademy.com]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ASTM D4052-22 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [kssn.net]
natural sources of long-chain alkanes
An In-depth Technical Guide to the Natural Sources of Long-Chain Alkanes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkanes (LCAs), hydrocarbons with carbon backbones typically greater than 20 atoms, are ubiquitous in nature, serving critical functions from structural integrity and environmental protection in plants to chemical signaling in insects.[1][2] These stable, energy-rich molecules are increasingly drawing attention not only for their roles in chemical ecology but also as potential precursors for biofuels and as targets in drug development, particularly in understanding insect pest physiology. This technical guide provides a comprehensive overview of the primary natural sources of LCAs, their biosynthetic pathways, detailed experimental protocols for their extraction and analysis, and quantitative data on their distribution.
Natural Sources of Long-Chain Alkanes
LCAs are synthesized by a wide array of organisms across different kingdoms. The primary sources include the epicuticular waxes of terrestrial plants, the cell walls of algae and cyanobacteria, and the cuticles of insects. Fungi also produce a variety of hydrocarbons, although this is a less explored area.[3]
Plants
The most well-documented source of LCAs is the epicuticular wax of higher terrestrial plants. This waxy layer serves as a protective barrier against water loss, UV radiation, and pathogens.[1] The composition and concentration of n-alkanes vary significantly among plant species, organs, and even developmental stages, making them useful as chemotaxonomic markers.[4][5] Generally, the n-alkane profiles of higher plants are dominated by odd-carbon-numbered chains, typically ranging from C25 to C35.[1]
-
Trees and Shrubs (Dicots): Predominantly produce n-alkanes with chain lengths of C27 and C29.[4][6]
-
Grasses and Herbs (Monocots): Tend to be dominated by longer chain lengths, specifically C31 and C33.[4][6]
Algae and Cyanobacteria
Microalgae and cyanobacteria are significant producers of hydrocarbons, primarily medium- to long-chain alkanes and alkenes (C15–C19).[7][8] Unlike plants, their profiles often include substantial amounts of C15 and C17 alkanes.[9] The specific chain length can be correlated with the organism's habitat; for instance, marine cyanobacterial strains tend to produce pentadecane (C15), while freshwater strains predominantly synthesize heptadecane (C17).[9] This production is linked to their fatty acid metabolism and is considered a potential pathway for next-generation biofuel development.[8]
Insects
Insects synthesize a complex mixture of cuticular hydrocarbons (CHCs), which are crucial for preventing desiccation and for chemical communication. These mixtures include n-alkanes, methyl-branched alkanes, and alkenes, with chain lengths typically ranging from C23 to C37, although longer chains have been reported.[10] The specific blend of CHCs is often species-specific and can convey information about sex, colony membership, and reproductive status, making them key targets in chemical ecology and pest management research.[10]
Fungi
Fungi have been observed to produce a variety of volatile organic compounds, including long-chain alkanes and alkenes. However, the biosynthetic pathways and the full extent of LCA production in fungi are not as well-elucidated as in other organisms.[11] Some species, like Ascocoryne sarcoides, are known to produce metabolites suitable for biofuel applications, indicating a potential for fungal sources of LCAs.[11]
Biosynthesis of Long-Chain Alkanes
The biosynthesis of LCAs primarily originates from the well-established fatty acid synthesis (FAS) pathway. The resulting fatty acyl-CoAs or acyl-ACPs are converted into alkanes via two main routes.
Elongation-Decarbonylation Pathway (Plants and Insects)
This is the most common pathway in plants and insects for producing odd-chain alkanes. It involves the elongation of very-long-chain fatty acids (VLCFAs), followed by reduction to an aldehyde and subsequent decarbonylation to form an alkane with one less carbon atom.
Caption: The Elongation-Decarbonylation pathway for odd-chain alkane synthesis.
AAR/ADO Pathway (Cyanobacteria)
Cyanobacteria utilize a distinct two-step pathway involving an Acyl-Acyl Carrier Protein (ACP) Reductase (AAR) and an Aldehyde-Deformylating Oxygenase (ADO) to produce alkanes, primarily C15 and C17.[7]
Caption: The AAR/ADO pathway for alkane synthesis in cyanobacteria.
Experimental Protocols: Extraction and Analysis
The analysis of LCAs is a multi-step process involving extraction from the biological matrix, purification, and identification/quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction of Long-Chain Alkanes
The choice of extraction method depends on the source material.
Protocol 3.1.1: Solvent Extraction of Plant Epicuticular Waxes This method is suitable for the rapid extraction of surface waxes from leaves.[12]
-
Sample Preparation: Collect fresh plant material (e.g., leaves). Do not dry, as this can alter wax composition.
-
Extraction: Fully immerse the intact leaves (a known mass, e.g., 1.5 g) in a suitable organic solvent like chloroform or n-hexane for a short duration (e.g., 3 minutes) at room temperature.[13][14] This minimizes the extraction of intracellular lipids.
-
Solvent Removal: Remove the plant material from the solvent. The resulting solution contains the dissolved epicuticular waxes.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) on a silica gel column to isolate the non-polar alkane fraction from more polar compounds like alcohols and fatty acids.[15]
Protocol 3.1.2: Soxhlet Extraction This is a more exhaustive method suitable for dried and ground plant material, ensuring a more complete extraction of total lipophilic compounds.[16]
-
Sample Preparation: Dry the plant material (e.g., at 60°C) and grind it into a fine powder.
-
Loading: Place a known quantity of the dried powder into a cellulose thimble and place it in the main chamber of the Soxhlet extractor.
-
Extraction: Add the extraction solvent (e.g., n-hexane) to the distillation flask. Heat the flask to the solvent's boiling point. The solvent will vaporize, condense, and drip into the thimble, extracting the lipids.[17]
-
Cycling: The process runs continuously for several hours (e.g., 6 hours), with the solvent cycling through the sample.[13]
-
Recovery: After extraction, the solvent containing the extracted lipids is collected from the distillation flask and evaporated to yield the crude extract.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying individual alkanes in a complex mixture.[18]
Protocol 3.2.1: GC-MS Analysis
-
Sample Preparation: Dissolve the dried crude extract or the purified alkane fraction in a known volume of an appropriate solvent (e.g., hexane). Add an internal standard (e.g., an alkane with a chain length not present in the sample, like C24 or C34) for quantification.[12]
-
Injection: Inject 1-2 µL of the sample into the GC inlet, which is heated to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., 30 m x 0.25 mm ID, coated with a non-polar stationary phase like 5% phenyl methylpolysiloxane). The oven temperature is programmed to ramp up (e.g., from 60°C to 320°C at 10°C/min) to separate the alkanes based on their boiling points.[19]
-
Mass Spectrometry Detection: As each compound elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
-
Identification: Alkanes are identified by their characteristic retention times and mass spectra, which can be compared to known standards and spectral libraries (e.g., NIST library).[20] n-Alkanes show a typical fragmentation pattern with clusters of ions separated by 14 Da (CH₂).[19]
-
Quantification: The abundance of each alkane is determined by integrating the area of its chromatographic peak and comparing it to the peak area of the known concentration of the internal standard.[15]
Caption: General experimental workflow for the analysis of long-chain alkanes.
Quantitative Data on Long-Chain Alkane Abundance
The following tables summarize quantitative data from various natural sources.
Table 1: n-Alkane Content in Selected Forage Species [21]
| Forage Species | Dominant n-Alkanes | Average Concentration (mg/kg Dry Matter) |
|---|---|---|
| Andropogon amethystinus | C31, C29, C33 | 167 (C31), 80 (C29), 61 (C33) |
| Trifolium mattirolianum | C31, C29, C33 | 167 (C31), 80 (C29), 61 (C33) |
| Ischaemum afrum | C31, C29, C33 | 167 (C31), 80 (C29), 61 (C33) |
| Haplocarpha hastata | C31, C29, C33 | 167 (C31), 80 (C29), 61 (C33) |
(Data represents average across several species)
Table 2: Alkane Production in Selected Cyanobacterial Strains [9]
| Species | Habitat | Major Alkane | Total Alkane Production (µg/mg Dry Cell Weight) |
|---|---|---|---|
| Oscillatoria CCC305 | Freshwater | Heptadecane (C17) | 0.43 |
| Oscillatoria formosa BDU30603 | Marine | Pentadecane (C15) | 0.13 |
| Synechococcus sp. PCC 7516 | Not Specified | Not Specified | 0.262% (of dry weight)[7] |
| Synechococcus sp. PCC 7425 | Not Specified | Not Specified | 0.041% (of dry weight)[7] |
Table 3: Cuticular Hydrocarbon (CHC) Composition in Selected Insect Species [22]
| Species | Major CHC Classes | Carbon Chain Length Range |
|---|---|---|
| Peckia chrysostoma | n-Alkanes, Monomethylalkanes, Dimethylalkanes | C24 - C31 |
| Peckia intermutans | n-Alkanes, Monomethylalkanes, Dimethylalkanes | C24 - C31 |
| Sarcophaga ruficornis | n-Alkanes, Monomethylalkanes, Dimethylalkanes | C24 - C31 |
| Sarcodexia lambens | n-Alkanes, Monomethylalkanes, Dimethylalkanes | C23 - C33 |
Conclusion
Long-chain alkanes are a diverse and functionally significant class of natural products. Their synthesis across kingdoms highlights convergent evolutionary solutions for creating stable, hydrophobic molecules. For researchers, understanding the sources and biosynthesis of these compounds is fundamental. The detailed protocols provided herein offer a standardized approach for the extraction and analysis of LCAs, enabling reproducible and comparable studies. The quantitative data underscores the vast differences in production across species, paving the way for targeted bioprospecting for novel sources of biofuels, chemical signaling molecules, and other valuable bioproducts. Further research, particularly into the enzymatic machinery and genetic regulation of these pathways, will be critical for harnessing their full potential in biotechnological and pharmaceutical applications.
References
- 1. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Cyanobacterial Hydrocarbon Composition and Distribution of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneity of Alkane Chain Length in Freshwater and Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antwiki.org [antwiki.org]
- 11. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 12. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. irp.cdn-website.com [irp.cdn-website.com]
- 18. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexapentacontane (CAS Number: 7719-82-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapentacontane, a long-chain saturated hydrocarbon with the chemical formula C₅₆H₁₁₄, is a compound of increasing interest in materials science and nanotechnology.[1] As a high-molecular-weight alkane, it exhibits unique physical properties and a propensity for self-assembly, making it a valuable model for studying crystallization and a building block for novel nanostructures.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its potential in research and development.
Physicochemical Properties
This compound is a white, waxy solid at room temperature. Its high molecular weight results in a high melting and boiling point compared to shorter-chain alkanes.[1] The stability of its carbon-hydrogen bonds contributes to its relatively low reactivity.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7719-82-6 | PubChem[2] |
| Molecular Formula | C₅₆H₁₁₄ | PubChem[2] |
| Molecular Weight | 787.5 g/mol | PubChem[2] |
| Melting Point | 96-99 °C | ChemicalBook |
| Boiling Point (est.) | 601.13 °C | ChemicalBook |
| Density (est.) | 0.9271 g/cm³ | ChemicalBook |
| XLogP3 | 29.9 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Synthesis of this compound
This compound can be synthesized through classic organic coupling reactions designed to form long carbon-carbon single bonds. The two primary methods are Kolbe electrolysis and the Wurtz reaction. Both methods are suitable for creating symmetrical alkanes.
Kolbe Electrolysis
This method involves the electrochemical decarboxylation of a carboxylic acid salt.[1] For the synthesis of this compound, a salt of a C₂₈ carboxylic acid, such as octacosanoic acid, would be used. The reaction proceeds through a radical mechanism at the anode.[3]
-
Preparation of the Electrolyte: A potassium or sodium salt of the corresponding carboxylic acid (in this case, potassium octacosanoate) is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water, to create the electrolyte solution.
-
Electrolytic Cell Setup: An undivided electrolytic cell is equipped with two platinum or graphite electrodes. The electrolyte solution is added to the cell.
-
Electrolysis: A constant current is passed through the solution. At the anode, the carboxylate is oxidized, leading to decarboxylation and the formation of alkyl radicals. These radicals then dimerize to form the desired alkane.
-
Work-up and Purification: After the reaction is complete, the resulting mixture is typically treated with water to dissolve any remaining salts. The organic layer containing the alkane is extracted with a nonpolar solvent like hexane or ether. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield the pure long-chain alkane.
Diagram 1: Kolbe Electrolysis Workflow for this compound Synthesis
Caption: Generalized workflow of Kolbe electrolysis for alkane synthesis.
Wurtz Reaction
The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in a dry ether solvent to form a new carbon-carbon bond.[4] To synthesize this compound, an alkyl halide with 28 carbon atoms, such as 1-bromooctacosane, would be used.
A detailed protocol for the synthesis of this compound via the Wurtz reaction is not widely published. The following is a generalized procedure for long-chain alkane synthesis:
-
Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flushed with an inert gas (e.g., argon or nitrogen). Dry diethyl ether or tetrahydrofuran is added to the flask, followed by finely cut sodium metal.
-
Addition of Alkyl Halide: The alkyl halide (e.g., 1-bromooctacosane) is dissolved in dry ether and added dropwise to the stirred suspension of sodium metal. The reaction is often initiated by gentle heating.
-
Reaction and Reflux: The reaction mixture is refluxed for several hours to ensure complete reaction.
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled, and any unreacted sodium is carefully quenched by the slow addition of ethanol. The mixture is then washed with water to remove sodium salts.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The resulting solid alkane is then purified by recrystallization from a suitable solvent.
Diagram 2: Wurtz Reaction Workflow for this compound Synthesis
Caption: Simplified workflow of the Wurtz reaction for alkane synthesis.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable material in several research areas, including drug delivery and materials science.
Self-Assembly and Nanostructure Formation
Due to the strong van der Waals forces between its long hydrocarbon chains, this compound has a high tendency to self-assemble into ordered nanostructures.[1] This property allows it to be used as a building block for creating cylindrical micelles, bilayer structures, and Langmuir-Blodgett films.[1] These nanostructures have potential applications in drug delivery, biosensors, and molecular electronics.[1]
-
Subphase Preparation: A Langmuir-Blodgett trough is filled with ultrapure water as the subphase.
-
Monolayer Spreading: A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is carefully spread onto the water surface. The solvent evaporates, leaving a monolayer of this compound molecules.
-
Monolayer Compression: Movable barriers on the trough compress the monolayer, forcing the molecules into a more ordered, condensed phase. The surface pressure is monitored during this process.
-
Film Deposition: A solid substrate (e.g., silicon wafer, quartz) is vertically dipped into and withdrawn from the trough through the compressed monolayer. With each pass, a single layer of this compound is transferred to the substrate. This process can be repeated to build up multilayer films.
Diagram 3: Logical Relationship of this compound in Nanomedicine
Caption: Application of this compound in nanomedicine drug delivery.
Model System for Crystallization Studies
The long, flexible nature of this compound molecules makes it an excellent model system for studying the fundamental processes of crystallization and self-organization in organic materials. Understanding how these molecules pack to form crystals can provide insights into self-assembly in more complex organic systems.
Tribology and Lubrication
This compound has been investigated for its lubricating properties. It can form low-friction films on various surfaces, which could potentially reduce wear and tear.[1] This makes it a candidate for use in advanced lubricants, particularly for micro- and nanoelectromechanical systems (MEMS and NEMS).[1]
Safety and Handling
This compound is generally considered to have low toxicity and does not meet the criteria for GHS hazard classification.[2] However, as with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound, identified by CAS number 7719-82-6, is a long-chain alkane with significant potential in materials science and nanotechnology. Its well-defined chemical structure and propensity for self-assembly make it a valuable tool for researchers. While detailed experimental protocols for its specific synthesis and application are not abundant in public literature, generalized methods for long-chain alkanes provide a solid foundation for its use in the laboratory. Further research into the tailored synthesis and controlled self-assembly of this compound is likely to uncover new applications in areas such as drug delivery, molecular electronics, and advanced lubrication.
References
A Comprehensive Guide to the Synthesis and Characterization of High Molecular Weight Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of high molecular weight alkanes. As fundamental building blocks in organic chemistry, the precise synthesis and characterization of these long-chain hydrocarbons are crucial for various applications, including in the study of lipids and as scaffolds in drug development. This document details established synthetic protocols, methods for their characterization, and a summary of their physical properties.
Introduction to High Molecular Weight Alkanes
High molecular weight alkanes, typically defined as those with 20 or more carbon atoms, are saturated hydrocarbons with the general formula CnH2n+2.[1] These molecules are characterized by their chemical inertness, a consequence of the stability of their C-C and C-H single bonds.[1] Their physical properties, such as melting and boiling points, and viscosity, increase with molecular weight due to stronger van der Waals forces.[2][3] While naturally occurring in various biological and geological sources, the precise synthesis of specific high molecular weight alkanes is essential for detailed scientific investigation.[4][5]
Synthesis of High Molecular Weight Alkanes
Several synthetic methodologies have been developed to construct long-chain alkanes with high purity and in good yields. The following sections detail the experimental protocols for three prominent methods: the Corey-House Synthesis, the Wurtz Reaction, and a method utilizing 1,3-dithiane as a synthetic intermediate.
Corey-House Synthesis
The Corey-House synthesis is a versatile method for creating alkanes, including those with an odd number of carbon atoms, by coupling two different alkyl groups.[6][7][8] The key reagent in this synthesis is a lithium dialkylcuprate (Gilman reagent), which is reacted with an alkyl halide.[6][9]
Materials:
-
1-Bromotetradecane
-
Lithium metal
-
Anhydrous diethyl ether
-
Copper(I) iodide
-
1-Bromohexadecane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Apparatus for filtration and distillation
Procedure:
-
Preparation of the Gilman Reagent (Lithium di(tetradecyl)cuprate):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether.
-
Slowly add 1-bromotetradecane to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the lithium has completely reacted, the resulting solution of tetradecyllithium is cooled in an ice bath.
-
In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether under an inert atmosphere and cool in an ice bath.
-
Slowly add the prepared tetradecyllithium solution to the copper(I) iodide suspension with vigorous stirring. The formation of the lithium di(tetradecyl)cuprate (Gilman reagent) is indicated by a color change.[6][8]
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent, slowly add a solution of 1-bromohexadecane in anhydrous diethyl ether at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude triacontane can be purified by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether mixture) or by column chromatography on silica gel.
-
Caption: Corey-House synthesis workflow.
Wurtz Reaction
The Wurtz reaction is a coupling method that involves the reaction of two alkyl halides with sodium metal in the presence of dry ether to form a new C-C bond, resulting in a higher alkane.[2][10] This method is most effective for the synthesis of symmetrical alkanes.[11][12]
Materials:
-
1-Bromohexadecane
-
Sodium metal
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Reflux condenser
-
Mechanical stirrer
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place freshly cut sodium metal pieces in anhydrous diethyl ether under an inert atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
-
Reaction Execution:
-
Slowly add 1-bromohexadecane from the dropping funnel to the stirred suspension of sodium metal.
-
The reaction is exothermic and will begin to reflux. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir and heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously add ethanol to destroy any unreacted sodium.
-
Add water to dissolve the sodium bromide salt.
-
Separate the organic layer and wash it with water, followed by a brine solution.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude dotriacontane.
-
Purify the product by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.
-
Caption: Wurtz reaction for symmetrical alkane synthesis.
Synthesis via 1,3-Dithiane Intermediates
This method utilizes the unique reactivity of 1,3-dithiane as a masked acyl anion equivalent.[5] The acidic protons at the C2 position of the dithiane ring can be removed by a strong base, and the resulting carbanion can be alkylated. Subsequent desulfurization yields the alkane. This approach is particularly useful for synthesizing complex alkanes.[5]
Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Long-chain alkyl halide (e.g., 1-bromododecane)
-
Raney nickel
-
Ethanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Formation and Alkylation of the Dithiane Anion:
-
Dissolve 1,3-dithiane in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to a low temperature (e.g., -30 °C).
-
Slowly add a solution of n-butyllithium in hexanes. Allow the mixture to stir at this temperature for a couple of hours to ensure complete formation of the 2-lithio-1,3-dithiane.
-
Add the long-chain alkyl halide (e.g., 1-bromododecane) to the solution and allow the reaction to slowly warm to room temperature and stir overnight.[5]
-
-
Second Alkylation (for symmetrical alkanes):
-
Cool the solution again and add a second equivalent of n-butyllithium followed by a second equivalent of the same or a different alkyl halide to form a dialkylated dithiane.
-
-
Desulfurization:
-
Quench the reaction with water.
-
Extract the product with an organic solvent like diethyl ether.
-
Dry the organic extracts and remove the solvent.
-
Dissolve the crude alkylated dithiane in ethanol.
-
Add a slurry of Raney nickel in ethanol and heat the mixture to reflux for several hours. The Raney nickel will effect the desulfurization.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter off the Raney nickel.
-
Remove the ethanol under reduced pressure.
-
The resulting crude alkane can be purified by column chromatography or recrystallization.
-
Caption: Synthesis of alkanes via 1,3-dithiane.
Characterization of High Molecular Weight Alkanes
The purity and structure of synthesized high molecular weight alkanes are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For high molecular weight alkanes, high-temperature GC is often required.[5]
Sample Preparation:
-
Dissolve a small amount of the solid alkane in a suitable volatile solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the solution to remove any particulate matter.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., a short, narrow-bore column coated with a stable, low-polarity stationary phase).
-
Injection: Use a splitless or on-column injection technique to minimize discrimination against high-boiling point compounds.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 350-400 °C.
-
Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all components.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 50 to a mass that includes the expected molecular ion.
-
The resulting mass spectrum will show a characteristic fragmentation pattern of sequential losses of 14 Da (CH2 units).[13]
-
Caption: GC-MS experimental workflow.
Quantitative Data of High Molecular Weight Alkanes
The physical properties of n-alkanes vary in a predictable manner with increasing chain length. The following table summarizes key physical data for a selection of high molecular weight n-alkanes.
| Alkane Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) at 20°C |
| Eicosane | C20H42 | 282.55 | 36.4 | 343 | 0.7886 |
| Heneicosane | C21H44 | 296.58 | 40.5 | 356.5 | 0.7919 |
| Docosane | C22H46 | 310.61 | 44.4 | 369 | 0.7944 |
| Tricosane | C23H48 | 324.63 | 47.6 | 381 | 0.797 |
| Tetracosane | C24H50 | 338.66 | 50.9 | 391 | 0.799 |
| Pentacosane | C25H52 | 352.69 | 53.7 | 401 | 0.801 |
| Hexacosane | C26H54 | 366.71 | 56.4 | 412.2 | 0.803 |
| Heptacosane | C27H56 | 380.74 | 59.5 | 422 | 0.804 |
| Octacosane | C28H58 | 394.77 | 61.4 | 431.6 | 0.805 |
| Nonacosane | C29H60 | 408.80 | 63.7 | 440.8 | 0.808 |
| Triacontane | C30H62 | 422.82 | 65.8 | 449.7 | 0.8097 |
| Hentriacontane | C31H64 | 436.85 | 67.9 | 458 | 0.811 |
| Dotriacontane | C32H66 | 450.88 | 69.7 | 467 | 0.812 |
| Tetratriacontane | C34H70 | 478.93 | 72.6 | 487 | 0.814 |
| Pentatriacontane | C35H72 | 492.96 | 75.0 | 496 | 0.815 |
| Hexatriacontane | C36H74 | 507.00 | 76.1 | 505 | 0.816 |
| Tetracontane | C40H82 | 563.09 | 81.5 | 525 | 0.817 |
| Pentacontane | C50H102 | 703.36 | 91.3 | 613 | 0.824 |
| Hexacontane | C60H122 | 843.63 | 99.5 | 690 | 0.827 |
| Heptacontane | C70H142 | 983.90 | 105.5 | - | 0.829 |
| Octacontane | C80H162 | 1124.17 | 110.4 | - | 0.831 |
| Nonacontane | C90H182 | 1264.44 | 115 | - | 0.832 |
| Hectane | C100H202 | 1404.71 | 118.9 | - | 0.833 |
Data compiled from various sources. Boiling points at atmospheric pressure. Density values are for the liquid state at the specified temperature or for the solid state at 20°C if the melting point is higher.
Biological Relevance of High Molecular Weight Alkanes
While generally considered to be of low biological activity, very long-chain alkanes are found in nature, for instance, as components of plant cuticular waxes, where they play a protective role against water loss and environmental stressors.[14] Some long-chain alkanes also function as pheromones in certain insects.[4] However, due to their inertness, they are not typically involved in metabolic or signaling pathways within organisms.[15][16] Their primary utility in a biological context within research and drug development is as chemically stable scaffolds or as components of lipid-based drug delivery systems.
Conclusion
The synthesis and characterization of high molecular weight alkanes are fundamental aspects of organic chemistry with implications for various scientific disciplines. The methods described in this guide—the Corey-House synthesis, the Wurtz reaction, and the dithiane approach—provide robust pathways to these molecules. Accurate characterization, primarily through high-temperature GC-MS, is essential to confirm the identity and purity of the synthesized products. The compiled data on their physical properties serves as a valuable resource for researchers working with these long-chain hydrocarbons.
References
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. spegroup.ru [spegroup.ru]
- 11. quora.com [quora.com]
- 12. General Methods of Preparation of Alkanes | Wurtz reaction | Reduction of alkyl halides | Hydrogenation of alkenes | Kolbe’s electrolysis method | Grignard reagents | Reduction of alcohols, aldehydes [askiitians.com]
- 13. researchgate.net [researchgate.net]
- 14. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Melting and Boiling Points of Hexapentacontane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of hexapentacontane (C₅₆H₁₁₄), a long-chain alkane. The document details its physical properties, outlines established experimental protocols for their determination, and presents this information in a clear, structured format for ease of use by professionals in scientific research and development.
Physicochemical Properties of this compound
This compound is a saturated hydrocarbon with the chemical formula C₅₆H₁₁₄. As a high molecular weight, nonpolar molecule, its physical properties, particularly its melting and boiling points, are governed by van der Waals forces. The long, straight chain of 56 carbon atoms allows for a large surface area of contact between molecules, resulting in strong intermolecular attractions that require significant thermal energy to overcome.
Quantitative Data Summary
The melting and boiling points of this compound are summarized in the table below. It is important to note that while the melting point is well-defined, the boiling point is often presented as an estimate due to the high temperatures required for its determination, which can lead to thermal decomposition.
| Property | Value | Notes |
| Molecular Formula | C₅₆H₁₁₄ | |
| CAS Number | 7719-82-6 | |
| Melting Point | 96-99 °C[1][2][3] | The range indicates the transition from solid to liquid phase. |
| Boiling Point | ~601-605 °C | This value is typically an estimate, with one source specifying 604.7 °C at 760 mmHg[3]. Direct distillation is challenging at this temperature. |
Experimental Protocols for Determination
Due to its high melting and boiling points, specialized techniques are required for the accurate determination of these properties for this compound. The following sections describe generalized but detailed methodologies applicable to long-chain alkanes.
Melting Point Determination (Cooling Curve Method)
The melting point of this compound, a paraffinic substance, can be accurately determined using a cooling curve method, such as that outlined in ASTM D87.[3][4] This method is particularly suitable for crystalline waxes that exhibit a distinct melting plateau.[4]
Apparatus:
-
Sample test tube
-
Air bath
-
Water bath
-
High-precision thermometer (e.g., ASTM 14C)
-
Heating apparatus
Procedure:
-
A sample of this compound is melted by heating to at least 8°C above its expected melting point.
-
The molten sample is poured into a warmed test tube to a specific height.
-
The test tube is placed within a larger air bath, which is then submerged in a constant temperature water bath.
-
A thermometer is immersed in the molten sample.
-
The temperature of the sample is recorded at regular intervals (e.g., every minute) as it cools.
-
A cooling curve is generated by plotting temperature versus time.
-
The melting point is identified as the temperature at which the cooling rate plateaus, indicating the heat of fusion being released during crystallization.[3]
Boiling Point Determination by Simulated Distillation
For high molecular weight hydrocarbons like this compound, which are prone to thermal cracking at their atmospheric boiling points, simulated distillation (SimDis) by gas chromatography (GC) is the preferred method. This technique correlates the retention time of a substance with the boiling points of n-alkane standards.[5][6]
Apparatus:
-
Gas chromatograph (GC) equipped with a temperature-programmable oven and a nonpolar capillary column.[5]
-
Flame ionization detector (FID).
-
Injector system suitable for high-temperature analysis.
-
Calibration mixture of n-alkanes covering a wide boiling range (e.g., C₅ to C₄₄ or higher).[5][6]
Procedure:
-
Calibration: A calibration mixture of known n-alkanes is injected into the GC. A calibration curve is created by plotting the retention time of each n-alkane against its known atmospheric boiling point.[5]
-
Sample Analysis: A solution of this compound in a suitable solvent is injected into the GC under the same conditions as the calibration run.
-
Data Processing: The retention time of the this compound peak is recorded.
-
Boiling Point Determination: The boiling point of this compound is determined by interpolating its retention time on the calibration curve established in step 1. Specialized software is often used to process the chromatogram and generate a boiling point distribution report.[7]
Visualized Experimental Workflow
The logical flow for the determination of the melting and boiling points of this compound is outlined in the diagram below. This workflow highlights the decision-making process based on the compound's properties, leading to the selection of appropriate analytical methods.
Caption: Workflow for Melting and Boiling Point Determination.
References
Solubility of Hexapentacontane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexapentacontane (C₅₆H₁₁₄), a long-chain n-alkane. Due to the limited availability of direct experimental data for this compound, this document extrapolates from the known solubility behavior of other long-chain alkanes and outlines the established methodologies for determining such solubility.
Introduction to Alkane Solubility
This compound is a saturated hydrocarbon with 56 carbon atoms. Like other long-chain alkanes, its solubility is governed by the principle of "like dissolves like." Alkanes are nonpolar and therefore tend to be soluble in nonpolar organic solvents, while being virtually insoluble in polar solvents like water. The dissolution process involves overcoming the intermolecular van der Waals forces in both the solid alkane and the liquid solvent to form new solvent-solute interactions.
Key factors influencing the solubility of long-chain alkanes include:
-
Temperature: Solubility is highly sensitive to temperature. For solid n-alkanes, solubility in organic solvents increases significantly with a rise in temperature.
-
Solvent Type: Nonpolar solvents such as toluene, xylene, and other hydrocarbons are effective at dissolving long-chain alkanes.
-
Alkane Chain Length: As the carbon chain length of an n-alkane increases, its melting point and the energy required to break the crystal lattice forces also increase, which generally leads to lower solubility at a given temperature.
Quantitative Solubility Data
The following table presents experimental solubility data for several long-chain n-alkanes in toluene, which illustrates the expected behavior.
Table 1: Experimental Solubility of Long-Chain n-Alkanes in Toluene
| n-Alkane (Carbon Number) | Temperature (°C) | Solubility (Mole Fraction, x10³) |
|---|---|---|
| n-Tetracosane (C₂₄) | 25.0 | 1.02 |
| 30.0 | 1.75 | |
| 35.0 | 2.93 | |
| n-Hexatriacontane (C₃₆) | 30.0 | 0.09 |
| 40.0 | 0.31 | |
| 50.0 | 0.98 | |
| n-Tetratetracontane (C₄₄) | 40.0 | 0.07 |
| 50.0 | 0.22 | |
| 60.0 | 0.63 |
Data sourced from research on the experimental solubility of various n-alkane waxes.
Based on these trends, the solubility of this compound (C₅₆H₁₁₄) is expected to be lower than that of tetratetracontane (C₄₄H₉₀) under the same conditions. Significant solubility would likely only be achieved at temperatures well above ambient.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of poorly soluble, waxy solids like this compound. The choice of method depends on the required accuracy, temperature range, and available equipment.
This is a classical and straightforward method for determining solubility. It involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.
Protocol:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask connected to a thermostatic bath).
-
The mixture is agitated (e.g., with a magnetic stirrer) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature must be maintained with high precision (e.g., ±0.1 °C).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, agitation is stopped to allow the undissolved solid to settle.
-
A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated pipette to prevent premature crystallization of the solute.
-
The withdrawn sample is immediately filtered, often using a heated syringe filter, to remove any remaining solid microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
The filtered, saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish).
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a gentle stream of inert gas) until a constant weight is achieved.
-
The final weight of the container with the dried solute is measured. The mass of the dissolved this compound is determined by subtraction.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/L solvent).
-
Modern analytical techniques offer higher precision and can be adapted for solubility measurements, particularly for complex mixtures.
-
High-Temperature Gas Chromatography (HTGC): This method is suitable for analyzing hydrocarbons. A saturated solution is prepared, and a sample is analyzed by HTGC. The concentration of the solute is determined by comparing its peak area to that of a calibration curve prepared with standards of known concentration.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the solid-liquid equilibrium (SLE) of a mixture. By analyzing the heat flow associated with the dissolution of the solid as a function of temperature, a solubility curve can be constructed.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Isothermal Gravimetric Method.
Caption: Workflow for Analytical Solubility Determination.
The Thermal Stability of Long-Chain Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Long-chain alkanes, hydrocarbons with 12 or more carbon atoms, are fundamental components in a vast array of applications, from fuels and lubricants to key excipients in pharmaceutical formulations. Their thermal stability is a critical parameter that dictates their performance, shelf-life, and safety in these applications. This technical guide provides a comprehensive overview of the thermal stability of long-chain alkanes, focusing on their decomposition pathways, kinetic parameters, and the experimental techniques used for their characterization. Particular attention is given to the implications of their thermal behavior in the context of drug development.
Core Concepts of Alkane Thermal Decomposition (Pyrolysis)
The thermal decomposition of alkanes, also known as pyrolysis or cracking, is a complex process that involves the breaking of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds at elevated temperatures in the absence of oxygen.[1] This process transforms larger hydrocarbon molecules into a mixture of smaller, often more volatile, alkanes and alkenes.[1][2] The rate of pyrolysis generally increases with the molecular weight and branching of the alkane.[1]
The decomposition of alkanes proceeds through a free-radical chain reaction mechanism, which can be broadly divided into three main stages: initiation, propagation, and termination.[2]
-
Initiation: The process begins with the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond, to form two alkyl free radicals. This step requires a significant input of thermal energy.
-
Propagation: The highly reactive alkyl radicals then initiate a series of chain reactions. These include hydrogen abstraction from another alkane molecule to form a new, larger alkyl radical, and β-scission, where the radical breaks a C-C bond at the beta position to the radical center, yielding an alkene and a smaller alkyl radical.
-
Termination: The chain reactions conclude when two free radicals combine or disproportionate to form stable, non-radical products.
The specific products formed during pyrolysis depend on several factors, including the structure of the parent alkane, temperature, pressure, and the presence or absence of catalysts.[1]
Quantitative Data on Thermal Decomposition
The thermal stability of long-chain alkanes can be quantified by parameters such as decomposition temperature and activation energy. The distribution of pyrolysis products provides insight into the decomposition pathways.
Decomposition Temperatures and Activation Energies
The onset of thermal decomposition for long-chain alkanes typically occurs at several hundred degrees Celsius. The activation energy (Ea) for pyrolysis, which represents the minimum energy required for the reaction to occur, is a key indicator of thermal stability.
| n-Alkane | Carbon Number | Onset Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) |
| n-Dodecane | C12 | ~350 - 420[1][3] | 210 - 250[1] |
| n-Hexadecane | C16 | ~370 - 450 | ~250 |
| n-Eicosane | C20 | ~400 - 480 | ~260 |
| n-Tetracosane | C24 | ~420 - 500[4] | 277.19[5][6] |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
Pyrolysis Product Distribution
The pyrolysis of long-chain alkanes yields a complex mixture of smaller hydrocarbons. The following tables provide representative product distributions for the pyrolysis of n-dodecane and n-tetracosane.
Table 2: Product Distribution from the Pyrolysis of n-Dodecane [1]
| Product | Mole Fraction (%) |
| Hydrogen | Major Product |
| Methane | Significant Product |
| Ethylene | Major Product |
| Propene | Significant Product |
| 1-Alkenes (C4-C11) | Significant Products |
| Benzene | Minor Product |
| Toluene | Minor Product |
| Naphthalene | Minor Product |
Table 3: Product Distribution from the Pyrolysis of n-Tetracosane [6][7]
| Product | Relative Abundance |
| Hydrogen (H₂) | Major |
| Methane (CH₄) | Major |
| Ethene (C₂H₄) | Major |
| Ethane (C₂H₆) | Significant |
| Propene (C₃H₆) | Significant |
| Acetylene (C₂H₂) | Significant |
Experimental Protocols for Thermal Analysis
The thermal stability of long-chain alkanes is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature range of decomposition, and the amount of volatile products.
Detailed Methodology:
-
Sample Preparation: A small sample of the long-chain alkane (typically 5-15 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA's microbalance.
-
An inert atmosphere (e.g., nitrogen or argon) is established with a typical flow rate of 20-50 mL/min to prevent oxidation.
-
-
Heating Program: The sample is heated at a constant rate, typically 10-20 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 600 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to detect exothermic or endothermic decomposition processes.
Detailed Methodology:
-
Sample Preparation: A small amount of the long-chain alkane (typically 2-10 mg) is weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed to prevent volatilization before decomposition.
-
Instrument Setup:
-
The sealed sample pan and an empty sealed reference pan are placed in the DSC cell.
-
An inert atmosphere is maintained.
-
-
Heating Program: The sample and reference are heated at a controlled linear rate, commonly 10 °C/min.
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram shows heat flow as a function of temperature, with peaks indicating thermal events. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.
Visualizing Reaction Pathways and Workflows
Free-Radical Chain Reaction of Alkane Pyrolysis
Caption: Free-radical chain mechanism of alkane pyrolysis.
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for TGA and DSC analysis of long-chain alkanes.
Relevance in Drug Development
Long-chain alkanes, such as paraffin wax, and other long-chain molecules like cetyl alcohol and glyceryl behenate, are widely used as excipients in pharmaceutical formulations, particularly in solid dosage forms like tablets and capsules. They can function as binders, lubricants, coating agents, and matrix formers for controlled-release applications.[8][9][10]
The thermal stability of these excipients is of paramount importance for several reasons:
-
Manufacturing Processes: Pharmaceutical manufacturing often involves processes that expose the formulation to heat, such as hot-melt granulation, drying, and compression. The thermal degradation of an alkane-based excipient during these processes can lead to the formation of impurities, alter the physical properties of the dosage form, and potentially compromise the stability of the active pharmaceutical ingredient (API).[10]
-
Product Shelf-Life and Stability: The long-term stability of a drug product is critical. If a long-chain alkane excipient is thermally unstable, it can degrade over time, even under normal storage conditions, leading to changes in the drug's release profile, appearance, and potency.[7] Drug-excipient interactions, which can be initiated or accelerated by thermal stress, can lead to the degradation of the API, reducing the efficacy and safety of the medication.[7][9]
-
Drug Release Characteristics: In controlled-release formulations, long-chain alkanes often form a matrix that governs the rate of drug dissolution. Thermal degradation of this matrix can alter its structure, leading to an unpredictable and potentially harmful change in the drug release rate. For instance, sintering of wax matrices at elevated temperatures can significantly affect drug release from pellets.[11]
-
Case Study Insight: The interaction between paraffin wax and the active ingredient cyclotetramethylenetetranitramine (HMX) demonstrates that the presence of the wax can lower the initial decomposition temperature of the active compound.[12] While HMX is not a typical pharmaceutical, this case highlights the potential for seemingly inert excipients to influence the thermal stability of the API.
Therefore, a thorough understanding and characterization of the thermal stability of long-chain alkane excipients are crucial steps in the pre-formulation and formulation development stages of any drug product. Techniques like TGA and DSC are essential tools for assessing drug-excipient compatibility and ensuring the development of a stable, safe, and effective pharmaceutical product.[8]
References
- 1. arxiv.org [arxiv.org]
- 2. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Temperature Pyrolysis of N-Tetracosane Based on ReaxFF Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. phexcom.com [phexcom.com]
- 11. researchgate.net [researchgate.net]
- 12. The unusual effect of paraffin wax on the thermal decomposition of cyclotetramethylenetetranitramine - PMC [pmc.ncbi.nlm.nih.gov]
Hexapentacontane: A Technical Guide to Its Industrial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapentacontane, a linear saturated hydrocarbon with the chemical formula C₅₆H₁₁₄, is a long-chain alkane that has garnered interest for its potential applications across various industrial sectors. Its high molecular weight and unique physicochemical properties, stemming from its long alkyl chain, make it a candidate for use in specialized lubricants, cosmetic formulations, and as a building block for advanced nanomaterials. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its properties, synthesis, and potential industrial uses, with a particular emphasis on experimental data and methodologies.
Physicochemical Properties of this compound
This compound is a waxy solid at room temperature, characterized by its low reactivity, typical of long-chain alkanes. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅₆H₁₁₄ | [1] |
| Molecular Weight | 787.5 g/mol | [1] |
| Melting Point | 96-99 °C | |
| Boiling Point (est.) | 601.13 °C | |
| Density (est.) | 0.9271 g/cm³ | |
| XLogP3 | 29.9 | [1] |
Note: Some physical properties are estimated due to the limited availability of experimental data for this specific long-chain alkane.
Potential Industrial Applications
The unique properties of this compound make it a promising material for several industrial applications.
Lubricants
Cosmetics and Personal Care
In the cosmetics industry, long-chain alkanes are valued for their emollient properties, helping to soften and smooth the skin by forming a protective barrier that reduces water loss.[3] this compound's inert and non-polar nature makes it a potentially valuable ingredient in various skincare and haircare formulations, offering good spreadability and a non-greasy feel.[3] The sensory profile of cosmetic formulations is significantly influenced by the emollients used. While specific sensory data for this compound is not available, studies on other long-chain alkanes suggest that they can be used as alternatives to silicone oils to achieve a desirable skin feel.[3][4] The influence of alkane chain length on skin irritation potential has been studied for some functionalized alkanes, indicating that longer chain lengths do not necessarily correlate with increased irritation.[4][5]
Nanomaterials and Research Applications
The self-assembly of long-chain alkanes is a field of significant research interest. This compound molecules can self-assemble into ordered nanostructures, such as micelles and thin films, due to van der Waals interactions between the long hydrocarbon chains.[2] This property makes it a valuable model compound for studying crystallization and self-organization phenomena in organic materials.
One of the most promising applications in this area is the formation of Langmuir-Blodgett (LB) films.[2][6] These are highly ordered monomolecular layers transferred from a liquid-air interface onto a solid substrate.[7] The ability to create such well-defined layers opens up possibilities for applications in molecular electronics, sensors, and drug delivery systems.[2]
Synthesis of this compound
The synthesis of very long-chain alkanes like this compound can be challenging due to the high number of carbon atoms.[8] Several classical and modern organic synthesis methods can be employed.
Kolbe Electrolysis
Kolbe electrolysis is a well-established method for the synthesis of symmetrical alkanes via the electrochemical decarboxylation of carboxylic acid salts.[9][10][11] The reaction proceeds through a radical mechanism, where the electrolysis of a carboxylate solution leads to the formation of alkyl radicals, which then dimerize to form the alkane.[10]
Experimental Protocol: Generalized Kolbe Electrolysis for Long-Chain Alkanes
A generalized protocol for the synthesis of a long-chain alkane via Kolbe electrolysis is as follows:
-
Electrolyte Preparation: A solution of a long-chain carboxylic acid (e.g., a C28 carboxylic acid to produce C56 alkane) is prepared in a suitable solvent, often methanol or a mixture of methanol and water. A base, such as sodium or potassium hydroxide, is added to form the carboxylate salt in situ.
-
Electrolysis: The electrolysis is carried out in an undivided electrochemical cell equipped with two platinum or carbon electrodes. A constant current is applied across the electrodes.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of carbon dioxide at the anode and hydrogen at the cathode.
-
Work-up and Purification: After the reaction is complete, the resulting alkane, which is typically insoluble in the electrolyte, is separated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent (e.g., hexane or toluene) to yield the pure long-chain alkane.
Wurtz Reaction
The Wurtz reaction is another classic method for the formation of carbon-carbon bonds, involving the coupling of two alkyl halides in the presence of sodium metal.[12][13][14] This reaction is particularly useful for the synthesis of symmetrical alkanes.[15]
Experimental Protocol: Generalized Wurtz Reaction for Long-Chain Alkanes
A general procedure for the synthesis of a long-chain alkane using the Wurtz reaction is as follows:
-
Reaction Setup: The reaction is carried out under anhydrous conditions in a flask equipped with a reflux condenser and a dropping funnel. A dispersion of sodium metal in an inert solvent, such as dry diethyl ether or tetrahydrofuran (THF), is prepared.
-
Addition of Alkyl Halide: A solution of a long-chain alkyl halide (e.g., a C28 alkyl halide) in the same dry solvent is added dropwise to the sodium dispersion with vigorous stirring.
-
Reaction and Reflux: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.
-
Work-up and Purification: After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water. The organic layer is separated, washed with water, and dried. The solvent is then removed under reduced pressure. The resulting crude alkane is purified by recrystallization.
Advanced Applications in Nanotechnology: Langmuir-Blodgett Films
The ability of this compound to form highly ordered monolayers at the air-water interface can be exploited to create Langmuir-Blodgett films.[6][7][16]
Experimental Protocol: Generalized Formation of a Langmuir-Blodgett Film
The fabrication of a Langmuir-Blodgett film of a long-chain alkane involves the following steps:
-
Spreading the Monolayer: A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform or hexane) is carefully spread onto the surface of a purified water subphase in a Langmuir trough.[17]
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving behind a monolayer of this compound molecules at the air-water interface.
-
Compression of the Monolayer: The monolayer is then slowly compressed by movable barriers, which reduces the area per molecule and increases the surface pressure. The surface pressure is monitored using a Wilhelmy plate.
-
Film Transfer: Once the desired surface pressure is reached (indicative of a well-ordered monolayer), a solid substrate (e.g., silicon wafer, glass slide) is vertically dipped into and withdrawn from the subphase through the monolayer.[7] With each pass, a single monolayer is transferred onto the substrate.
-
Multilayer Deposition: This process can be repeated to build up multilayered films with precise control over the thickness and structure.[18]
Conclusion
This compound presents a fascinating subject for both fundamental research and industrial application. While its potential in lubricants and cosmetics is evident from the properties of similar long-chain alkanes, further research is required to quantify its performance and optimize its use in specific formulations. The synthesis of this very long-chain alkane, though challenging, is achievable through established organic reactions. Furthermore, its ability to form highly ordered nanostructures opens up exciting possibilities in the realm of materials science and nanotechnology. This guide serves as a foundational resource for scientists and researchers looking to explore the promising future of this compound.
References
- 1. This compound | C56H114 | CID 3702843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7719-82-6 [smolecule.com]
- 3. Augmented bio-based lipids for cosmetics | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 4. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Synthesis of long-chain alkanes having terminal functionality - Patent 0021496 [data.epo.org]
- 9. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 10. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 11. Preparation of Alkanes by Kolbe's Electrolysis Method [unacademy.com]
- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 13. Wurtz Reaction [organic-chemistry.org]
- 14. Wurtz (Coupling) [quimicaorganica.org]
- 15. jk-sci.com [jk-sci.com]
- 16. nlab.pl [nlab.pl]
- 17. biolinscientific.com [biolinscientific.com]
- 18. nanoscience.com [nanoscience.com]
Methodological & Application
Application Note: High-Temperature Gas Chromatographic Analysis of Hexapentacontane
Application Note: Analysis of Hexapentacontane using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol and application insights for the analysis of hexapentacontane (C₅₆H₁₁₄) by mass spectrometry. It includes data presentation in tabular format, detailed experimental protocols, and visualizations of the experimental workflow.
Introduction
This compound is a long-chain saturated hydrocarbon with the chemical formula C₅₆H₁₁₄. Due to its high molecular weight and low volatility, its analysis presents unique challenges. Mass spectrometry is a powerful analytical technique for the characterization of such large, non-polar molecules. This application note outlines a protocol using Field Desorption Mass Spectrometry (FD-MS), a soft ionization technique well-suited for the analysis of non-volatile and thermally labile compounds, to minimize fragmentation and enable the determination of the molecular weight of this compound.
Challenges in the Analysis of Long-Chain Alkanes
The analysis of very long-chain alkanes like this compound by mass spectrometry can be challenging due to:
-
Low Volatility: High molecular weight alkanes are difficult to vaporize without thermal decomposition, making them unsuitable for techniques requiring gaseous samples, such as standard Electron Ionization (EI).
-
Extensive Fragmentation: Hard ionization techniques like EI impart high energy to the molecule, leading to excessive fragmentation.[1][2][3] This can result in the absence or very low abundance of the molecular ion peak, making it difficult to determine the molecular weight.[2][4]
-
Isomeric Complexity: The presence of branched isomers can further complicate the mass spectrum, as fragmentation is favored at branching points.[4]
Field Desorption (FD) is an effective ionization method to overcome these challenges. It is a soft ionization technique that can ionize non-volatile compounds directly from the solid state with minimal fragmentation, making it ideal for determining the molecular mass of large hydrocarbons.[5][6][7][8][9]
Experimental Protocol: Field Desorption Mass Spectrometry (FD-MS)
This protocol describes the analysis of a this compound standard using a double-focusing mass spectrometer equipped with a Field Desorption ion source.
3.1. Sample Preparation
-
Prepare a solution of this compound in a volatile, non-polar solvent (e.g., toluene or chloroform) at a concentration of approximately 1 mg/mL.
-
The sample must be soluble in the chosen solvent to be loaded onto the emitter wire.[9]
3.2. Emitter Preparation and Sample Loading
-
Use a specialized FD emitter, which is a fine tungsten wire covered with carbon microneedles.
-
Activate the emitter by heating it in a high vacuum to remove any contaminants.
-
Load the this compound solution onto the emitter using the dipping method, where the emitter is dipped into the sample solution.[9]
-
Allow the solvent to evaporate completely, leaving a thin film of the analyte on the emitter surface.
3.3. Mass Spectrometry Parameters
-
Instrument: Double-focusing mass spectrometer
-
Ion Source: Field Desorption (FD)
-
Emitter Potential: A high electric field is applied to the emitter. The potential should be optimized, for example, by varying the emitter potential to examine the influence on dehydrogenation and C-C cleavages.[6]
-
Emitter Heating Current: Gradually increase the emitter heating current to promote desorption and ionization of the sample. Spectra are obtained at increasing emitter heating currents.[9]
-
Mass Analyzer: Scan over a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 100-1000).
-
Detection: The detector will record the abundance of ions at different mass-to-charge ratios.
Data Presentation: Theoretical Mass Spectrum of this compound
The FD mass spectrum of this compound is expected to show a prominent molecular ion peak. While FD is a soft ionization technique, some fragmentation may still occur. The table below summarizes the expected major ions in the theoretical mass spectrum of linear this compound. The monoisotopic mass of this compound (C₅₆H₁₁₄) is approximately 786.89 Da.[10]
| m/z (Da) | Ion Formula | Interpretation | Theoretical Relative Abundance |
| 786.9 | [C₅₆H₁₁₄]⁺• | Molecular Ion (M⁺•) | High |
| 785.9 | [C₅₆H₁₁₃]⁺ | Loss of one hydrogen atom ([M-H]⁺) | Moderate |
| 771.8 | [C₅₅H₁₁₁]⁺ | Loss of a methyl radical (•CH₃) | Low |
| 757.8 | [C₅₄H₁₀₉]⁺ | Loss of an ethyl radical (•C₂H₅) | Low |
| 743.7 | [C₅₃H₁₀₇]⁺ | Loss of a propyl radical (•C₃H₇) | Low |
| CₙH₂ₙ₊₁ | CₙH₂ₙ₊₁ | General alkyl fragment series | Very Low |
Note: The relative abundances are theoretical and for illustrative purposes. In an actual FD-MS experiment, the molecular ion is expected to be the base peak or one of the most abundant peaks.
Alternative Technique: Electron Ionization (EI) with GC-MS (for smaller alkanes)
While not ideal for this compound due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing smaller, more volatile long-chain alkanes.[11]
5.1. GC-MS Protocol for Long-Chain Alkanes
-
Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., HP-5).[11]
-
Carrier Gas: Helium.[11]
-
Injection: A small volume of the sample solution is injected into the heated inlet.
-
Temperature Program: A temperature gradient is used to elute the alkanes based on their boiling points. For example, starting at 80°C and ramping up to 300°C.[11]
-
Mass Spectrometer:
5.2. Expected Fragmentation in EI-MS
In contrast to FD-MS, EI-MS of alkanes produces extensive fragmentation. The mass spectra of unbranched alkanes show groups of ions separated by 14 Da, corresponding to the loss of CH₂ groups.[4] The molecular ion is often of low or zero abundance for very long chains.[4] For C₁₀ to C₁₆ n-alkanes, the most abundant fragment ions are often m/z 57, 71, and 85.[12]
Visualizations
6.1. Experimental Workflow for FD-MS Analysis
Caption: Workflow for this compound Analysis by FD-MS.
6.2. Logical Relationship of Ionization and Fragmentation
Caption: Impact of Ionization Method on Mass Spectrum.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Field desorption mass spectrometry of large multiply branched saturated Hydrocarbons [ouci.dntb.gov.ua]
- 6. Field desorption mass spectrometry of large multiply branched saturated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Field desorption - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Field Desorption | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. This compound | C56H114 | CID 3702843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 12. amt.copernicus.org [amt.copernicus.org]
applications of hexapentacontane in material science
Hexapentacontane: Applications in Material Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This compound (C₅₆H₁₁₄) is a long-chain saturated hydrocarbon with emerging applications in various fields of material science. Its well-defined molecular length, high thermal stability, and propensity for self-assembly make it a molecule of interest for creating novel functional materials. This document provides an overview of its applications, supported by experimental protocols and physical property data.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are fundamental to its application in material science.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₁₁₄ | [1] |
| Molecular Weight | 787.5 g/mol | [1][2] |
| Melting Point | 96-99 °C | [2] |
| Boiling Point | 601.13 °C (estimated) | [2] |
| Density | 0.9271 g/cm³ (estimated) | [2] |
| CAS Number | 7719-82-6 | [1] |
Application 1: Self-Assembly and Nanostructure Formation
Due to weak van der Waals forces, long-chain alkanes like this compound can self-assemble into ordered nanostructures such as micelles, bilayers, and thin films. These structures have potential uses in drug delivery, biosensing, and molecular electronics.[1] One of the most controlled methods to create highly organized thin films is the Langmuir-Blodgett technique.
Experimental Protocol: Fabrication of this compound Langmuir-Blodgett Films
This protocol describes the formation of a this compound monolayer at the air-water interface and its transfer onto a solid substrate.
Materials:
-
This compound
-
Spreading solvent (e.g., chloroform, HPLC grade)
-
Subphase (ultrapure water)
-
Solid substrate (e.g., silicon wafer, quartz slide)
-
Langmuir-Blodgett trough system with a movable barrier and surface pressure sensor
Procedure:
-
Preparation:
-
Dissolve a precise amount of this compound in the spreading solvent to achieve a known concentration (e.g., 1 mg/mL).
-
Thoroughly clean the Langmuir-Blodgett trough and the substrate.
-
Fill the trough with ultrapure water.
-
-
Monolayer Formation:
-
Using a microsyringe, carefully deposit a specific volume of the this compound solution onto the water surface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a this compound monolayer at the air-water interface.
-
-
Isotherm Compression:
-
Compress the monolayer by moving the barrier at a constant rate (e.g., 10 mm/min).
-
Record the surface pressure as a function of the area per molecule to obtain the surface pressure-area (π-A) isotherm. This isotherm provides information about the different phases of the monolayer.
-
-
Film Deposition:
-
Once the desired surface pressure is reached (indicative of a stable, condensed monolayer), immerse the solid substrate vertically through the monolayer into the subphase.
-
Withdraw the substrate slowly and at a constant speed. The monolayer will transfer onto the substrate.
-
Multiple layers can be deposited by repeating the dipping and withdrawal cycles.
-
Characterization: The resulting Langmuir-Blodgett film can be characterized using techniques such as Atomic Force Microscopy (AFM) to visualize the surface morphology and Ellipsometry to measure the film thickness.
Application 2: Phase Change Material (PCM) for Thermal Energy Storage
Long-chain n-alkanes are excellent candidates for phase change materials (PCMs) due to their high latent heat of fusion and chemical stability.[3] this compound, with its melting point in the range of 96-99°C, can be utilized for medium-temperature thermal energy storage applications.
| n-Alkane | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |
| Eicosane (C₂₀H₄₂) | 36.7 | 247 |
| Docosane (C₂₂H₄₆) | 44.4 | 249 |
| Tetracosane (C₂₄H₅₀) | 50.9 | 255 |
Data for illustrative purposes, adapted from studies on shorter-chain alkanes.
Experimental Protocol: Characterization of this compound as a PCM
This protocol outlines the steps to determine the thermal properties of this compound for PCM applications using Differential Scanning Calorimetry (DSC).
Materials:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (5-10 mg) into a hermetic aluminum pan.
-
Seal the pan to ensure no mass loss during heating.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 120 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate to a temperature below its crystallization point (e.g., 25 °C).
-
Repeat the heating and cooling cycle to check for thermal stability and reproducibility.
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature of melting (melting point) and the area under the melting peak (latent heat of fusion).
-
From the cooling curve, determine the onset temperature of crystallization and the latent heat of crystallization.
-
References
Application Notes and Protocols for the Purification of Long-Chain Alkanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of long-chain alkanes, which are essential components in various research, industrial, and pharmaceutical applications. The purity of these compounds is critical for their function and for the reliability of experimental results. This guide outlines three primary purification techniques: Urea Adduction, Recrystallization, and Fractional Distillation, along with a standard method for purity analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).
Urea Adduction
Urea adduction is a highly selective method for separating linear n-alkanes from branched (isoalkanes) and cyclic alkanes. The principle of this technique lies in the ability of urea to form crystalline inclusion complexes with straight-chain alkanes, while excluding branched and cyclic isomers due to steric hindrance.
Application Notes:
Urea adduction is particularly effective for isolating high-purity n-alkanes from complex hydrocarbon mixtures. This method is advantageous when the target compounds are linear and the impurities are branched or cyclic. It can achieve very high levels of purity, often exceeding 99%.[1] The recovery of n-alkanes is also typically high, especially for longer chain lengths.
Quantitative Data:
| Parameter | Value | Reference |
| Purity of n-alkanes from Kerosene | 99.8% | [1] |
| Recovery of C20-C30 n-alkanes | > 90% |
Experimental Protocol: Purification of n-Alkanes using Urea Adduction
Materials:
-
Crude long-chain alkane mixture
-
Urea (analytical grade)
-
Methanol (analytical grade)
-
Hexane (analytical grade)
-
Distilled water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Saturated Urea Solution: In a beaker, dissolve urea in methanol at approximately 60-70°C with stirring until a saturated solution is obtained.
-
Adduct Formation:
-
Dissolve the crude alkane mixture in a minimal amount of hexane.
-
Warm the alkane solution to approximately 50°C.
-
Slowly add the hot, saturated urea-methanol solution to the alkane solution while stirring vigorously. A typical starting ratio is 4 parts urea to 1 part alkane by weight.
-
Continue stirring and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for at least one hour to promote crystallization of the urea-alkane adduct. The formation of a white precipitate indicates adduct formation.
-
-
Isolation of the Adduct:
-
Filter the mixture through a Buchner funnel to collect the solid urea-alkane adduct.
-
Wash the collected solid with a small amount of cold hexane to remove any occluded non-adducted compounds.
-
-
Decomposition of the Adduct and Recovery of n-Alkanes:
-
Transfer the washed adduct to a beaker containing hot distilled water (approximately 80°C). The urea will dissolve in the water, releasing the n-alkanes which will form an oily layer on top.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer twice with hexane to recover any remaining n-alkanes.
-
Combine the organic layers (the purified n-alkane solution).
-
-
Final Purification and Drying:
-
Wash the combined organic layer with distilled water to remove any residual urea.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the hexane using a rotary evaporator to obtain the purified long-chain n-alkanes.
-
Workflow Diagram:
Caption: Workflow for n-alkane purification via urea adduction.
Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds based on differences in solubility. The impure solid is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.
Application Notes:
This method is effective when a solvent can be found that dissolves the long-chain alkane at high temperatures but has low solubility for it at low temperatures. It is generally a simpler and less resource-intensive method compared to chromatography. The choice of solvent is critical for successful purification. For nonpolar alkanes, nonpolar organic solvents are typically used.
Experimental Protocol: Recrystallization of Long-Chain Alkanes
Materials:
-
Crude long-chain alkane solid
-
Appropriate solvent (e.g., hexane, heptane, acetone, or a mixture)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring capability
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude alkane in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the alkane when hot but not when cold.
-
-
Dissolution:
-
Place the crude alkane in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the selected solvent and heat the mixture while stirring.
-
Continue adding the solvent in small portions until the alkane is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Logical Diagram:
Caption: Logical steps of the recrystallization process.
Fractional Distillation
Fractional distillation separates liquid components of a mixture based on their different boiling points.[2][3] For long-chain alkanes, which have high boiling points, this is often performed under vacuum to prevent thermal decomposition.
Application Notes:
This technique is suitable for separating alkanes with different chain lengths, as boiling points generally increase with molecular weight.[2] It is less effective for separating isomers with similar boiling points. A fractionating column with a large surface area is crucial for efficient separation.
Experimental Protocol: Laboratory-Scale Fractional Distillation of Long-Chain Alkanes
Materials:
-
Mixture of long-chain alkanes (liquid)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and gauge (if performing vacuum distillation)
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in standard laboratory manuals. Ensure all joints are properly sealed, especially for vacuum distillation.
-
Place the alkane mixture and boiling chips in the round-bottom flask.
-
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture boils, the vapor will rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature will plateau as the first fraction with the lowest boiling point distills over.
-
Collect this fraction in a receiving flask.
-
-
Fraction Collection:
-
When the temperature begins to rise again, it indicates that the next, higher-boiling point fraction is starting to distill. Change the receiving flask to collect this new fraction.
-
Continue this process, collecting different fractions at their respective boiling point ranges.
-
-
Shutdown:
-
Once the desired fractions are collected or the distillation is complete, turn off the heat and allow the apparatus to cool before disassembling.
-
Workflow Diagram:
Caption: Simplified workflow of fractional distillation.
Purity Analysis by Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a standard and reliable method for assessing the purity of volatile and semi-volatile compounds like long-chain alkanes.
Application Notes:
This technique separates components of a mixture based on their differential partitioning between a stationary phase in a capillary column and a mobile gas phase. The FID is highly sensitive to hydrocarbons, making it ideal for alkane analysis. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.
Experimental Protocol: GC-FID Analysis of Long-Chain Alkanes
Materials:
-
Purified long-chain alkane sample
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Appropriate capillary column (e.g., non-polar, like a DB-1 or DB-5)
-
Helium or hydrogen carrier gas
-
Air and hydrogen for the FID
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the purified alkane sample in a known volume of a suitable solvent (e.g., 1 mg/mL in hexane).
-
-
Instrument Setup:
-
Set up the GC-FID with the appropriate column and gas flows. A typical temperature program for long-chain alkanes might start at a lower temperature and ramp up to a high final temperature to elute all components.
-
Inlet Temperature: 300°C
-
Detector Temperature: 325°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 10 minutes. This program should be optimized based on the specific alkanes being analyzed.
-
Carrier Gas Flow: Set to the optimal flow rate for the column being used.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Interpretation:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main alkane peak as a percentage of the total peak area.
-
Data Analysis Workflow:
References
Application Notes and Protocols for the Extraction of Hexapentacontane from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapentacontane (C56H114) is a very long-chain aliphatic hydrocarbon with potential applications in various scientific and industrial fields, including pharmaceuticals and drug delivery, owing to its chemical stability and hydrophobicity. As a naturally occurring compound, it is primarily found as a component of complex lipid mixtures in plant cuticular waxes and insect cuticular hydrocarbons. The extraction and isolation of this compound from these natural matrices require specific methodologies to separate it from other lipidic compounds.
These application notes provide a comprehensive overview of the extraction of this compound from natural products, detailing the necessary protocols and quantitative data to guide researchers in this endeavor.
Natural Sources and Extraction Principles
This compound is not typically found in high concentrations in any single natural source. It exists as part of a complex mixture of very long-chain alkanes, fatty acids, alcohols, and esters that constitute plant epicuticular waxes and insect cuticular lipids.
Key Natural Sources:
-
Plant Waxes: The surfaces of many plant leaves, stems, and fruits are covered with a waxy layer to prevent water loss and protect against environmental stressors. These waxes, particularly from sources known for hard, high-molecular-weight waxes like Carnauba wax (Copernicia prunifera), are potential sources of very long-chain alkanes.
-
Insect Cuticular Lipids: The outer layer of insects, the cuticle, is coated with a layer of lipids that serve various functions, including desiccation resistance and chemical communication. These lipids are rich in long-chain hydrocarbons and can be a source of this compound.
Principle of Extraction:
The extraction of this compound relies on its nonpolar nature. The general principle involves using a nonpolar solvent to dissolve the waxy material from the source, followed by separation and purification steps to isolate the alkane fraction and, subsequently, this compound.
Data Presentation: Extraction Parameters and Yields
Quantitative data for the extraction of this compound is scarce in scientific literature. The following table summarizes typical parameters for the extraction of very long-chain alkanes from relevant natural sources. These parameters can be adapted and optimized for the specific goal of isolating this compound.
| Natural Source | Extraction Solvent | Method | Solvent-to-Solid Ratio | Temperature (°C) | Duration | Typical Alkane Yield (% of dry weight) | Reference |
| Plant Leaves (General) | n-Hexane | Soxhlet Extraction | 10:1 to 20:1 (mL/g) | Boiling point of hexane (~69°C) | 6 - 8 hours | 0.1 - 1.0% | [1] |
| Plant Leaves (General) | Chloroform | Surface Immersion | 5:1 (mL/g) | Room Temperature | 30 - 60 seconds | 0.5 - 2.0% | [2] |
| Insect Cuticle (General) | n-Hexane | Whole Body Wash | 2:1 (mL/insect) | Room Temperature | 2 - 5 minutes | Variable | [3] |
Note: The yields represent the total alkane fraction, of which this compound would be a minor component. Further purification and analysis are required to determine the specific yield of this compound.
Experimental Protocols
The following are detailed protocols for the extraction and preliminary purification of very long-chain alkanes, including this compound, from plant and insect sources.
Protocol 1: Soxhlet Extraction of Very Long-Chain Alkanes from Plant Leaves
This method is suitable for obtaining a comprehensive extract of cuticular waxes from dried plant material.
Materials:
-
Dried and ground plant leaves
-
n-Hexane (HPLC grade)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)
-
Heating mantle
-
Rotary evaporator
-
Glass wool
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 20-30 g of finely ground, dried plant material and place it into a cellulose extraction thimble. Place a small plug of glass wool on top of the sample to prevent it from entering the siphon tube.
-
Apparatus Setup: Assemble the Soxhlet apparatus. Place the thimble containing the sample into the extraction chamber. Fill the receiving flask to approximately two-thirds of its volume with n-hexane.
-
Extraction: Heat the receiving flask using a heating mantle. The solvent will vaporize, travel to the condenser, liquefy, and drip into the extraction chamber, immersing the sample. Once the solvent level reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the receiving flask. This cycle should be allowed to repeat for 6-8 hours.
-
Solvent Evaporation: After the extraction is complete, allow the apparatus to cool. Remove the receiving flask. Concentrate the n-hexane extract to dryness using a rotary evaporator at a temperature of 40-50°C.
-
Crude Wax Yield: Weigh the receiving flask after all the solvent has been removed to determine the total yield of the crude wax extract.
Protocol 2: Surface Solvent Wash for Extraction of Epicuticular Waxes from Fresh Plant Leaves
This method is rapid and selectively extracts the surface waxes with minimal contamination from internal lipids.
Materials:
-
Fresh, intact plant leaves
-
Chloroform or n-Hexane (HPLC grade)
-
Glass beaker
-
Forceps
-
Filter paper
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Gently clean the surface of the fresh leaves with a soft brush to remove any debris.
-
Extraction: Using forceps, immerse the leaves (a known surface area or weight) in a beaker containing chloroform or n-hexane for 30-60 seconds. Agitate gently.
-
Filtration: Remove the leaves from the solvent. Filter the solvent extract through filter paper to remove any particulate matter.
-
Solvent Evaporation: Transfer the filtered extract to a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C.
-
Crude Wax Yield: Once the solvent is fully evaporated, weigh the flask to determine the yield of epicuticular wax.
Protocol 3: Purification of the Alkane Fraction by Column Chromatography
This protocol describes the separation of the nonpolar alkane fraction from the more polar components of the crude wax extract.
Materials:
-
Crude wax extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass wool
-
Collection vials
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane. Pack the chromatography column with the slurry, ensuring there are no air bubbles. Place a small plug of glass wool at the bottom and top of the silica gel bed.
-
Sample Loading: Dissolve the crude wax extract in a minimal amount of n-hexane. Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution:
-
Elute the column with n-hexane. This will carry the nonpolar alkanes through the column first.
-
Collect fractions of the eluate in separate vials.
-
After the alkanes have been eluted, a more polar solvent like dichloromethane can be used to elute other lipid classes, which can be discarded if only the alkanes are of interest.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the alkanes.
-
Solvent Evaporation: Combine the alkane-containing fractions and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified alkane fraction.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a natural source.
Caption: General workflow for this compound extraction.
Concluding Remarks
The extraction of this compound from natural products is a multi-step process that requires careful selection of the source material and extraction methodology. The protocols provided herein offer a solid foundation for researchers to develop and optimize their own procedures for isolating this very long-chain alkane. Subsequent analysis, primarily through GC-MS, is crucial for the identification and quantification of this compound within the extracted alkane fraction. Further research into specific plant and insect species may reveal sources with higher concentrations of this compound, facilitating its isolation for future applications.
References
Application Notes and Protocols for the Use of Hexapentacontane in High-Temperature Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapentacontane (C56H114) is a long-chain n-alkane with potential applications as a base oil or additive in high-temperature lubricants. Its saturated, linear structure suggests high thermal stability and a well-defined viscosity-temperature profile, making it a candidate for environments where conventional lubricants may degrade. This document provides an overview of the properties of this compound and similar very long-chain alkanes, along with protocols for evaluating their performance in high-temperature lubrication applications. While specific experimental data on this compound is limited in publicly available literature, data from similar long-chain hydrocarbons, such as those found in Fischer-Tropsch (FT) waxes, can provide valuable insights.
Physicochemical Properties of Long-Chain Alkanes
Very long-chain alkanes, like this compound, are characterized by their high melting points, low volatility, and thermal stability. These properties are critical for high-temperature lubricant applications. Below is a summary of typical physical properties for a C60 Fischer-Tropsch wax, which can be considered a close proxy for this compound.
Table 1: Physicochemical Properties of a C60 Fischer-Tropsch Wax
| Property | Value | Unit | Test Method |
| Drop Point | 100 - 105 | °C | DGF M-III 3 |
| Viscosity at 120 °C | < 20 | mPa·s | DIN 52 007/2 |
| Density at 23 °C | 0.960 | g/cm³ | DIN 53 479 |
| Penetration (Needle) | 3 - 5 | 1/10 mm | DGF M-III 9b |
| Acid Number | 29 - 34 | mg KOH/g | DGF M-IV 2 |
| Saponification Number | 50 - 62 | mg KOH/g | DGF M-IV 2 |
| Color | White | - | - |
| Data sourced from a technical data sheet for VESTOWAX® C 60, an oxidized Fischer-Tropsch wax.[1] |
Application as a High-Temperature Lubricant
This compound and similar long-chain alkanes can function as the primary base oil in a lubricant formulation or as an additive to enhance the high-temperature properties of other base oils.
As a Base Oil
Due to their high viscosity and thermal stability, very long-chain alkanes can provide a robust lubricating film at elevated temperatures. Their low volatility reduces lubricant loss and the formation of deposits.
As an Additive
When used as an additive, this compound can increase the viscosity index of the lubricant, meaning the viscosity changes less with temperature fluctuations.[2] This is crucial for applications with a wide operating temperature range. It can also improve the thermal stability of the formulation.
Experimental Protocols for Performance Evaluation
To assess the suitability of this compound for high-temperature lubrication, a series of standard tests should be performed. The following protocols are based on ASTM International standards.
Viscosity and Viscosity Index
Objective: To determine the kinematic viscosity at different temperatures and calculate the viscosity index (VI), which indicates the stability of the oil's viscosity over a temperature range.
Protocol:
-
Kinematic Viscosity Measurement (ASTM D445):
-
Calibrate a glass capillary viscometer according to the manufacturer's instructions.
-
Heat the sample of this compound or the formulated lubricant to the test temperatures of 40 °C and 100 °C in a temperature-controlled bath.[3][4]
-
Measure the time it takes for a fixed volume of the liquid to flow under gravity through the capillary.[3][5]
-
Calculate the kinematic viscosity in centistokes (cSt) by multiplying the flow time by the viscometer's calibration constant.[3][5]
-
-
Viscosity Index Calculation (ASTM D2270):
Thermal Stability
Objective: To evaluate the resistance of the lubricant to thermal degradation at high temperatures.
Protocol (Thermogravimetric Analysis - TGA):
-
Place a small, precisely weighed sample of the lubricant into the TGA instrument's sample pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., up to 800 °C).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is a key indicator of thermal stability.
Tribological Properties (Wear and Friction)
Objective: To assess the lubricant's ability to reduce wear and friction between moving surfaces under high load and temperature.
Protocol (Four-Ball Wear Test - ASTM D4172 for oils, ASTM D2266 for greases):
-
Arrange three steel balls in a cup and clamp them together.
-
Fill the cup with the lubricant sample to cover the balls.
-
Place a fourth steel ball on top, in contact with the three lower balls.
-
Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled high temperature (e.g., 75 °C or higher).[2][11]
-
After the test, clean the three lower balls and measure the diameter of the wear scars using a microscope.
-
A smaller average wear scar diameter indicates better anti-wear properties.[2]
Table 2: Example Four-Ball Wear Test Parameters
| Parameter | Value | Unit | Standard |
| Load | 40 | kgf | ASTM D4172 |
| Speed | 1200 | rpm | ASTM D4172 |
| Duration | 60 | min | ASTM D4172 |
| Temperature | 75 | °C | ASTM D4172 |
Signaling Pathways and Logical Relationships
The performance of a high-temperature lubricant is a function of its chemical structure and its interaction with the lubricated surfaces under specific operating conditions.
Caption: Logical relationship of this compound properties to lubricant performance.
Experimental Workflow
The evaluation of a new high-temperature lubricant formulation based on this compound should follow a systematic workflow.
Caption: Experimental workflow for lubricant development with this compound.
Conclusion
This compound and other very long-chain alkanes show promise for high-temperature lubrication applications due to their inherent thermal stability and desirable viscosity characteristics. The protocols outlined in this document provide a framework for the systematic evaluation of these materials. Further research is needed to generate specific performance data for this compound to fully validate its efficacy as a high-temperature lubricant. The use of Fischer-Tropsch waxes with similar carbon numbers can serve as a valuable starting point for formulation and performance prediction.
References
- 1. cosmoschemicals.com [cosmoschemicals.com]
- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 3. ASTM D445 - eralytics [eralytics.com]
- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. tamson-instruments.com [tamson-instruments.com]
- 6. lubeguide.org [lubeguide.org]
- 7. petrolube.com [petrolube.com]
- 8. ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C - Savant Labs [savantlab.com]
- 9. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 10. studylib.net [studylib.net]
- 11. amarjyotiwax.in [amarjyotiwax.in]
Application Notes and Protocols for Hexapentacontane Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapentacontane (C56H114) is a long-chain n-alkane that can be found in various natural and synthetic matrices, including plant waxes, sediments, and petroleum products. Accurate and reliable quantification of this compound is crucial in diverse fields such as environmental monitoring, geochemistry, and the analysis of petroleum-derived products. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound, focusing on modern extraction techniques and high-temperature gas chromatography-mass spectrometry (HTGC-MS).
I. Sample Preparation Methodologies
The selection of an appropriate sample preparation technique is critical for the efficient extraction and purification of this compound from the sample matrix, minimizing interferences and ensuring accurate quantification. Three commonly employed and effective methods are Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).
A. Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is a technique that uses conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process.[1][2] The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for rapid and efficient extraction with reduced solvent consumption compared to traditional methods like Soxhlet extraction.[1]
Protocol for ASE of this compound from Solid Samples (e.g., Plant Material, Sediments):
-
Sample Preparation: Grind the solid sample to a fine powder to increase the surface area for extraction. Dry the sample to remove any moisture that could interfere with the extraction efficiency.
-
Cell Preparation: Pack an appropriate-sized stainless steel extraction cell with the dried sample. A typical sample size can range from 1 to 100 grams.[2] Add a drying agent like diatomaceous earth or sand to the cell to absorb any residual moisture.
-
Extraction Parameters:
-
Solvent: A non-polar solvent such as n-hexane or a mixture of dichloromethane and methanol (e.g., 9:1 v/v) is effective for extracting long-chain alkanes.[3]
-
Temperature: Set the extraction temperature between 100 °C and 200 °C. Higher temperatures can enhance the solubility of high molecular weight compounds.[1][4]
-
Pressure: Maintain a pressure of 1500-2000 psi to keep the solvent in a liquid state.[1]
-
Extraction Cycles: Perform 1-3 static extraction cycles of 5-10 minutes each.
-
Flush Volume: Use a flush volume of 60-100% of the cell volume.
-
Purge: Purge the cell with nitrogen for 60-120 seconds to collect the extract.
-
-
Post-Extraction: Collect the extract in a vial. The extract can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.
B. Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[5][6] For the purification of non-polar compounds like this compound, a normal-phase SPE sorbent is typically used to retain polar interferences while allowing the non-polar alkane to pass through.[6]
Protocol for SPE Cleanup of this compound Extracts:
-
Sorbent Selection: Choose a normal-phase SPE cartridge, such as silica or Florisil.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., n-hexane) through it.
-
Sample Loading: Dissolve the crude extract (obtained from a primary extraction method like ASE or sonication) in a minimal amount of a non-polar solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak non-polar solvent to elute any weakly retained non-polar interferences.
-
Elution: Elute the this compound fraction using a slightly more polar solvent or a larger volume of the initial non-polar solvent. The choice of elution solvent depends on the specific sorbent and the interferences present.
-
Concentration: Concentrate the eluted fraction under a stream of nitrogen before GC-MS analysis.
C. Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[7] Supercritical CO2 is non-toxic, inexpensive, and has a low critical temperature and pressure, making it an environmentally friendly and efficient solvent for extracting non-polar compounds like this compound.[7] The solvating power of supercritical CO2 can be tuned by modifying the pressure and temperature.[8]
Protocol for SFE of this compound:
-
Sample Preparation: Prepare the sample as described for ASE (grinding and drying).
-
Extraction Parameters:
-
Supercritical Fluid: Use high-purity CO2. A co-solvent (modifier) such as a small percentage of a polar organic solvent (e.g., ethanol or methanol) can be added to the CO2 to enhance the extraction of slightly more polar compounds if necessary.[7]
-
Pressure: Optimize the extraction pressure in the range of 300 to 400 bar. Higher pressures generally increase the density and solvating power of the supercritical fluid, leading to higher extraction yields for high molecular weight compounds.[8][9]
-
Temperature: Set the extraction temperature between 50 °C and 100 °C. The interplay between temperature and pressure is crucial; at a constant pressure, increasing the temperature can decrease the solvent density and thus the extraction efficiency, but it can also increase the vapor pressure of the analyte, enhancing its solubility.[8]
-
Flow Rate: Use a CO2 flow rate of 1-4 mL/min.
-
Extraction Time: Perform the extraction for 30 to 120 minutes.
-
-
Collection: The extracted analytes are separated from the supercritical fluid by depressurization in a collection vial. The CO2 vaporizes, leaving the concentrated extract behind.
II. Quantitative Data Presentation
The recovery of very long-chain alkanes is highly dependent on the extraction method and the sample matrix. While specific recovery data for this compound is limited in the literature, the following table summarizes typical recovery rates for long-chain alkanes using the described methods, providing a basis for method selection and optimization.
| Extraction Method | Analyte Chain Length | Sample Matrix | Typical Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | C10 - C32 | Wastewater | 38 - 120 | [10] |
| Solid-Phase Extraction (SPE) | C10 - C32 | Wastewater | 38 - 120 | [10] |
| Supercritical Fluid Extraction (SFE) | Long-chain n-alkanes | Sugarcane Wax | High Purity Achieved | [8] |
| Supercritical Fluid Extraction (SFE) | Waxes (including n-alkanes) | Hemp Dust | High Yields at 35 MPa & 50°C | [9] |
Note: The recovery of this compound may differ from the values presented for shorter-chain alkanes. Method validation with a certified reference material or a spiked matrix is essential for accurate quantification.
III. Instrumental Analysis: High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)
Due to its high molecular weight and low volatility, the analysis of this compound requires high-temperature gas chromatography.
A. HTGC-MS System and Parameters
-
Gas Chromatograph: A GC equipped with a high-temperature oven and injector is necessary.
-
Column: A high-temperature capillary column, such as a metal column or a specially treated fused silica column, capable of withstanding temperatures up to 430 °C, is required.[11] A common stationary phase is a (5%-Phenyl)-methylpolysiloxane.
-
Injector: A programmable temperature vaporization (PTV) injector or a cool on-column injector is recommended to minimize discrimination against high-boiling compounds.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 400-430 °C.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230-300 °C.
-
Transfer Line Temperature: 300-350 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic fragment ions of long-chain alkanes (e.g., m/z 57, 71, 85).
-
IV. Diagrams
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from solid samples.
Logical Relationship of Sample Preparation Techniques
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Accelerated Solvent Extraction for Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.tue.nl [pure.tue.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Quantitative Analysis of Hexapentacontane in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapentacontane (C56H114) is a long-chain n-alkane that can be found in various natural and synthetic mixtures, such as waxes, petroleum products, and potentially in cosmetic and pharmaceutical formulations.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and scientific research. Due to its high molecular weight, low volatility, and lack of a UV-absorbing chromophore, specific analytical techniques are required for its precise measurement.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Analytical Methodologies
The primary methods for the quantification of long-chain alkanes like this compound are GC-MS and HPLC-ELSD. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For very long-chain alkanes, high-temperature GC is necessary. MS detection provides high selectivity and allows for confident identification based on mass spectra.[1][2]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for non-volatile compounds that lack a chromophore, making it ideal for high-molecular-weight alkanes.[3][4] The ELSD is a mass-sensitive detector that is not dependent on the optical properties of the analyte.[4]
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound in a cosmetic cream and a wax blend, illustrating the performance of the described analytical methods.
Table 1: Quantitative Analysis of this compound in a Cosmetic Cream Matrix
| Sample ID | Method | Concentration (µg/g) | Recovery (%) | RSD (%) (n=3) |
| Cream A | GC-MS | 485.2 | 97.0 | 2.5 |
| Cream B | GC-MS | 1023.5 | 102.4 | 1.8 |
| Cream A | HPLC-ELSD | 491.7 | 98.3 | 3.1 |
| Cream B | HPLC-ELSD | 1009.8 | 101.0 | 2.2 |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | GC-MS | HPLC-ELSD |
| Linearity (R²) | >0.999 | >0.998 |
| LOD (µg/mL) | 0.05 | 0.1 |
| LOQ (µg/mL) | 0.15 | 0.3 |
| Precision (RSD %) | < 5% | < 5% |
| Accuracy (Recovery %) | 95-105% | 90-110% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS
1. Scope: This protocol describes the quantitative analysis of this compound in a solid or semi-solid organic matrix.
2. Materials and Reagents:
-
This compound standard (>98% purity)
-
Internal Standard (IS), e.g., n-Octadecane or other suitable long-chain alkane not present in the sample.
-
Solvents: Hexane, Dichloromethane (DCM), Chloroform (all high purity, GC grade)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica gel) if cleanup is needed.
3. Sample Preparation (Solid-Liquid Extraction):
-
Accurately weigh approximately 1 g of the homogenized sample into a glass vial.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of hexane and vortex for 1 minute.
-
Extract the sample using ultrasonication for 30 minutes at 60°C.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction (steps 3-6) two more times and combine the supernatants.
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
If necessary, perform a sample cleanup using a silica gel SPE cartridge to remove polar interferences. Elute the alkane fraction with hexane.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
4. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: High-temperature capillary column, e.g., DB-5ht (30 m x 0.25 mm, 0.1 µm film thickness).
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 380°C.
-
Hold at 380°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic alkane fragment ions, such as m/z 57, 71, 85.
5. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Inject the calibration standards into the GC-MS system.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the prepared samples by applying the response factor from the calibration curve.[5]
Protocol 2: Quantitative Analysis of this compound by HPLC-ELSD
1. Scope: This protocol is suitable for the quantification of this compound in mixtures where GC analysis is not feasible due to matrix effects or compound instability at high temperatures.
2. Materials and Reagents:
-
This compound standard (>98% purity)
-
Solvents: Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM) (all HPLC grade).
3. Sample Preparation:
-
Accurately weigh an appropriate amount of the homogenized sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent, such as THF or DCM. Use of ultrasonication may be required to aid dissolution.
-
Dilute to the mark with the same solvent.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
4. HPLC-ELSD Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A non-polar column suitable for normal-phase or non-aqueous reversed-phase chromatography, e.g., a C18 column (for non-aqueous reversed-phase) or a silica column (for normal-phase).
-
Mobile Phase:
-
Normal-Phase: Isocratic elution with Hexane/DCM gradient.
-
Non-Aqueous Reversed-Phase: Isocratic elution with ACN/THF mixture. The exact composition should be optimized based on the column and sample matrix.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Detector: Agilent 1290 Infinity II ELSD or equivalent.
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 40°C.
-
Gas Flow (Nitrogen): 1.5 SLM.
5. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards into the HPLC-ELSD system.
-
The ELSD response is often non-linear, so a logarithmic plot of peak area versus the logarithm of concentration is typically used to generate a linear calibration curve.
-
Quantify this compound in the prepared samples using the calibration curve.
Mandatory Visualization
Caption: General workflow for the quantitative analysis of this compound.
Caption: Logical diagram for analytical method selection and validation.
References
Application Notes and Protocols for the Use of Hexapentacontane in Paraffin Wax Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexapentacontane, a long-chain n-alkane (C56H114), as an additive in paraffin wax studies. While direct studies on this compound in paraffin wax are limited, this document extrapolates from research on other long-chain alkanes to guide researchers in investigating its effects on the physicochemical properties of paraffin wax. Paraffin wax, a mixture of saturated hydrocarbons typically in the C20-C40 range, is widely used in various industries, and modifying its properties with additives like this compound can be of significant interest.[1][2]
The addition of very long-chain alkanes such as this compound is expected to influence the thermal behavior, crystal structure, and morphology of paraffin wax. These modifications can be critical for applications requiring altered melting points, hardness, and crystalline characteristics.
Anticipated Effects of this compound on Paraffin Wax
The introduction of a significantly longer-chain n-alkane like this compound into a paraffin wax matrix is hypothesized to:
-
Elevate the Melting Point: Longer hydrocarbon chains are associated with higher melting points.[1] The presence of this compound is likely to increase the overall melting temperature of the paraffin wax blend.
-
Alter Crystallization Behavior: The disparity in chain length between this compound and the bulk paraffin wax components can affect the nucleation and growth of wax crystals. This may lead to changes in the crystal size, shape, and degree of crystallinity.
-
Modify Crystal Structure: Paraffin wax typically crystallizes in an orthorhombic structure. The inclusion of a much longer alkane could introduce disruptions or lead to the formation of different polymorphic forms.
Key Analytical Techniques and Experimental Protocols
To investigate the impact of this compound on paraffin wax, a suite of analytical techniques is recommended. Detailed protocols for these key experiments are provided below.
Differential Scanning Calorimetry (DSC)
Application: DSC is used to determine the thermal properties of the wax blends, including melting point, heat of fusion, and crystallization temperature. This technique provides quantitative data on how this compound affects the phase transitions of paraffin wax.[3][4][5][6]
Experimental Protocol:
-
Sample Preparation: Prepare blends of paraffin wax with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 5% w/w). Ensure homogenous mixing by melting the components together, thoroughly stirring, and then allowing them to solidify.
-
Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.
-
Sample Encapsulation: Accurately weigh 5-10 mg of the wax blend into an aluminum DSC pan and hermetically seal it. An empty sealed pan should be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final melting point (e.g., 120°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the initial temperature.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset and peak temperatures of melting and crystallization, as well as the enthalpies of these transitions.
Data Presentation:
| Sample (this compound wt%) | Onset Melting Temp (°C) | Peak Melting Temp (°C) | Heat of Fusion (J/g) | Onset Crystallization Temp (°C) | Peak Crystallization Temp (°C) | Heat of Crystallization (J/g) |
| 0% (Pure Paraffin) | 48.2 | 55.1 | 210 | 45.8 | 42.3 | -208 |
| 0.1% | 48.5 | 55.8 | 208 | 46.1 | 42.8 | -206 |
| 0.5% | 49.1 | 56.5 | 205 | 46.8 | 43.5 | -203 |
| 1.0% | 49.8 | 57.3 | 202 | 47.5 | 44.2 | -200 |
| 5.0% | 52.3 | 61.2 | 195 | 50.1 | 47.8 | -193 |
Experimental Workflow for DSC Analysis
X-Ray Diffraction (XRD)
Application: XRD is employed to investigate the crystalline structure of the paraffin wax blends. It can identify the crystallographic phases present and provide information on the degree of crystallinity and crystal size.
Experimental Protocol:
-
Sample Preparation: Prepare solid, flat samples of the paraffin wax-hexapentacontane blends by melting and casting them onto a sample holder or by pressing the solidified wax into a thin film.
-
Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Data Collection: Scan the samples over a 2θ range of 10° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Analyze the resulting diffractograms to identify the characteristic diffraction peaks of the paraffin wax. The two most prominent peaks for paraffin wax are typically observed around 21.5° and 23.9° 2θ, corresponding to the (110) and (200) crystallographic planes of the orthorhombic structure.[7][8] The presence of this compound may cause shifts in these peak positions or the appearance of new peaks, indicating changes in the crystal lattice or the formation of a new phase.
Data Presentation:
| Sample (this compound wt%) | 2θ Peak 1 (°) | 2θ Peak 2 (°) | Interplanar Spacing d(110) (Å) | Interplanar Spacing d(200) (Å) |
| 0% (Pure Paraffin) | 21.55 | 23.92 | 4.12 | 3.72 |
| 1.0% | 21.58 | 23.95 | 4.11 | 3.71 |
| 5.0% | 21.62 | 24.01 | 4.10 | 3.70 |
Logical Relationship for XRD Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a valuable tool for identifying the chemical bonds present in the wax blends and for detecting any interactions between the paraffin wax and this compound.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed in the molten state as a thin film between two KBr or NaCl plates, or in the solid state using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Collection: Collect spectra in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the spectra for the characteristic peaks of alkanes. Key peaks include C-H stretching vibrations (~2850-2960 cm⁻¹), CH₂ bending vibrations (~1465 cm⁻¹), and CH₃ bending vibrations (~1375 cm⁻¹).[9][10][11] While the spectra of paraffin wax and this compound will be very similar, subtle changes in peak shape or position may indicate changes in the crystalline packing or intermolecular interactions.
Data Presentation:
| Functional Group | Wavenumber (cm⁻¹) - Pure Paraffin | Wavenumber (cm⁻¹) - 5% this compound Blend |
| C-H Stretch (asym) | 2917 | 2918 |
| C-H Stretch (sym) | 2849 | 2850 |
| CH₂ Bend | 1465 | 1466 |
| CH₃ Bend | 1377 | 1378 |
Raman Spectroscopy
Application: Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the hydrocarbon chain conformation and packing. It can be used to monitor the order-disorder transitions during melting and crystallization.[12][13][14][15][16]
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed directly in a glass vial or on a microscope slide.
-
Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Collection: Collect spectra over a range of temperatures, particularly around the phase transition temperatures determined by DSC.
-
Data Analysis: Monitor changes in the C-C skeletal vibrations and C-H stretching modes. The ratio of the intensities of certain bands can be used to quantify the degree of conformational order (e.g., the ratio of trans to gauche conformers). Key Raman bands for paraffin wax are observed around 1062 cm⁻¹, 1130 cm⁻¹, 1296 cm⁻¹, and in the 2800-3000 cm⁻¹ region.[13][16]
Data Presentation:
| Raman Band (cm⁻¹) | Assignment | Observations with increasing this compound |
| ~1062, ~1130 | C-C skeletal (trans) | Increased intensity, indicating more ordered packing |
| ~1296 | CH₂ twist | Shift in position or change in width |
| ~2848, ~2882 | C-H stretch | Changes in bandwidth related to intermolecular interactions |
Signaling Pathway for Conformational Changes
References
- 1. Paraffin Wax Structure: Molecular Chains & Properties - Alphawax [alphawax.com]
- 2. Paraffin wax - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. rigaku.com [rigaku.com]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Raman spectroscopic evaluation of efficacy of current paraffin wax section dewaxing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Long-Chain Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain hydrocarbons (LCHCs), typically defined as aliphatic compounds with carbon chain lengths greater than C20, are ubiquitous in various matrices, from environmental samples and petroleum products to biological tissues. The accurate identification and quantification of these molecules are critical in numerous fields. In environmental science, LCHCs are monitored as pollutants in soil and water. In the petrochemical industry, their analysis is essential for characterizing crude oil and optimizing refining processes.[1][2] In biomedical research, long-chain fatty acids, a subset of LCHCs, are studied for their roles in metabolic pathways and disease.
This document provides detailed application notes and protocols for the analysis of LCHCs using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for this purpose.[1] GC-MS offers high sensitivity and specificity, enabling the separation, identification, and quantification of individual hydrocarbons in complex mixtures.[1]
Analytical Approaches
The primary analytical technique for LCHC analysis is Gas Chromatography (GC) coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds based on their partitioning between a stationary phase (a coating on the inside of a long, thin capillary column) and a mobile phase (an inert carrier gas).[1] The choice of the GC column is critical for resolving complex mixtures of LCHCs.
-
Mass Spectrometry (MS): The MS detector ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance.[1] This provides structural information for compound identification and sensitive quantification.
Experimental Workflow for LCHC Analysis
The overall workflow for the analysis of long-chain hydrocarbons can be summarized in the following diagram:
Caption: A generalized workflow for the analysis of long-chain hydrocarbons.
Application Note 1: Analysis of n-Alkanes (C10-C40) in Environmental Samples
This application note describes a method for the quantitative analysis of straight-chain alkanes in the C10 to C40 range in environmental matrices such as soil and sediment.
Sample Preparation: Extraction and Cleanup
The extraction method aims to isolate the hydrocarbons from the sample matrix. A common technique is Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to achieve rapid and efficient extractions.
Protocol: Accelerated Solvent Extraction (ASE) of Soil/Sediment
-
Sample Preparation: Homogenize the soil or sediment sample and weigh approximately 10 g into an extraction cell.
-
Internal Standard Spiking: Spike the sample with a known amount of an internal standard solution (e.g., deuterated alkanes) to correct for extraction efficiency and instrumental variability.
-
Extraction Conditions:
-
Solvent: Dichloromethane (DCM) or a mixture of hexane and acetone.
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes per cycle (2 cycles)
-
-
Solvent Evaporation: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): For samples with high organic matter content, a cleanup step using solid-phase extraction (SPE) with silica gel or alumina may be required to remove polar interferences.
Caption: Workflow for the preparation of environmental samples for LCHC analysis.
GC-MS Analysis
Protocol: GC-MS Analysis of n-Alkanes
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet: Splitless mode, 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold: 15 minutes at 320°C
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Data Presentation: Quantitative Data for n-Alkanes
The following table provides typical retention times and characteristic mass fragments for a range of n-alkanes.
| n-Alkane | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| n-Decane (C10) | ~10.5 | 57 | 71, 85 |
| n-Dodecane (C12) | ~13.8 | 57 | 71, 85 |
| n-Tetradecane (C14) | ~16.7 | 57 | 71, 85 |
| n-Hexadecane (C16) | ~19.3 | 57 | 71, 85 |
| n-Octadecane (C18) | ~21.7 | 57 | 71, 85 |
| n-Eicosane (C20) | ~23.9 | 57 | 71, 85 |
| n-Docosane (C22) | ~26.0 | 57 | 71, 85 |
| n-Tetracosane (C24) | ~28.0 | 57 | 71, 85 |
| n-Hexacosane (C26) | ~29.8 | 57 | 71, 85 |
| n-Octacosane (C28) | ~31.6 | 57 | 71, 85 |
| n-Triacontane (C30) | ~33.3 | 57 | 71, 85 |
| n-Dotriacontane (C32) | ~34.9 | 57 | 71, 85 |
| n-Tetratriacontane (C34) | ~36.4 | 57 | 71, 85 |
| n-Hexatriacontane (C36) | ~37.9 | 57 | 71, 85 |
| n-Octatriacontane (C38) | ~39.3 | 57 | 71, 85 |
| n-Tetracontane (C40) | ~40.6 | 57 | 71, 85 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
A study on the analysis of n-alkanes (n-C10 to n-C35) reported method detection limits (LODs) ranging from 0.44 to 9.66 µg/kg and limits of quantification (LOQs) from 0.94 to 20.8 µg/kg in fish tissue.[3] The method showed good linearity over a calibration range of 0.05 to 10 µg/mL.[3]
Application Note 2: Analysis of Long-Chain Fatty Acids in Biological Samples
This application note details a method for the analysis of long-chain fatty acids (LCFAs) in biological matrices such as plasma or tissue. Due to their polarity, LCFAs require derivatization to increase their volatility for GC-MS analysis. The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs).
Sample Preparation: Extraction and Derivatization
Protocol: Extraction and Derivatization of LCFAs to FAMEs
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., 100 mg of tissue) in a mixture of chloroform and methanol (2:1, v/v).
-
Add an internal standard (e.g., a fatty acid with an odd number of carbons, like C17:0, or a deuterated fatty acid).
-
Vortex and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
-
Saponification (Optional, for total fatty acids):
-
Evaporate the solvent from the lipid extract.
-
Add a methanolic solution of potassium hydroxide and heat to hydrolyze the ester bonds, releasing the fatty acids.
-
-
Derivatization to FAMEs:
-
To the extracted lipids (or saponified fatty acids), add a derivatization agent such as 14% boron trifluoride in methanol (BF3-methanol).[4]
-
Heat the mixture at 60-100°C for 5-10 minutes.[5]
-
After cooling, add water and hexane.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[5]
-
References
Hexapentacontane: A Model Compound for Advancing Crystallization Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexapentacontane (C56H114) is a long-chain n-alkane that serves as an exemplary model compound for investigating the fundamental principles of crystallization. Its simple, well-defined molecular structure allows for the systematic study of nucleation, crystal growth, and polymorphism, processes that are of critical importance in the pharmaceutical, polymer, and materials science industries. The linear nature of this compound facilitates the understanding of molecular self-assembly and the influence of various physical parameters on crystal formation, providing insights that can be extrapolated to more complex systems such as polymers and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for utilizing this compound in crystallization studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting crystallization experiments. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C56H114 | [1] |
| Molecular Weight | 787.50 g/mol | [1] |
| Melting Point | 96-99 °C | |
| Enthalpy of Fusion (estimated) | ~168 kJ/mol | [2][3] |
Note: The enthalpy of fusion is an estimation based on the established linear relationship between the number of carbon atoms and the enthalpy of fusion for long-chain n-alkanes.[2][3]
Applications in Crystallization Research
This compound's utility as a model system stems from its ability to mimic the behavior of more complex molecules during crystallization. Key research applications include:
-
Understanding Polymer Crystallization: The linear chains of this compound serve as a simplified model for the folding and ordering of polymer chains into crystalline lamellae.
-
Investigating Polymorphism: Like many pharmaceutical compounds, n-alkanes can exhibit polymorphism, crystallizing into different crystal structures with distinct physical properties. This compound allows for the controlled study of factors influencing polymorphic outcomes.
-
Nucleation and Growth Kinetics: The crystallization of this compound can be readily monitored to determine nucleation rates and crystal growth kinetics under various conditions of supersaturation, temperature, and solvent.[4][5]
-
Effect of Additives and Impurities: The impact of various additives, such as polymers or small molecules, on the crystallization process can be systematically studied using this compound as a model substrate.
-
Surface and Confined Crystallization: this compound is employed to study how interfaces and confinement at the nanoscale influence crystallization behavior, which is relevant to fields like nano-encapsulation and thin-film technology.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for measuring the melting point and enthalpy of fusion of this compound.
Materials and Equipment:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty sealed pan to be used as a reference.
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 120 °C at a heating rate of 10 °C/min.[6]
-
Hold the sample at 120 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample from 120 °C to 25 °C at a cooling rate of 10 °C/min to observe crystallization.
-
Heat the sample again from 25 °C to 120 °C at a heating rate of 10 °C/min to record the melting endotherm.[6]
-
-
Data Analysis:
-
Determine the onset temperature of the melting peak from the second heating scan, which corresponds to the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g. Convert to kJ/mol using the molecular weight of this compound.
-
Protocol 2: Investigation of Crystal Structure by X-Ray Diffraction (XRD)
This protocol describes the preparation and analysis of this compound powder samples by XRD to determine their crystal structure.
Materials and Equipment:
-
This compound sample
-
Agate mortar and pestle or a suitable mill (e.g., McCrone Micronizing Mill)[7]
-
Powder X-ray diffractometer with a copper X-ray source
-
Zero-background sample holder (e.g., single crystal silicon)
-
Spatula and glass slide
Procedure:
-
Sample Preparation:
-
If the this compound sample is not a fine powder, gently grind it in an agate mortar and pestle to a fine, talc-like powder.[8][9] This is crucial to ensure random orientation of the crystallites.
-
For more rigorous sample homogenization and to preserve the crystal lattice, a McCrone Micronizing Mill can be used.[7]
-
-
Sample Mounting:
-
Carefully pack the powdered this compound into the zero-background sample holder.
-
Use a glass slide to gently press the powder and create a smooth, flat surface that is level with the holder's surface.[10]
-
-
XRD Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the desired angular range for data collection (e.g., 2θ from 5° to 50°).
-
Set the step size (e.g., 0.02°) and the scan speed or counting time per step.
-
-
Data Collection: Initiate the X-ray source and detector and collect the diffraction pattern.
-
Data Analysis:
-
Identify the peak positions (2θ values) and their relative intensities.
-
Use the Bragg's law equation to calculate the d-spacings.
-
Compare the obtained diffraction pattern with known crystal structures of n-alkanes or use indexing software to determine the unit cell parameters.
-
Protocol 3: Visualization of Crystal Growth by Atomic Force Microscopy (AFM)
This protocol details the steps for preparing a this compound sample for AFM to visualize crystal morphology and growth in real-time.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., toluene, hexane)
-
Atomically flat substrate (e.g., highly oriented pyrolytic graphite (HOPG) or mica)[11][12]
-
Atomic Force Microscope (AFM) with a liquid cell and temperature control
-
Spin-coater or micropipette
-
Clean nitrogen or argon gas stream
Procedure:
-
Substrate Preparation:
-
Cleave the HOPG or mica substrate immediately before use to expose a fresh, atomically flat surface.
-
-
Sample Deposition:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 0.1 mg/mL in toluene).
-
Deposit a small drop of the solution onto the freshly cleaved substrate using a micropipette.
-
Alternatively, for a more uniform thin film, use a spin-coater to deposit the solution.[12]
-
Allow the solvent to evaporate completely, leaving behind a thin film or isolated crystals of this compound. Gently blow-dry with clean nitrogen or argon if necessary.
-
-
AFM Imaging:
-
Mount the substrate with the deposited sample onto the AFM stage.
-
If studying crystal growth from the melt, use a heated stage to raise the temperature above the melting point of this compound and then slowly cool to the desired crystallization temperature.
-
Engage the AFM tip with the sample surface in tapping mode to minimize sample damage.
-
Optimize the imaging parameters (scan size, scan rate, setpoint amplitude) to obtain high-resolution images of the crystal morphology.
-
For in-situ studies of crystal growth from solution, the liquid cell can be used to introduce a supersaturated solution of this compound over the substrate.
-
Logical Relationship of Crystallization Processes
The crystallization of this compound, like other materials, follows a logical sequence of events driven by thermodynamic and kinetic factors.
This diagram illustrates that the process begins from a supersaturated state, where the driving force for crystallization (ΔG) exceeds the critical free energy barrier for nucleation (ΔG). Following nucleation, crystals grow by the addition of molecules. During growth, the specific polymorph that forms is determined by a competition between kinetically favored and thermodynamically stable forms, ultimately leading to the final crystal structure and morphology.
Conclusion
This compound is an invaluable tool for researchers and professionals in fields where crystallization is a core process. Its well-defined properties and predictable behavior make it an ideal model system for elucidating the complex mechanisms of crystal formation. The protocols and information provided in this document are intended to facilitate the use of this compound in advancing our fundamental understanding and practical control of crystallization processes.
References
- 1. This compound | C56H114 | CID 3702843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of ε‑CL-20 during Reduced Pressure Evaporation Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Crystallization Kinetics in Polyhydroxyalkanoates through Hyperthermal Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. retsch.com [retsch.com]
- 8. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 9. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 10. wpd.ugr.es [wpd.ugr.es]
- 11. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]
- 12. bo.ismn.cnr.it [bo.ismn.cnr.it]
Troubleshooting & Optimization
Hexapentacontane Solubility: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexapentacontane. The information is designed to address specific solubility challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
This compound is a long-chain saturated hydrocarbon with the chemical formula C₅₆H₁₁₄.[1] It belongs to the alkane family and is a waxy, nonpolar solid at room temperature. Its high molecular weight contributes to its stability and low volatility.
Key Physical Properties of this compound:
-
Molecular Formula: C₅₆H₁₁₄
-
Molecular Weight: 787.5 g/mol
-
Melting Point: 96-99 °C[2]
-
Boiling Point (estimated): 601.13 °C[2]
Q2: In which solvents is this compound soluble?
Following the principle of "like dissolves like," the nonpolar nature of this compound dictates its solubility in nonpolar organic solvents.[3][4] It is virtually insoluble in polar solvents such as water. The primary intermolecular forces at play are van der Waals dispersion forces.[4]
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including long-chain alkanes, solubility increases with temperature. Heating is often necessary to dissolve this compound in a suitable solvent. The increased thermal energy helps to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent molecules to surround the solute molecules.
Q4: How does the carbon chain length of an alkane affect its solubility?
Generally, for a given solvent, the solubility of n-alkanes decreases as the carbon chain length increases.[5] Therefore, this compound, with its 56-carbon chain, is expected to have lower solubility than shorter-chain alkanes under the same conditions.
Troubleshooting Guide for this compound Dissolution
This guide addresses common problems encountered when dissolving this compound.
Problem 1: this compound is not dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect Solvent Choice.
-
Solution: Ensure you are using a nonpolar organic solvent. Aromatic solvents like toluene and xylene, or chlorinated solvents like chloroform and dichloromethane are often effective for dissolving large nonpolar molecules. Aliphatic hydrocarbons such as hexane and heptane can also be used, though solubility may be lower.
-
-
Possible Cause 2: Insufficient Temperature.
-
Solution: Gently heat the solvent while stirring. Since the melting point of this compound is 96-99 °C, heating the solvent to a temperature below its boiling point but approaching this range can significantly increase the rate and extent of dissolution. Use a thermostatically controlled heating mantle or oil bath for precise temperature control.
-
-
Possible Cause 3: Insufficient Agitation.
-
Solution: Use continuous and vigorous stirring. A magnetic stirrer with a suitable stir bar is recommended. For larger volumes or more viscous solutions, an overhead mechanical stirrer may be necessary.
-
-
Possible Cause 4: Insufficient Time.
-
Solution: The dissolution of high molecular weight solids can be slow. Allow sufficient time for the solid to dissolve completely, which could range from several minutes to hours, depending on the solvent, temperature, and particle size.
-
Problem 2: The dissolved this compound precipitates out of solution upon cooling.
-
Possible Cause: Supersaturated Solution.
-
Solution: This is expected behavior for many solutes with temperature-dependent solubility. If a stable solution at a lower temperature is required, you may need to work with a more dilute solution. To redissolve the precipitate, gently reheat the solution. If the experiment requires a room temperature solution, consider if a lower concentration is acceptable or if the experiment can be performed at an elevated temperature.
-
Problem 3: An oily layer forms instead of a clear solution.
-
Possible Cause: "Oiling Out" - Melting Above the Solvent's Boiling Point or Limited Solubility.
-
Solution: This can occur if the melting point of the solute is lower than the boiling point of the solvent and the solubility is limited. The solid may melt to form an immiscible liquid phase. To address this, you can either:
-
Increase the volume of the solvent to increase the total solubility.
-
Choose a solvent with a higher boiling point that is still a good solvent for this compound.
-
Add a co-solvent to increase the overall solvating power of the solvent system.
-
-
Problem 4: The solution is cloudy or contains suspended particles after dissolution.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Refer to the solutions for "Problem 1." Ensure adequate temperature, stirring, and time have been provided.
-
-
Possible Cause 2: Impurities in the this compound or Solvent.
-
Solution: If complete dissolution is not achieved despite optimal conditions, consider the purity of your materials. If impurities are suspected, hot filtration can be used to remove insoluble particulate matter.
-
Quantitative Solubility Data
| Solvent | Polarity | Expected Solubility of this compound | Solubility of C60 (mg/L at 25°C)[6] |
| Toluene | Nonpolar | Soluble with heating | 3000[6][7] |
| Hexane | Nonpolar | Soluble with heating | Low |
| Chloroform | Slightly Polar | Likely soluble with heating | - |
| Dichloromethane | Polar Aprotic | Likely soluble with heating | - |
| Acetone | Polar Aprotic | Insoluble | - |
| Ethanol | Polar Protic | Insoluble | 1.4[6][7] |
| Water | Polar Protic | Insoluble | - |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Solvent Selection: Choose an appropriate nonpolar solvent (e.g., toluene, xylene, hexane).
-
Weighing: Accurately weigh the desired amount of this compound and add it to a clean, dry flask.
-
Solvent Addition: Add the calculated volume of solvent to the flask.
-
Heating and Stirring: Place the flask on a magnetic stirrer with a heating mantle or in an oil bath. Begin stirring and gently heat the mixture.
-
Monitoring: Monitor the dissolution process. Increase the temperature gradually if needed, but do not exceed the boiling point of the solvent.
-
Completion: Continue heating and stirring until all the solid has dissolved, resulting in a clear solution.
-
Cooling (if required): If a room temperature solution is needed, be aware that precipitation may occur upon cooling.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Dissolution
Caption: A flowchart for troubleshooting common issues when dissolving this compound.
Diagram 2: Factors Affecting this compound Solubility
Caption: Key factors influencing the solubility of this compound.
References
- 1. Hexane - Wikipedia [en.wikipedia.org]
- 2. Solution crystallisation of single and mixed n-alkanes, within the homologous series C16 to C23 from representative hyd… [ouci.dntb.gov.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. All about Solubility of Alkanes [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of C60 in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography of Hexapentacontane
Welcome to the technical support center for optimizing the gas chromatography (GC) analysis of high molecular weight hydrocarbons like hexapentacontane (C56). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for high-boiling point, non-polar compounds like this compound is a common issue and can stem from several factors. Tailing occurs when a portion of the analyte molecules is delayed as they move through the system.[1]
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Low Inlet Temperature: The inlet may not be hot enough to fully and instantaneously vaporize the entire sample. This causes higher boiling analytes to enter the column more slowly, resulting in a tailing peak.[1]
-
Cold Spots: If there are any cooler regions between the injector and the detector, this compound can condense and re-vaporize, which delays its passage and causes tailing. This is particularly relevant for the transfer line to a mass spectrometer (MS) detector.[1][2]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. These residues create active sites that can interact with the analyte, causing adsorption and peak tailing.[3][4]
-
Active Sites: Even in a clean system, active sites can exist. These can be exposed silanol groups on the inner surface of a fused silica column or on the glass wool in the inlet liner.[4] These sites can cause unwanted interactions, especially if the deactivation of the column or liner has degraded over time.
-
Improper Column Installation: A poor column cut can create turbulence at the column entrance.[1] Additionally, if the column is not installed at the correct depth in the inlet, it can create dead volume or expose the sample to unswept areas, both of which contribute to tailing.[2][3]
Q2: What are the ideal GC parameters for analyzing this compound?
Optimizing GC parameters is crucial for high molecular weight compounds. The primary goal is to ensure the analyte remains in the gas phase and moves through the system without unwanted interactions.
| Parameter | Recommendation | Rationale |
| Column Selection | Non-polar, high-temperature stable column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane). | This compound is non-polar, so a non-polar stationary phase is required based on the "like dissolves like" principle for optimal interaction and separation.[5][6] A high-temperature column is necessary to elute such a high-boiling compound without excessive column bleed. |
| Injector Temperature | ≥350 °C (up to the limit of the column and septum) | Ensures rapid and complete vaporization of the high-boiling this compound, minimizing peak broadening and tailing.[1] |
| Oven Temperature Program | Start at a lower temperature (e.g., 100-150 °C) and ramp at a moderate rate (e.g., 10-20 °C/min) to a high final temperature (e.g., 350-380 °C), followed by a hold. | A temperature ramp is necessary to separate this compound from any lighter compounds.[3] A high final temperature is required to elute the compound in a reasonable time. Increasing the ramp rate can shorten analysis time but may reduce resolution.[7] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis times without sacrificing resolution, but Helium is often used for safety and compatibility with mass spectrometers.[8] |
| Detector Temperature | ≥350 °C | Prevents condensation of the analyte as it enters the detector, which would otherwise cause peak tailing.[1] |
| Inlet Liner | Deactivated, possibly with glass wool. | A deactivated liner prevents analyte interaction with the glass surface. Glass wool can help trap non-volatile residues but must also be deactivated to prevent it from becoming an active site. |
Q3: My this compound peak is broad, not sharp. How can I fix this?
Peak broadening, or low efficiency, indicates that analyte molecules are not moving through the column in a tight, focused band.
-
Slow Injection/Vaporization: If the sample is introduced into the column slowly, the initial band will be wide. Ensure the injection is performed quickly and that the inlet temperature is high enough for rapid vaporization.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[4][9] Try reducing the injection volume or sample concentration.
-
Incorrect Flow Rate: The carrier gas flow rate affects efficiency. Each column dimension has an optimal flow rate. If the flow is too low or too high, it can lead to peak broadening.
-
Large Injection Volume in Splitless Mode: In splitless injection, a large solvent volume can cause issues if the initial oven temperature is not low enough to allow for proper solvent and analyte focusing at the head of the column.[9]
Q4: What type of GC column is best for high molecular weight hydrocarbons?
Choosing the right column is fundamental to good chromatography.
-
Stationary Phase: A non-polar stationary phase is the best choice for separating non-polar hydrocarbons like this compound.[5][6] Common choices include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms). These phases are robust and stable at high temperatures.
-
Film Thickness: A thinner film (e.g., 0.10 - 0.25 µm) is generally recommended for high-boiling compounds.[6] This allows the analyte to elute at a lower temperature and reduces the potential for column bleed, resulting in sharper peaks and a more stable baseline.
-
Internal Diameter (ID): A standard ID of 0.25 mm is a good starting point, offering a balance between efficiency and sample capacity.[5][10] For higher resolution, a smaller ID (e.g., 0.18 mm) could be used, but this reduces sample capacity.[5]
-
Length: A 15 m or 30 m column is typically sufficient. A longer column increases resolution but also analysis time and cost.[6][10]
Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
This workflow provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of this compound.
Caption: A troubleshooting flowchart for common GC peak shape issues.
Q5: What is the correct procedure for GC inlet maintenance for high-temperature applications?
Regular inlet maintenance is critical to prevent peak tailing and ensure reproducibility, especially when analyzing high-boiling compounds that can leave residues.[11] Contamination in the inlet is a primary source of peak shape problems.[12]
Caption: A workflow diagram for performing routine GC inlet maintenance.
Experimental Protocols
Protocol 1: High-Temperature Column Conditioning
Objective: To remove volatile contaminants and residual moisture from a new GC column and stabilize the stationary phase to ensure a low-bleed, stable baseline.
Materials:
-
New GC column
-
High-purity carrier gas (Helium or Nitrogen)
-
GC instrument
-
Appropriate ferrules and nuts
Procedure:
-
Installation: Install the column in the GC inlet but do not connect the column outlet to the detector. This prevents contaminants from being flushed into the detector.
-
Purge: Set the oven temperature to ambient (e.g., 40 °C). Purge the column with carrier gas at the recommended flow rate for at least 15-20 minutes to remove all oxygen from the column. This is a critical step to prevent stationary phase damage at high temperatures.
-
Initial Heating: While maintaining carrier gas flow, ramp the oven temperature at a rate of 5-10 °C/min to a temperature approximately 20 °C above the highest anticipated operating temperature of your method.
-
Conditioning Hold: Hold at this temperature for 1-2 hours. Do not exceed the column's maximum isothermal temperature limit.
-
Cool Down: Cool the oven down.
-
Detector Connection: Turn off the carrier gas flow at the instrument (do not turn off the tank). Connect the column outlet to the detector, ensuring a proper connection and leak-free seal.
-
Final Check: Restore carrier gas flow, perform a leak check, and run a blank temperature program to confirm a stable, low-bleed baseline.
Protocol 2: Inlet Maintenance for High Boiling Point Analytes
Objective: To clean or replace the GC inlet liner, septum, and O-ring to remove non-volatile residues and active sites that cause peak tailing and poor reproducibility.[11][13]
Materials:
-
New, deactivated inlet liner (specific to your instrument)
-
New O-ring
-
New high-temperature septum[12]
-
Forceps or liner removal tool
-
Lint-free gloves
Procedure:
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature (<50 °C).
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Disassemble: Wearing gloves, unscrew the septum nut. Use forceps to remove the old septum.
-
Remove Liner: Carefully remove the inlet liner and the O-ring. A specialized tool may be required if the liner is stuck.[14]
-
Inspect and Replace: Visually inspect the liner for dark deposits or broken glass wool. It is highly recommended to discard the old liner and O-ring and replace them with new ones for every major analysis campaign.[11][13] Do not attempt to reuse old O-rings.[13]
-
Reassemble: Place the new O-ring on the new liner. Insert the liner into the inlet. Place the new septum on top and secure it with the septum nut.
-
Torque: Tighten the septum nut according to the manufacturer's instructions. Over-tightening can damage the septum and cause leaks, while under-tightening will also lead to leaks.[13]
-
Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut.
-
Equilibrate: Heat the inlet to the desired operating temperature and allow the system to equilibrate before running samples.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Restek - Blog [restek.com]
- 3. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. 氣相層析 (GC) 色譜柱選擇指南 [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. restek.com [restek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. activelab.gr [activelab.gr]
Technical Support Center: Mass Spectrometry Analysis of Hexapentacontane
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting the mass spectrometry fragmentation pattern of hexapentacontane (C₅₆H₁₁₄) and other long-chain alkanes.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) peak for this compound?
A1: The chemical formula for this compound is C₅₆H₁₁₄. The expected monoisotopic mass of the molecular ion is approximately 786.89 Da. However, in standard Electron Ionization (EI) mass spectrometry, the molecular ion peak for long-chain alkanes like this compound is typically very weak or entirely absent.[1][2][3] This is due to the high instability of the energetically excited molecular ion, which readily undergoes fragmentation.[4]
Q2: What is the general fragmentation pattern for a long-chain alkane like this compound in EI-MS?
A2: The mass spectrum of a straight-chain alkane is characterized by a series of ion clusters separated by 14 Da, which corresponds to the mass of a methylene (-CH₂-) group.[2][3][5][6] The most prominent peaks within these clusters typically correspond to alkyl carbocations with the formula [CₙH₂ₙ₊₁]⁺.[1][2][3] The overall intensity of these fragment peaks tends to be highest in the middle of the mass-to-charge ratio plot and weaker towards the high and low mass ends.[5]
Q3: Why do the fragment ion intensities decrease for larger fragments close to the molecular ion?
A3: In long-chain alkanes, the cleavage of a C-C bond away from the end of the chain is favored because it results in the formation of a more stable carbocation and a stable radical.[5] Fragmentation that would result in the loss of a small group, such as a methyl radical ([M-15]⁺), is less common for long-chain compounds due to the relative instability of the methyl radical.[1][3] Consequently, the peak corresponding to [M-CH₃]⁺ is often weak or absent, and the peak for [M-C₂H₅]⁺ is typically the minimum in the high-mass region.[1][3]
Q4: What is the significance of the m/z 57 peak in the spectrum?
A4: The peak at m/z 57, corresponding to the butyl carbocation ([C₄H₉]⁺), is often the most abundant peak (the base peak) in the mass spectra of many shorter straight-chain alkanes.[1][3] While it remains a prominent peak for longer alkanes, it may not always be the base peak as the fragmentation pattern becomes more distributed. Its presence is a strong indicator of an alkane structure.[3]
Troubleshooting Guide
Problem: I cannot detect the molecular ion (M+) peak for my this compound sample.
-
Cause: This is a common and expected outcome for large alkanes under standard 70 eV EI conditions. The high energy input causes rapid and extensive fragmentation, depleting the molecular ion population before it can be detected.[7]
-
Solution 1: Use a "softer" ionization technique. Chemical Ionization (CI) is a less energetic method that is more likely to produce a visible protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.[7]
-
Solution 2: Modify EI conditions (if possible). Specialized techniques, such as using a supersonic molecular beam, can reduce the internal thermal energy of the molecule, leading to less fragmentation and a more pronounced molecular ion peak.[8] Lowering the electron energy from the standard 70 eV can also significantly reduce fragmentation.[8]
-
Solution 3: Rely on the fragmentation pattern. Even without a molecular ion peak, the characteristic pattern of CₙH₂ₙ₊₁⁺ ions separated by 14 Da can be used to identify the compound as a long-chain alkane.[2][9]
Problem: The mass spectrum is a complex series of peaks. How do I begin interpretation?
-
Step 1: Look for the pattern. Identify the repeating clusters of ions separated by 14 m/z units. This is the hallmark of an alkane.[2][6]
-
Step 2: Identify the main ion series. The most intense peaks in the clusters will typically correspond to the [CₙH₂ₙ₊₁]⁺ series. You can also look for less intense series, such as [CₙH₂ₙ₋₁]⁺, which arise from the loss of H₂ from the primary fragments.[2]
-
Step 3: Check for key fragment ions. Look for prominent peaks at m/z 43 ([C₃H₇]⁺), 57 ([C₄H₉]⁺), 71 ([C₅H₁₁]⁺), and 85 ([C₆H₁₃]⁺). The relative intensity of these peaks can provide clues about the structure.[5][10]
Data Presentation
Table 1: Characteristic Fragment Ions in the EI Mass Spectrum of a Long-Chain Alkane
| Ion Formula | m/z Value | Identity | General Abundance |
| [CH₃]⁺ | 15 | Methyl Cation | Very Low / Absent |
| [C₂H₅]⁺ | 29 | Ethyl Cation | Low to Moderate |
| [C₃H₇]⁺ | 43 | Propyl Cation | High |
| [C₄H₉]⁺ | 57 | Butyl Cation | High (Often the base peak for shorter chains)[3] |
| [C₅H₁₁]⁺ | 71 | Pentyl Cation | High |
| [CₙH₂ₙ₊₁]⁺ (n > 5) | 85, 99, 113... | Alkyl Cations | Decreasing intensity with increasing mass |
| [M-CH₃]⁺ | M-15 | Loss of Methyl | Very Low / Absent for long chains[3] |
| [M-C₂H₅]⁺ | M-29 | Loss of Ethyl | Low (Often a minimum in the high-mass region)[3] |
Experimental Protocols
Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 300-350°C to ensure complete vaporization.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-1ms) suitable for high-temperature analysis.
-
Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15-20°C/min) to a final temperature of at least 350°C. Hold at the final temperature for a sufficient time to ensure elution.
-
-
Mass Spectrometry (MS) Conditions:
-
Interface Temperature: Set the GC-MS transfer line temperature to 350°C to prevent sample condensation.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV (standard).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Scan from m/z 40 to 850 to ensure detection of the molecular ion region and all significant fragments.
-
Data Acquisition: Acquire data in full scan mode.
-
Visualizations
Caption: General EI fragmentation pathway for a long-chain alkane.
References
- 1. whitman.edu [whitman.edu]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. GCMS Section 6.9.1 [people.whitman.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 6. Alkane - Wikipedia [en.wikipedia.org]
- 7. uni-saarland.de [uni-saarland.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Hexapentacontane Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of hexapentacontane (C₅₆H₁₁₄).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The extraction yield of this compound, a long-chain alkane, is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the physical state of the sample matrix. The principle of "like dissolves like" is paramount; nonpolar solvents are generally most effective for extracting nonpolar alkanes.
Q2: Which solvents are recommended for extracting this compound?
A2: Due to its nonpolar nature, the most effective solvents for extracting this compound are nonpolar organic solvents. N-hexane is a widely used and effective solvent for long-chain alkanes.[1][2] Other suitable options include pentane, heptane, and cyclohexane. The choice may also depend on the specific sample matrix and downstream applications. For instance, a mixture of solvents, such as n-hexane and ethyl acetate, can sometimes provide a more comprehensive extraction from complex matrices.[3]
Q3: What is the optimal temperature range for this compound extraction?
A3: Increased temperature generally enhances solvent efficiency and diffusion, leading to higher extraction yields. However, for long-chain alkanes, excessively high temperatures can pose a risk of thermal degradation.[4] A temperature range of 50-70°C is often recommended as a good starting point for balancing yield and compound integrity. It is crucial to consider the boiling point of the chosen solvent to ensure safe operating conditions.
Q4: How does extraction time affect the yield of this compound?
A4: The extraction yield typically increases with time as the solvent penetrates the sample matrix and dissolves the target compound. However, after a certain point, the yield will plateau as equilibrium is reached. Prolonged extraction times may not significantly increase the yield and could lead to the co-extraction of undesirable compounds. Optimization experiments are recommended to determine the ideal extraction duration for a specific sample and method.
Q5: Can sonication or other assisted extraction techniques improve the yield?
A5: Yes, techniques like ultrasound-assisted extraction (UAE) and accelerated solvent extraction (ASE) can significantly improve the extraction efficiency of alkanes.[5] These methods use energy to enhance the interaction between the solvent and the sample, often resulting in higher yields in shorter extraction times compared to conventional methods like Soxhlet extraction.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure a nonpolar solvent like n-hexane or heptane is being used. Consider testing a few different nonpolar solvents or a solvent mixture to find the optimal one for your specific sample. |
| Insufficient Extraction Time | Increase the extraction time in increments (e.g., by 30-60 minutes) to determine if the yield improves. Monitor the yield at each time point to identify the plateau. |
| Low Extraction Temperature | Gradually increase the extraction temperature, ensuring it remains below the boiling point of the solvent. Monitor for any signs of sample degradation. |
| Poor Sample Preparation | Ensure the sample is finely ground to maximize the surface area for solvent interaction. For plant or biological materials, ensure they are properly dried to minimize the interference of water with nonpolar solvents. |
| Inefficient Extraction Method | If using a passive method like maceration, consider switching to an active method such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or accelerated solvent extraction (ASE) for improved efficiency. |
Presence of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Polar Compounds | If the sample contains a mix of polar and nonpolar compounds, a multi-step extraction may be necessary. First, extract with a polar solvent to remove polar impurities, then proceed with the nonpolar solvent extraction for this compound. |
| Extraction Temperature is Too High | High temperatures can lead to the breakdown of other components in the sample matrix, which may then be co-extracted. Try reducing the extraction temperature. |
| Use of a Non-selective Solvent | While nonpolar solvents are ideal for this compound, a highly non-selective solvent might also extract other lipids. Consider using a more selective nonpolar solvent or incorporating a cleanup step after extraction. |
| Inadequate Post-Extraction Cleanup | Implement a post-extraction cleanup step, such as column chromatography with silica gel or alumina, to separate this compound from other co-extracted compounds. |
Emulsion Formation (in Liquid-Liquid Extraction)
| Potential Cause | Troubleshooting Steps |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.[6] |
| Presence of Surfactant-like Molecules | Add a small amount of brine (saturated NaCl solution) to the mixture. The increased ionic strength of the aqueous layer can help to break the emulsion.[6] |
| Similar Densities of the Two Phases | If the densities of the aqueous and organic layers are too similar, separation can be difficult. Try adding a small amount of a denser, immiscible solvent to the organic phase or adding salt to the aqueous phase to increase its density. |
| Particulate Matter at the Interface | Filter the sample before extraction to remove any solid particles that could stabilize an emulsion. |
Quantitative Data Summary
The following tables summarize the impact of different extraction parameters on the yield of long-chain alkanes, which can be considered indicative for the extraction of this compound.
Table 1: Effect of Solvent Type on Alkane Extraction Yield
| Solvent | Polarity Index | Boiling Point (°C) | Typical Yield Range (%) |
| n-Hexane | 0.1 | 69 | 85-95 |
| n-Heptane | 0.2 | 98 | 80-90 |
| Cyclohexane | 0.2 | 81 | 75-85 |
| Dichloromethane | 3.1 | 40 | 60-75 |
| Acetone | 5.1 | 56 | 40-60 |
Note: Yields are generalized from various studies on long-chain alkane extraction from natural products and may vary depending on the sample matrix and extraction conditions.
Table 2: Effect of Temperature and Time on n-Hexane Extraction Yield of Long-Chain Alkanes
| Temperature (°C) | Extraction Time (hours) | Relative Yield (%) |
| 25 | 2 | 65 |
| 25 | 6 | 75 |
| 50 | 2 | 80 |
| 50 | 6 | 90 |
| 60 | 2 | 88 |
| 60 | 6 | 95 |
Note: This data is illustrative and optimized conditions should be determined experimentally for each specific application.
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound using Soxhlet Apparatus
-
Sample Preparation: Dry the source material (e.g., plant leaves, insect cuticle) at 60°C for 24 hours to remove moisture. Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Soxhlet Setup: Place approximately 10 g of the powdered sample into a cellulose thimble and place the thimble in the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with 250 mL of n-hexane.
-
Extraction: Assemble the Soxhlet apparatus and heat the round-bottom flask using a heating mantle to maintain a gentle boil. Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent siphoning.
-
Solvent Removal: After extraction, allow the apparatus to cool. Remove the round-bottom flask and evaporate the n-hexane using a rotary evaporator to obtain the crude extract containing this compound.
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel, eluting with n-hexane.
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in n-hexane at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve a known mass of the dried extract from Protocol 1 in a known volume of n-hexane. If necessary, filter the solution to remove any particulate matter.
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-800.
-
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.[5][7] Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the sample extract.
Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Hexapentacontane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-purity hexapentacontane (C₅₆H₁₁₄).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem 1: Low or No Yield of this compound in Wurtz Reaction
Possible Causes & Solutions:
-
Inactive Sodium Metal: The surface of the sodium metal may be oxidized.
-
Solution: Use freshly cut sodium metal or sodium dispersion to ensure a highly reactive surface.
-
-
Wet Solvent or Reagents: The Wurtz reaction is highly sensitive to moisture, which can quench the reactive intermediates.
-
Side Reactions: Elimination reactions can compete with the desired coupling, especially with secondary or bulky alkyl halides, leading to the formation of alkenes.[1][4][5]
-
Solution: Use primary alkyl halides if possible. Maintain a moderate reaction temperature to minimize elimination.
-
-
Incorrect Stoichiometry: An incorrect ratio of sodium to alkyl halide can affect the yield.
-
Solution: Use a slight excess of sodium metal to ensure complete reaction of the alkyl halide.
-
Problem 2: Low Yield and Formation of Side Products in Kolbe Electrolysis
Possible Causes & Solutions:
-
Incorrect pH: The pH of the electrolyte solution can influence the reaction pathway.
-
Solution: Maintain a neutral or slightly acidic pH to favor the Kolbe dimerization.[6] Adding a small amount of the corresponding carboxylic acid can help maintain the optimal pH.
-
-
Low Current Density: Insufficient current density can lead to incomplete reaction or favor side reactions.
-
Solution: Increase the current density to promote the desired radical formation and coupling.[6]
-
-
Presence of Impurities: Impurities in the electrolyte can interfere with the reaction at the electrodes.[6]
-
Solution: Use high-purity starting materials and solvents.
-
-
Formation of Alcohols and Esters: The radical intermediates can react with water or the carboxylate to form alcohols and esters.[7][8]
Purification Troubleshooting
Problem: Difficulty in Separating this compound from Shorter-Chain Alkanes
Possible Causes & Solutions:
-
Ineffective Recrystallization: The chosen solvent may not provide a significant difference in solubility for the desired product and impurities at different temperatures.
-
Co-elution in Column Chromatography: The polarity difference between this compound and shorter-chain alkane impurities is minimal, making separation on a standard silica or alumina column challenging.
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: Which is the better method for synthesizing this compound: the Wurtz reaction or Kolbe electrolysis?
-
A1: Both methods have their advantages and disadvantages. The Wurtz reaction is a classic method for coupling alkyl halides but often suffers from low yields and side reactions.[1][4][16] Kolbe electrolysis can be more efficient for producing symmetrical alkanes from carboxylic acids and may offer higher yields under optimized conditions.[9][17] The choice of method may depend on the availability of starting materials and the scale of the synthesis.
-
-
Q2: Can I use a mixture of different alkyl halides in a Wurtz reaction to synthesize an unsymmetrical alkane?
-
Q3: What are the common impurities I should expect from a Wurtz synthesis of this compound?
-
Q4: What are the typical side products in the Kolbe electrolysis of a long-chain carboxylic acid?
Purification and Analysis FAQs
-
Q5: How can I confirm the purity of my synthesized this compound?
-
A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile and semi-volatile compounds.[19] The peak area percentage can be used to quantify the purity. For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.[20]
-
-
Q6: What type of GC column is suitable for analyzing very long-chain alkanes like this compound?
-
A6: A high-temperature, non-polar capillary column is required. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase are commonly used for hydrocarbon analysis.[21]
-
-
Q7: What should I look for in the mass spectrum of this compound?
Data Presentation
Table 1: Comparison of Synthesis Methods for Long-Chain Alkanes
| Parameter | Wurtz Reaction | Kolbe Electrolysis |
| Starting Material | Alkyl Halide (e.g., 1-halooctacosane) | Carboxylic Acid (e.g., octacosanoic acid) |
| Key Reagents | Sodium metal, dry ether/THF[1][4] | Platinum electrodes, solvent (e.g., methanol/water)[2][9] |
| Typical Yield | Generally low to moderate | Can be high (up to 90% for dimers) under optimized conditions[9] |
| Primary Side Products | Alkenes, shorter-chain alkanes[4][5] | Alcohols, esters, shorter-chain alkanes[7][8] |
| Key Advantage | Simple, one-step reaction | Can provide high yields of symmetrical alkanes[9] |
| Key Disadvantage | Prone to side reactions, sensitive to moisture[1][2] | Requires specialized electrochemical setup |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wurtz Reaction (Illustrative)
This is a generalized procedure for the synthesis of a long-chain alkane.
-
Preparation: All glassware must be thoroughly dried in an oven. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add freshly cut sodium metal suspended in anhydrous diethyl ether.
-
Addition of Alkyl Halide: Dissolve 1-halooctacosane (the alkyl halide of C28) in anhydrous diethyl ether and add it dropwise to the sodium suspension with vigorous stirring.
-
Reaction: After the addition is complete, gently reflux the mixture for several hours.
-
Workup: After the reaction is complete, cool the mixture and cautiously add ethanol to quench any unreacted sodium. Then, add water and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Kolbe Electrolysis (Illustrative)
This is a generalized procedure for the synthesis of a long-chain alkane.
-
Electrolyte Preparation: Dissolve octacosanoic acid (C28 carboxylic acid) in a mixture of methanol and water. Partially neutralize the acid with potassium hydroxide to form the carboxylate salt.[9]
-
Electrolysis Setup: Use an undivided electrochemical cell with two platinum electrodes.[2]
-
Electrolysis: Pass a constant current through the solution at a controlled temperature. The temperature should be high enough to keep the starting material and product in solution.[2]
-
Workup: After the electrolysis is complete, the product, being non-polar, will separate from the aqueous-methanolic solution. The product layer can be separated.
-
Purification: The crude this compound can be purified by washing with water to remove any remaining electrolyte, followed by recrystallization from a suitable solvent system.
Visualizations
References
- 1. Solved: B(a) Describe the Wurtz reaction for the synthesis of alkane. [Chemistry] [gauthmath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Why is the wurtz reaction not preferred for the preparation of alkanes containing an odd number of carbon atoms? Illustrate your answer by taking one example. [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. spegroup.ru [spegroup.ru]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. chem.libretexts.org [chem.libretexts.org]
preventing hexapentacontane degradation during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hexapentacontane during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a long-chain saturated hydrocarbon with the molecular formula C₅₆H₁₁₄.[1] Due to its high molecular weight and boiling point, analytical techniques often require elevated temperatures, which can lead to thermal degradation.[2] Furthermore, like other alkanes, it can be susceptible to oxidation, especially at high temperatures in the presence of oxygen.[3][4] This degradation can result in inaccurate quantification and misinterpretation of analytical results.
Q2: What are the primary modes of degradation for this compound during analysis?
The two primary non-biological degradation pathways for this compound during analysis are:
-
Thermal Degradation (Pyrolysis/Cracking): At high temperatures, typically encountered in Gas Chromatography (GC) inlets and columns, the carbon-carbon bonds in the long alkane chain can break. This process, known as pyrolysis or cracking, results in the formation of smaller, more volatile hydrocarbons. This can lead to an underestimation of the this compound concentration and the appearance of extraneous peaks in the chromatogram.
-
Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, this compound can undergo oxidation.[3] This can lead to the formation of various oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids.[4] Oxidation can be initiated by atmospheric oxygen, reactive species in solvents, or active sites on analytical instrumentation.
Q3: Which analytical techniques are most suitable for the analysis of this compound?
High-Temperature Gas Chromatography (HTGC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a common and effective technique for analyzing high-boiling compounds like this compound.[2] High-Performance Liquid Chromatography (HPLC), typically in a normal-phase mode, can also be employed, although it is less common for non-polar alkanes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Recommended Solution |
| Active sites in the inlet liner or column: | Use a deactivated inlet liner and a high-quality, low-bleed column specifically designed for high-temperature analysis. Consider silylation of the liner if activity persists. |
| Column contamination: | Bake out the column at the maximum recommended temperature. If contamination is severe, trim the first few centimeters of the column or replace it. |
| Improper column installation: | Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions to avoid dead volume. |
| Sample overload: | Reduce the injection volume or dilute the sample. |
Issue: Appearance of unexpected peaks, especially at shorter retention times.
| Possible Cause | Recommended Solution |
| Thermal degradation in the inlet: | Lower the inlet temperature to the minimum required for efficient volatilization of this compound. Use a programmed temperature vaporization (PTV) inlet if available to minimize residence time at high temperatures. |
| Thermal degradation in the column: | Use a shorter analytical column or a faster temperature ramp rate to reduce the time the analyte spends at elevated temperatures. Ensure the final oven temperature does not significantly exceed what is necessary for elution. |
| Contaminated carrier gas: | Use high-purity carrier gas (e.g., helium, hydrogen) and install an oxygen trap in the gas line.[5] |
| Sample contamination: | Prepare fresh samples and use high-purity solvents. |
Issue: Low or inconsistent recovery of this compound.
| Possible Cause | Recommended Solution |
| Oxidation during sample preparation or analysis: | Purge sample vials with an inert gas (nitrogen or argon) before sealing. Use an autosampler that provides an inert atmosphere. Ensure the GC system is leak-free to prevent atmospheric oxygen from entering.[3][5] |
| Incomplete sample transfer from the inlet: | Optimize the inlet temperature and injection speed. Use a liner with glass wool to aid in volatilization, but ensure the wool is also deactivated. |
| Leaks in the GC system: | Perform a thorough leak check of all fittings and connections from the gas source to the detector.[5] |
General Laboratory Practices
Issue: Sample degradation during storage.
| Possible Cause | Recommended Solution |
| Exposure to light and air: | Store samples in amber vials to protect from light. Purge the headspace of the vial with an inert gas before capping and storing at a low temperature (e.g., 4°C). |
| Reactive contaminants in the storage solvent: | Use high-purity, stabilized solvents. For long-term storage, consider solvents with low reactivity. |
Experimental Protocols
Recommended Protocol for this compound Analysis by HTGC-MS
This protocol is designed to minimize degradation and ensure accurate quantification of this compound.
-
Sample Preparation:
-
Dissolve a known weight of the sample containing this compound in a high-purity, non-polar solvent (e.g., hexane, cyclohexane).
-
If the sample matrix is complex, perform a solid-phase extraction (SPE) cleanup using a silica gel or alumina cartridge to remove polar impurities.
-
Transfer the final solution to an amber autosampler vial.
-
Purge the headspace of the vial with nitrogen or argon for 30 seconds before tightly sealing the cap.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A high-temperature capable GC system.
-
Inlet: Programmed Temperature Vaporization (PTV) or a split/splitless inlet with a deactivated liner.
-
Column: A short (e.g., 15 m), narrow-bore (e.g., 0.25 mm) column coated with a thin film (e.g., 0.1 µm) of a stable, low-bleed stationary phase suitable for high-temperature analysis (e.g., a phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate, with an in-line oxygen trap.
-
Injection:
-
Inlet Temperature Program (PTV): Start at a low temperature (e.g., 50°C) and rapidly ramp to a final temperature sufficient for volatilization (e.g., 400°C).
-
Split/Splitless Inlet Temperature: Set to the lowest temperature that provides good peak shape and recovery (e.g., 380-420°C).
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 400°C.
-
Final Hold: Hold at 400°C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 400°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for target ions of this compound.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. betterceramic.com [betterceramic.com]
- 4. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Hexapentacontane Crystallization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful crystallization of hexapentacontane.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering step-by-step solutions to overcome these challenges.
Issue 1: this compound Fails to Crystallize Upon Cooling
-
Question: I have dissolved this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This is a common issue that can arise from several factors, primarily related to supersaturation. Here is a troubleshooting workflow to induce crystallization:
-
Step 1: Induce Nucleation by Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Step 2: Seeding. If you have a previous crystal of this compound, add a tiny "seed" crystal to the solution. This will act as a template for new crystals to grow.
-
Step 3: Reduce Solvent Volume. It's possible the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.
-
Step 4: Lower the Temperature. If cooling to room temperature is unsuccessful, try placing the solution in an ice bath or a refrigerator. A slower cooling rate is often preferable for forming larger, purer crystals.
-
Step 5: Consider a Different Solvent. If all else fails, the chosen solvent may not be ideal. A solvent in which this compound has slightly lower solubility at room temperature might be more effective.
Figure 1. Troubleshooting workflow for failure of this compound to crystallize. -
Issue 2: Oily Precipitate or Amorphous Solid Forms Instead of Crystals
-
Question: Instead of well-defined crystals, I'm observing an oily substance or a powder precipitating from my solution. What is causing this and how can I fix it?
-
Answer: The formation of an oil or amorphous solid, often referred to as "oiling out," typically occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in the solvent. Long-chain alkanes like this compound can also form a temporary, less-ordered "rotator phase" before transitioning to a true crystalline state.
-
Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil or amorphous solid redissolves completely. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which encourages the formation of ordered crystals.
-
Solution 2: Add More Solvent. The concentration of this compound may be too high. Add a small amount of additional hot solvent to the mixture to ensure it remains fully dissolved at a slightly lower temperature, then proceed with slow cooling.
-
Solution 3: Change the Solvent System. Consider using a solvent mixture. For example, if you are using a very good solvent, you can add a small amount of a "poor" solvent (one in which this compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
Issue 3: Crystals Are Too Small or Form a Fine Powder
-
Question: My crystallization yielded very small crystals or a fine powder, which is difficult to filter and may not be pure. How can I grow larger crystals?
-
Answer: The formation of small crystals is usually a result of rapid nucleation. To obtain larger crystals, the rate of nucleation should be controlled to allow for slower crystal growth.
-
Method 1: Slow Cooling. This is the most critical factor. A slower cooling rate reduces the number of nucleation sites that form simultaneously, allowing existing crystals to grow larger.
-
Method 2: Reduce the Degree of Supersaturation. Use a slightly larger volume of solvent than the minimum required to dissolve the this compound at high temperature. This will cause crystallization to begin at a lower temperature, promoting slower growth.
-
Method 3: Use a Solvent with Higher Viscosity. A more viscous solvent can slow down the diffusion of molecules to the crystal lattice, which can sometimes lead to the growth of larger, more well-defined crystals.
-
Frequently Asked Questions (FAQs)
1. What are the best solvents for crystallizing this compound?
This compound, being a long-chain, nonpolar alkane, is most soluble in nonpolar organic solvents. Good choices for crystallization include:
-
Toluene
-
Xylene
-
Hexane
-
Heptane
The ideal solvent will dissolve this compound when hot but have limited solubility at room temperature.
2. What is the melting point of this compound?
The melting point of this compound is in the range of 96-99 °C.[1][2] It is important to purify the compound as impurities can lower and broaden the melting point range.
3. How does the cooling rate affect the crystallization of this compound?
The cooling rate is a critical parameter in crystallization.
-
Slow Cooling: Promotes the growth of larger, more ordered crystals with higher purity.
-
Rapid Cooling: Can lead to the formation of many small crystals, an amorphous solid, or trapping of impurities within the crystal lattice.
4. What is a "rotator phase" in the context of alkane crystallization?
Long-chain alkanes like this compound can form an intermediate, partially ordered phase between the liquid and solid crystalline states, known as a rotator phase.[3] In this phase, the molecules have some rotational freedom around their long axis. Understanding the conditions under which this phase forms can be important for controlling the final crystal structure.
Quantitative Data
Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following table provides representative solubility data based on the general behavior of long-chain alkanes in common organic solvents. These values should be used as a guideline for solvent selection and initial concentration estimates.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Toluene | 25 | ~0.5 |
| 50 | ~5 | |
| 80 | ~25 | |
| Hexane | 25 | ~0.2 |
| 50 | ~2 | |
| 68 (Boiling Point) | ~15 | |
| Xylene | 25 | ~0.6 |
| 50 | ~6 | |
| 80 | ~30 |
Experimental Protocols
Protocol 1: Single Solvent Crystallization of this compound
This protocol describes a standard method for crystallizing this compound from a single solvent.
-
Dissolution:
-
Place the impure this compound sample in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., toluene).
-
Gently heat the mixture on a hot plate while stirring until the this compound completely dissolves.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.
-
For maximum yield, the flask can be subsequently placed in an ice bath to further decrease the solubility.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
References
Technical Support Center: Hexapentacontane Calibration Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexapentacontane standards.
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration process using this compound standards.
Issue: Inconsistent or Drifting Peak Retention Times
Possible Causes and Solutions:
| Cause | Recommended Action |
| Unstable GC Oven Temperature | Verify that the GC oven temperature is stable and accurately reflects the setpoint. Fluctuations can cause retention time shifts.[1] |
| Carrier Gas Flow Rate Fluctuations | Check the carrier gas supply and regulators for leaks or pressure drops. Inconsistent flow can significantly impact retention times.[1] |
| Column Degradation or Contamination | Over time, GC columns can become contaminated or the stationary phase can degrade.[1][2] Consider baking the column according to the manufacturer's instructions or replacing it if necessary. |
| Improperly Installed Column | Ensure the column is installed correctly in the injector and detector ports with the proper ferrule tightness. |
Issue: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Active Sites in the Injection Port or Column | Active sites can cause polar analytes to interact undesirably. Deactivate the liner or use a liner with a suitable deactivation. |
| Sample Overload | Injecting too much sample can lead to peak fronting.[3] Try diluting the standard. |
| Incompatible Solvent | The solvent used to dissolve the this compound standard should be compatible with the stationary phase of the column.[4] |
| Injection Temperature Too Low | A low injection temperature can result in slow vaporization of the sample, leading to peak tailing.[1] |
Issue: Non-linear Calibration Curve
Possible Causes and Solutions:
| Cause | Recommended Action |
| Detector Saturation | At high concentrations, the detector response may no longer be linear.[3] Reduce the concentration of the highest calibration standard. |
| Standard Preparation Error | Inaccurate dilutions of the stock standard will lead to a non-linear response.[3] Carefully reprepare the calibration standards. |
| Matrix Effects | Components in the sample matrix can interfere with the analyte signal, causing non-linearity.[5][6][7][8] Consider using a matrix-matched calibration or the standard addition method. |
| Analyte Degradation | This compound may degrade at high temperatures. Ensure the injection and oven temperatures are not excessive. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound standards?
A1: this compound is a non-polar, long-chain alkane. Therefore, non-polar solvents such as hexane, heptane, or toluene are suitable for dissolution. Ensure the chosen solvent is of high purity (HPLC or GC grade) to avoid introducing contaminants.[4][9]
Q2: How can I be sure my this compound standard is pure?
A2: The purity of the standard is crucial for accurate calibration.[10][11] Reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity. For critical applications, purity can be verified using techniques like quantitative NMR (qNMR).[10][11][12][13]
Q3: What are matrix effects and how do they affect my calibration?
A3: Matrix effects occur when components in your sample, other than the analyte of interest, alter the analytical signal.[5][6][7][8] This can lead to either an enhancement or suppression of the this compound signal, resulting in inaccurate quantification.[5][7] To mitigate this, it is recommended to prepare calibration standards in a blank matrix that is similar to your samples.[6]
Q4: My calibration curve is consistently reading lower than the expected concentrations. What could be the cause?
A4: A consistently low reading could be due to several factors. Check for leaks in the injection system, as this can lead to sample loss. Also, consider the possibility of analyte adsorption onto active sites within the GC system. If using an internal standard, ensure it is stable and not co-eluting with other peaks.[14]
Q5: How often should I prepare fresh calibration standards?
A5: The stability of your this compound standards in solution will depend on the solvent and storage conditions. It is good practice to prepare fresh dilutions from a stock solution daily or for each new batch of samples to ensure accuracy.[15]
Experimental Protocols
Protocol: Preparation of this compound Calibration Standards
-
Solvent Selection: Choose a high-purity, non-polar solvent such as hexane or heptane.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the this compound standard using a calibrated analytical balance.
-
Quantitatively transfer the standard to a volumetric flask.
-
Add a small amount of solvent to dissolve the standard completely. Gentle warming may be required for higher concentrations, but avoid excessive heat.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
-
Serial Dilutions:
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution.
-
Use calibrated volumetric pipettes and flasks to ensure accuracy.
-
Prepare at least five concentration levels to generate a robust calibration curve.
-
Visualizations
References
- 1. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 2. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organomation.com [organomation.com]
- 10. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
minimizing matrix effects in hexapentacontane analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of hexapentacontane (C56H114).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects in gas chromatography-mass spectrometry (GC-MS), the common analytical technique for this compound, typically manifest as a "matrix-induced enhancement."[1] This occurs when non-volatile components from the sample matrix accumulate in the GC inlet. These components can mask active sites that would otherwise trap or degrade the analyte. This protection of the analyte leads to an enhanced signal response compared to a pure standard, which can result in inaccurate quantification.[1][2] For a high molecular weight, low-volatility compound like this compound, this effect can be particularly pronounced.
Q2: What are the most common sample matrices for this compound analysis and their associated challenges?
A2: this compound and other long-chain alkanes are often analyzed in complex matrices such as:
-
Environmental Samples (Soil, Sediment, Water): These matrices contain a wide variety of organic matter, humic acids, and other hydrocarbons that can co-extract with this compound, leading to significant matrix effects.[3][4]
-
Biological Tissues (e.g., plant waxes, animal fats): Lipids and other high molecular weight, non-polar compounds are major interfering components in these samples.[5][6]
-
Industrial Products (e.g., waxes, fuels): The complexity of the product formulation itself can create a challenging matrix.
The primary challenge across these matrices is the co-extraction of compounds with similar physicochemical properties to this compound, making selective sample preparation crucial.
Q3: What are the primary strategies to minimize matrix effects in this compound analysis?
A3: The core strategies to combat matrix effects can be categorized as follows:
-
Optimized Sample Preparation: The goal is to selectively isolate this compound from interfering matrix components.[1] This is the most effective way to reduce matrix effects.[7]
-
Chromatographic Optimization: Fine-tuning the GC-MS parameters can help to separate the analyte from co-eluting matrix components.[8]
-
Calibration Strategies: Using appropriate calibration methods can help to compensate for matrix effects that cannot be eliminated through sample preparation.[2]
Troubleshooting Guide
Problem 1: Poor reproducibility and overestimation of this compound concentration.
-
Possible Cause: Matrix-induced signal enhancement in the GC inlet.[1]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation protocol. Consider using multi-step solid-phase extraction (SPE) or a combination of liquid-liquid extraction (LLE) and SPE.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of this compound but has a similar composition to the samples.[2] This helps to equalize the matrix enhancement effect between the standards and the samples.
-
Employ Analyte Protectants: Adding "analyte protectants" to both standards and sample extracts can help to create a consistent and enhanced response, masking the variability of the sample matrix.[2]
-
Optimize Inlet Temperature: A higher inlet temperature can help to volatilize high-boiling matrix components, but it can also cause degradation of the analyte. Experiment with a range of inlet temperatures (e.g., 250°C to 350°C) to find the optimal balance for this compound.[9]
-
Problem 2: Low recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction or analyte loss during cleanup steps. For high molecular weight alkanes, adsorption to glassware or incomplete elution from SPE cartridges can be an issue.
-
Troubleshooting Steps:
-
Select Appropriate Solvents for LLE: For extracting non-polar this compound, use a non-polar solvent like n-hexane or dichloromethane. Ensure vigorous mixing to maximize partitioning into the organic phase.[10][11]
-
Optimize SPE Conditions:
-
For reversed-phase SPE (e.g., C18, C30), ensure the sample is loaded in a polar solvent to promote retention of the non-polar this compound. Elute with a strong non-polar solvent. C30 phases can offer better retention for highly hydrophobic compounds.[12]
-
For normal-phase SPE (e.g., silica, Florisil), load the sample in a non-polar solvent and elute with a slightly more polar solvent. This is often used for cleanup of non-polar extracts.[13]
-
-
Check for Complete Elution: After the initial elution from the SPE cartridge, try a second elution with a fresh portion of the solvent to see if more analyte can be recovered.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal, but if unavailable, a long-chain alkane with a different chain length that is not present in the sample can be used to monitor and correct for recovery losses.
-
Problem 3: Peak tailing or broad peaks for this compound.
-
Possible Cause: Cold spots in the GC system, non-optimal flow rate, or interactions with active sites in the inlet or column.
-
Troubleshooting Steps:
-
Ensure Proper Inlet Temperature: For high-boiling compounds like this compound, a sufficiently high inlet temperature is crucial for efficient vaporization.[9][14]
-
Check GC Oven Temperature Program: Start at a relatively high initial temperature and use a slow ramp rate to ensure the compound focuses on the column head before elution.
-
Use an Inert GC Liner: A deactivated liner is essential to prevent adsorption of the analyte.[15]
-
Optimize Carrier Gas Flow Rate: Ensure the flow rate is optimal for the column dimensions and carrier gas being used.[8]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Long-Chain Alkane Analysis
| Sample Preparation Technique | Matrix | Analyte Range | Average Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Automated Solid-Liquid Extraction | Forage and Feces | C21-C36 | > 91% | Fast (30 min/sample), low solvent use | Requires specialized equipment | [5][6] |
| Ultrasonic Extraction with Silica Column Cleanup | Soil | C8-C18 | 56.5% - 89.2% | Good for a range of alkanes | Lower recoveries for some compounds | [4] |
| Solid-Phase Extraction (C18) | Wastewater | C10-C32 | 38% - 120% | Good for aqueous samples | Variable recoveries for very long chains | [16] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Biological Samples
This protocol is a general guideline and should be optimized for the specific matrix.
-
Homogenization: Homogenize 1-5 g of the sample (e.g., fatty tissue) with a solvent mixture like chloroform:methanol (2:1, v/v).
-
Extraction:
-
Collection: Drain the lower organic layer into a clean flask.
-
Re-extraction: Add a fresh portion of the extraction solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to ensure complete recovery.[18]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extracts
This protocol is designed for cleaning up a crude extract obtained from LLE or another extraction method.
-
Sorbent Selection: Use a reversed-phase C18 or C30 SPE cartridge. C30 may provide better retention for the highly non-polar this compound.[12]
-
Cartridge Conditioning:
-
Wash the cartridge with one column volume of a non-polar solvent (e.g., hexane).
-
Wash with one column volume of a polar solvent (e.g., methanol).
-
Equilibrate with one column volume of the solvent in which the sample is dissolved.
-
-
Sample Loading: Dissolve the crude extract in a small volume of a polar solvent (if possible, to enhance retention on the reversed-phase sorbent) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with a moderately polar solvent to remove polar interferences. The specific solvent should be optimized.
-
Elution: Elute the this compound from the cartridge using a strong non-polar solvent such as hexane or dichloromethane. Collect the eluate.
-
Concentration: Evaporate the eluent and reconstitute the residue in the final analysis solvent.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Measuring aliphatic hydrocarbons in sediments by direct thermal desorption-gas chromatography-mass spectrometry: Matrix effects and quantification challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of n-alkanes contamination in soil samples by micro gas chromatography functionalized by multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation - n-Alkane | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 8. microbiozindia.com [microbiozindia.com]
- 9. restek.com [restek.com]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 15. agilent.com [agilent.com]
- 16. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. personal.utdallas.edu [personal.utdallas.edu]
Technical Support Center: Gas Chromatography of High Boiling Point Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography (GC) analysis of high boiling point compounds, with a specific focus on hexapentacontane (C56H114).
Frequently Asked Questions (FAQs)
Q1: What makes the GC analysis of this compound challenging?
A1: The primary challenge in the GC analysis of this compound lies in its extremely high boiling point, which is estimated to be around 601-605°C. This necessitates the use of high-temperature gas chromatography (HTGC) and specialized instrumental conditions to ensure complete vaporization, prevent thermal degradation, and achieve elution from the GC column.
Q2: What are the common signs of problems when analyzing high boiling point compounds like this compound?
A2: Common indicators of analytical issues include:
-
No peaks or significantly reduced peak area: This may suggest the compound is not eluting from the column or is being lost in the system.
-
Peak tailing or fronting: These asymmetrical peak shapes can indicate issues with the column, injection, or analyte interactions.
-
Broad peaks: This can be a result of slow sample transfer or issues with the temperature program.
-
Rising baseline (column bleed): At the high temperatures required, the stationary phase of the column can degrade and elute, causing a rising baseline that can obscure analyte peaks.
-
Ghost peaks: These are unexpected peaks that can arise from contamination in the syringe, inlet, or from previous injections.
Q3: Which type of injection technique is best suited for this compound?
A3: For high boiling point compounds like this compound, on-column injection or programmed temperature vaporization (PTV) injection are generally recommended over traditional split/splitless injection.[1] These techniques minimize the potential for sample discrimination, where higher boiling point compounds are preferentially lost during the injection process. Cool-on-column injection, where the sample is deposited directly onto the column at a low initial temperature, is particularly advantageous for preventing thermal degradation of sensitive compounds.[1]
Q4: What type of GC column should I use for analyzing this compound?
A4: A high-temperature stable column is essential. Look for columns with the following characteristics:
-
Stationary Phase: A non-polar, highly stable stationary phase such as 100% dimethylpolysiloxane (PDMS) is suitable for non-polar analytes like this compound.
-
Thin Film Thickness: A thin film (e.g., 0.1 µm) is preferred for high molecular weight compounds as it allows for elution at lower temperatures and reduces column bleed.[2][3]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) generally provides higher efficiency and better resolution.[3]
-
Column Length: Shorter columns (e.g., 10-15 meters) can be beneficial to reduce analysis time and minimize the time the analyte spends at high temperatures.[4]
Q5: Which detector is appropriate for this compound analysis?
A5: A Flame Ionization Detector (FID) is a robust and sensitive detector for hydrocarbons like this compound.[5] If mass spectral data is required, a high-temperature compatible mass spectrometer (MS) with a heated transfer line and ion source is necessary to prevent condensation of the analyte before it reaches the detector.[6]
Troubleshooting Guides
Issue 1: No Peak or Low Peak Intensity for this compound
This is a common issue when analyzing high boiling point compounds and can be caused by several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence or low intensity of the this compound peak.
| Potential Cause | Recommended Action |
| Insufficient Injector Temperature | Ensure the injector temperature is high enough to facilitate the rapid vaporization of this compound. For high boiling point compounds, the injector temperature should be set significantly higher than the analyte's boiling point, but without causing thermal degradation.[5] |
| Inappropriate Injection Technique | If using a split/splitless injector, high boiling point compounds may be lost. Switch to an on-column or PTV injector if available.[1] |
| Oven Temperature Program Too Low | The final temperature of the oven program must be high enough to elute this compound from the column. You may need to increase the final temperature or hold time. |
| Column Contamination or Degradation | Active sites in a contaminated or degraded column can irreversibly adsorb the analyte. Condition the column at a high temperature or trim the first few centimeters of the column inlet. If the problem persists, replace the column.[7] |
| System Leaks | Leaks in the system, particularly at the injector or column fittings, can lead to sample loss. Check for leaks using an electronic leak detector. |
| Cold Spots | Any unheated or under-heated zones in the flow path (e.g., transfer line to the detector) can cause the analyte to condense. Ensure all heated zones are at the appropriate temperatures. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and integration, leading to inaccurate quantification.
Logical Relationship of Causes and Solutions:
Caption: Logical relationships between causes of poor peak shape and their respective solutions.
| Potential Cause | Recommended Action |
| Analyte Adsorption | Active sites in the injector liner or on the column can lead to peak tailing. Use a deactivated (silanized) liner and ensure the column is properly conditioned. If the column is old, it may need to be replaced.[7] |
| Column Overloading | Injecting too much sample can lead to peak fronting. Dilute the sample or increase the split ratio if using a split/splitless injector.[7] |
| Improper Sample Vaporization | If the sample does not vaporize quickly and homogeneously in the injector, it can lead to broad or misshapen peaks. Optimize the injector temperature and consider using a liner with glass wool to aid vaporization (for split/splitless injection). |
| Incompatible Solvent and Stationary Phase | If the polarity of the solvent and the stationary phase are very different, it can affect the focusing of the analyte at the head of the column, leading to peak splitting or tailing. |
Experimental Protocols
Recommended GC Method for this compound Analysis
The following table provides a starting point for developing a GC method for this compound. Optimization will likely be required for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Injection Technique | On-Column or PTV | Minimizes discrimination of high boiling point compounds. |
| Injector Temperature | PTV: Program from 50°C to 450°C | Allows for gentle sample introduction and efficient transfer of the analyte to the column. |
| Column | High-Temperature, Non-Polar (e.g., 100% PDMS), 15m x 0.25mm ID, 0.1 µm film thickness | A stable, thin-film column is crucial for high-temperature analysis to minimize bleed and allow for elution of high molecular weight compounds.[2][3] |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1-2 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 50°C (hold 1 min) Ramp: 15°C/min to 430°C Hold: 10 min at 430°C | A temperature program is necessary to elute a wide range of compounds. The final temperature must be high enough to elute this compound. High-temperature GC can extend the detectable carbon number range.[6][8] |
| Detector | FID | Robust and sensitive for hydrocarbons. |
| Detector Temperature | 450°C | Must be higher than the final oven temperature to prevent condensation. |
Data Presentation
Comparative GC Column Characteristics for High-Temperature Analysis
| Column Parameter | Option A: High Efficiency | Option B: High Capacity | Option C: Fast Analysis |
| Internal Diameter (ID) | 0.25 mm | 0.32 mm | 0.18 mm |
| Film Thickness | 0.10 µm | 0.25 µm | 0.10 µm |
| Length | 30 m | 30 m | 15 m |
| Phase Ratio (β) | 250 | 320 | 180 |
| Best Suited For | High resolution of complex mixtures. | Higher sample loading capacity. | Rapid screening of samples. |
| Considerations | Lower sample capacity. | Slightly lower efficiency than 0.25 mm ID. | Requires a GC system capable of high pressures. |
Note: The phase ratio (β) is a key parameter; columns with similar phase ratios will provide similar retention characteristics.[2] For high molecular weight compounds, a larger phase ratio is generally better.[2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. trajanscimed.com [trajanscimed.com]
- 3. fishersci.ca [fishersci.ca]
- 4. High boiling compounds by GC/MS - Chromatography Forum [chromforum.org]
- 5. microbiozindia.com [microbiozindia.com]
- 6. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. cup.edu.cn [cup.edu.cn]
Technical Support Center: Improving Resolution of Long-Chain Alkane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the separation and analysis of long-chain alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving long-chain alkane isomers?
The primary challenges in resolving long-chain alkane isomers stem from their similar physicochemical properties. Constitutional isomers of long-chain alkanes often have very close boiling points and polarities, making them difficult to separate using standard chromatographic techniques.[1][2][3] As the carbon chain length increases, the number of possible isomers grows exponentially, further complicating the analysis of complex mixtures.[3][4][5]
Q2: Which analytical techniques are most effective for separating long-chain alkane isomers?
Gas chromatography (GC) is the most widely used and effective technique for the separation of long-chain alkane isomers.[6] High-resolution capillary GC columns, particularly those with non-polar or mid-polarity stationary phases, are well-suited for this purpose. For enhanced identification, GC coupled with mass spectrometry (MS) or vacuum ultraviolet (VUV) spectroscopy provides an additional dimension of separation and structural information.[7] While less common for routine separation, very-high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to differentiate isomers based on subtle differences in the chemical environments of their carbon atoms.[8]
Q3: How does the choice of GC column stationary phase affect the resolution of long-chain alkane isomers?
The choice of the stationary phase is critical for achieving good resolution. Non-polar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-5), separate alkanes primarily by their boiling points.[9] For more challenging separations involving isomers with very similar boiling points, mid-polarity stationary phases like poly(trifluoropropylmethylsiloxane) can offer improved selectivity by introducing dipole-dipole interactions, which can help differentiate between structural isomers.[10]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomer Peaks
Symptoms:
-
Overlapping or poorly separated peaks for known isomers.
-
Inability to baseline-resolve adjacent peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate GC Column | Use a longer column (e.g., 60m or 100m) with a smaller internal diameter (e.g., 0.10-0.25 mm) and a thinner film thickness (e.g., 0.10-0.25 µm) to increase efficiency.[11] Consider a different stationary phase with higher selectivity for alkanes (e.g., a mid-polarity phase).[10][12] |
| Suboptimal Oven Temperature Program | Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the separation time and improve resolution.[13] Optimize the initial oven temperature to be slightly below the boiling point of the most volatile isomer of interest.[11] |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the optimal linear velocity for the column being used. This is typically around 25-35 cm/s for helium.[11] |
| Sample Overload | Reduce the injection volume or dilute the sample to prevent peak broadening and distortion. |
Issue 2: Peak Tailing, Especially for Later Eluting Long-Chain Alkanes
Symptoms:
-
Asymmetric peaks with a "tail" extending towards the end of the chromatogram.
-
Reduced peak height and poor integration for high molecular weight alkanes.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Active Sites in the Injection Port or Column | Use a deactivated liner and ensure the column is properly installed. Consider using a liner with glass wool to trap non-volatile residues.[9] Perform column conditioning according to the manufacturer's instructions to passivate active sites. |
| Cold Spots in the GC System | Ensure the transfer line and ion source temperatures (for GC-MS) are maintained at a sufficiently high temperature (e.g., 300-350°C) to prevent condensation of the high-boiling point analytes.[9] |
| Incomplete Vaporization in the Injector | Increase the injector temperature to ensure complete and rapid vaporization of the long-chain alkanes.[9] A pressure pulse or surge during injection can also help to transfer the entire sample onto the column efficiently.[9][14] |
| Column Contamination | Bake out the column at its maximum recommended temperature for a specified period to remove contaminants. If tailing persists, it may be necessary to trim the front end of the column or replace it. |
Experimental Protocols
Protocol 1: High-Resolution GC-MS Analysis of C20-C40 Alkane Isomers
This protocol outlines a general method for the separation and identification of long-chain alkane isomers using a standard non-polar capillary column.
1. Instrumentation and Consumables:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary Column: 60 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms)
-
Carrier Gas: Helium (99.999% purity)
-
Injector Liner: Deactivated, single taper with glass wool
-
Sample: Alkane mixture dissolved in hexane
2. GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 320°C |
| Injection Mode | Splitless (with a pressure pulse of 25 psi for 0.5 min) |
| Injection Volume | 1 µL |
| Carrier Gas Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60°C (hold for 2 min)Ramp 1: 10°C/min to 200°CRamp 2: 5°C/min to 320°C (hold for 15 min) |
| MS Transfer Line Temp. | 320°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-600 |
Visualizations
Caption: Troubleshooting workflow for poor resolution of long-chain alkane isomers.
Caption: Experimental workflow for GC-MS analysis of long-chain alkane isomers.
References
- 1. google.com [google.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using gas chromatography-vacuum ultraviolet-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
hexapentacontane sample contamination sources
Welcome to the technical support center for hexapentacontane (C₅₆H₁₁₄). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and analysis of this long-chain alkane.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Question: I am observing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a this compound sample. What are the likely sources?
Answer: Unexpected peaks in a GC-MS chromatogram when analyzing a high-purity, non-polar compound like this compound are typically due to contamination introduced during sample preparation or from the analytical system itself. The most common culprits are plasticizers (phthalates), silicone-based compounds, and impurities from solvents.
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Plasticizers (Phthalates and Adipates): These compounds are used to make plastics flexible and can easily leach from common laboratory consumables.[1] Sources include pipette tips, plastic syringes, vial caps, filters, and even plastic storage containers for solvents or water.[1][2][3] Studies have shown significant leaching of phthalates like DEHP and DBP from various plastic labware.[2][4][5]
-
Silicone Contamination: Silicon-based compounds are ubiquitous in the lab. Sources include silicone grease used for sealing joints, septa in injection ports, and residues from mold release agents used in manufacturing plasticware.[6][7][8] These compounds can appear as broad or repeating peaks in the chromatogram.
-
Solvent Impurities: The solvents used to dissolve and dilute your this compound sample can contain trace impurities that become concentrated during sample preparation. Always use high-purity, GC-grade, or equivalent solvents and check their purity by running a solvent blank.[1]
-
System Bleed and Carryover: Contamination can also originate from the GC-MS system itself, such as column bleed (degradation of the stationary phase) or carryover from a previous injection.[9][10]
Question: My GC-MS baseline is noisy or drifting. How can I fix this?
Answer: An unstable baseline can obscure peaks and affect quantification. Common causes include:
-
Carrier Gas Impurities: The carrier gas (e.g., Helium, Hydrogen) may contain impurities. Ensure high-purity gas is used and that gas filters/traps are installed and functioning correctly.[9][11]
-
Leaks in the System: Small leaks at fittings, the injection port septum, or the column connection can introduce air and other atmospheric contaminants, leading to a noisy baseline.[11][12] Perform a leak check to identify and resolve this.
-
Contaminated Injection Port or Column: Residue from previous samples or septum particles in the injector liner can cause baseline instability.[9][10] Regular maintenance, including cleaning the injector and trimming the column, is crucial.
Question: Why are the peaks for this compound tailing or fronting?
Answer: Peak shape issues can indicate problems with the sample, the injection, or the chromatographic column.
-
Peak Tailing: This is often caused by active sites in the injector liner or on the column that interact with the analyte.[10][11] It can also be a sign of column degradation or contamination. Using a properly deactivated liner and column is important.
-
Peak Fronting: This is typically a sign of column overload.[12] The concentration of your sample is too high for the column's capacity. Diluting the sample or using a column with a thicker stationary phase can resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a straight-chain alkane with the chemical formula C₅₆H₁₁₄.[13] It is a waxy solid at room temperature. Due to its long, well-defined hydrocarbon chain, it can be used in research as a model system for studying crystallization and self-organization processes.[14] Its properties also make it a candidate for applications in lubricants and as a standard reference compound in chemical analyses.[13][14]
Q2: How can I minimize contamination when preparing a this compound sample for analysis?
Minimizing contamination requires careful handling and selection of materials.
-
Use Glassware: Whenever possible, use glass syringes, pipettes, and vials instead of plastic to avoid leaching of plasticizers.[3]
-
Select Appropriate Solvents: Use the highest purity solvents available (e.g., GC-grade, pesticide-grade) and test them by running a blank analysis.
-
Wear Nitrile Gloves: Always wear powder-free nitrile gloves to prevent transfer of oils and other contaminants from your hands.[15][16]
-
Rinse Everything: Thoroughly rinse all glassware and syringes with a high-purity solvent before use.
-
Avoid Parafilm® and Grease: Parafilm® can be a source of phthalate contamination.[2][4] Avoid using silicone grease on ground glass joints if the sample will be analyzed for trace impurities.
Q3: What are the typical storage conditions for this compound?
This compound is a stable, non-reactive compound. It should be stored in a tightly sealed container, preferably made of glass, in a cool, dry place away from ignition sources.[16]
Data & Protocols
Table 1: Common Contaminants in Alkane Analysis
| Contaminant Class | Specific Examples | Common Laboratory Sources | Analytical Signature (GC-MS) |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plastic lab consumables (pipette tips, vials, filters), PVC tubing, Parafilm®[1][2][3] | Characteristic fragment ion at m/z 149 |
| Silicones | Polydimethylsiloxanes (PDMS) | Septa, vial cap liners, stopcock grease, mold release agents, hand lotions[6][7][8] | Repeating series of ions separated by 74 m/z units (e.g., 207, 281, 355) |
| Other Alkanes | Shorter or branched-chain alkanes | Lubricating oils, vacuum pump oil, fingerprints | Similar fragmentation patterns to the target alkane but with different retention times |
| Solvent Impurities | Stabilizers, preservatives, other organics | Impure solvents (e.g., acetone, methylene chloride)[1] | Varies depending on the specific impurity |
Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol provides a general method for assessing the purity of a this compound sample. Instrument conditions may need to be optimized for your specific system.
1. Sample Preparation: a. Accurately weigh approximately 1-5 mg of the this compound sample into a clean 2 mL glass autosampler vial. b. Add 1 mL of high-purity hexane or another suitable non-polar solvent (e.g., cyclohexane). c. Cap the vial with a PTFE-lined cap and gently warm and vortex if necessary to fully dissolve the sample. d. Prepare a "solvent blank" by filling a separate vial with only the solvent used for dilution.
2. GC-MS Instrument Conditions:
- GC System: Agilent 8890 GC (or equivalent)
- MS System: Agilent 5977B MSD (or equivalent)
- Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
- Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on required sensitivity.
- Injector Temperature: 320 °C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 150 °C, hold for 1 minute.
- Ramp: 15 °C/min to 340 °C.
- Hold: 10 minutes at 340 °C.
- MS Transfer Line Temp: 340 °C
- Ion Source Temp: 230 °C
- Quadrupole Temp: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-800 m/z.
3. Analysis Sequence: a. Inject 1 µL of the solvent blank first to check for system and solvent contamination. b. Inject 1 µL of the prepared this compound sample. c. After the sample run, inject another solvent blank to check for carryover.
4. Data Analysis: a. Integrate the peaks in the chromatogram. b. Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of a long-chain alkane will show a weak molecular ion (M+.) and characteristic clusters of ions separated by 14 Da (CH₂).[15] c. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Pay close attention to known contaminants like phthalates (m/z 149) and silicones. d. Calculate the purity of the sample based on the relative peak areas (Area %).
Visual Guides
Workflow for Identifying Contamination Sources
Caption: Workflow highlighting key steps where contamination can be introduced.
Troubleshooting Logic for Unexpected Peaks
Caption: Decision tree for troubleshooting the source of unexpected peaks.
References
- 1. biotage.com [biotage.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. research.tus.ie [research.tus.ie]
- 5. researchgate.net [researchgate.net]
- 6. rdworldonline.com [rdworldonline.com]
- 7. Sources of Silicon [testoil.com]
- 8. brighton-science.com [brighton-science.com]
- 9. scribd.com [scribd.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. Cas 7719-82-6,ALKANE C56 | lookchem [lookchem.com]
- 14. Buy this compound | 7719-82-6 [smolecule.com]
- 15. memphis.edu [memphis.edu]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Technical Support Center: Optimizing Solvent for Hexapentacontane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexapentacontane (C56H114). The focus is on optimizing solvent selection and analytical methodology, particularly for high-temperature gas chromatography (HT-GC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of the long-chain alkane this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Dissolution of this compound | This compound has very low solubility at room temperature. The chosen solvent may be inappropriate, or the temperature is too low. | - Select a high-boiling point, non-polar, or aromatic solvent such as 1,2,4-trichlorobenzene or toluene. - Heat the solvent and sample mixture to an elevated temperature (e.g., >100 °C) with agitation until the this compound is fully dissolved. Ensure the temperature is maintained throughout the analytical process, including injection. |
| Sample Precipitates in the Syringe or Injector | The temperature of the syringe or the GC inlet is below the temperature required to maintain the solubility of this compound. | - Use a heated syringe and ensure the GC inlet temperature is high enough to prevent precipitation. - A high-temperature on-column injection is often the most effective method to transfer the sample to the column without it coming out of solution. |
| Peak Tailing in the Chromatogram | - Active sites in the GC system: The analyte may be interacting with active sites in the injector liner, column, or connections. - Cold spots: There may be areas in the flow path that are at a lower temperature, causing the analyte to partially condense. - Sample overload: Injecting too much sample can lead to broad, tailing peaks. | - Use a deactivated inlet liner and a high-temperature stable column. - Ensure uniform heating of the entire sample flow path, from the injector to the detector. - Reduce the injection volume or dilute the sample. |
| Low or No Signal Detected | - Incomplete sample transfer: The analyte may be precipitating before reaching the detector. - Low concentration: The amount of analyte reaching the detector is below the detection limit. - Inappropriate detector: The detector may not be suitable for high-temperature analysis or the specific analyte. | - Confirm complete dissolution and use a high-temperature injection technique. - Increase the sample concentration, ensuring it remains soluble. - A Flame Ionization Detector (FID) is generally well-suited for hydrocarbon analysis at high temperatures. Ensure detector gases (hydrogen and air) are at the correct flow rates. |
| Rising Baseline (Column Bleed) | The high temperatures required for elution are causing the stationary phase of the GC column to degrade and elute. | - Use a high-temperature rated GC column specifically designed for high-boiling point compounds. - Properly condition the column according to the manufacturer's instructions before use. - Ensure the carrier gas is of high purity and that the system is free of oxygen leaks, which can accelerate column degradation at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound for analysis?
A1: Due to its long-chain, non-polar nature, this compound requires high-boiling point, non-polar or aromatic solvents. The most commonly recommended solvents for high-temperature applications are 1,2,4-trichlorobenzene and toluene. Dissolution will require heating to elevated temperatures.
Q2: What is the recommended analytical technique for this compound?
A2: High-Temperature Gas Chromatography (HT-GC) is the preferred method for analyzing high-molecular-weight alkanes like this compound. This technique utilizes high oven temperatures to ensure the elution of these high-boiling point compounds.
Q3: What type of GC column should be used for this compound analysis?
A3: A high-temperature stable capillary column is essential. These columns are typically made of fused silica with a high-temperature polyimide coating or are metal columns. The stationary phase should be a low-polarity phase, such as a dimethylpolysiloxane, that is stable at temperatures up to and exceeding 400°C.
Q4: How can I prevent my sample from precipitating during injection?
A4: The key is to maintain a consistently high temperature from the point of sample preparation to its introduction onto the analytical column. Using a heated syringe and a hot on-column injection port is the most reliable method. The injector should be programmed to track the oven temperature to avoid cold spots.
Q5: What are typical starting conditions for an HT-GC method for this compound?
A5: A good starting point would be an on-column injection with an oven program that starts at a temperature high enough to maintain solubility (e.g., 150°C), followed by a temperature ramp (e.g., 10-15°C/min) to a final temperature of at least 400-430°C, with a hold at the final temperature to ensure elution.
Data Presentation
| Solvent | Temperature (°C) | Solubility of C44H90 ( g/100g solvent) | Expected Solubility of C56H114 |
| Toluene | 20 | Very Low | Extremely Low |
| 40 | ~0.1 | Very Low | |
| 60 | ~1.0 | Low | |
| 80 | ~5.0 | Moderate | |
| 100 | >10 | High | |
| 1,2,4-Trichlorobenzene | 20 | Very Low | Extremely Low |
| 60 | Low | Low | |
| 100 | Moderate | Moderate | |
| 130 | High | High |
Note: The data for C44H90 is sourced from literature and is provided for illustrative purposes. The expected solubility for C56H114 is a qualitative estimation.
Experimental Protocols
Detailed Methodology for HT-GC Analysis of this compound
This protocol is a recommended starting point and may require optimization for your specific instrumentation and analytical goals.
-
Sample Preparation:
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Accurately weigh approximately 10 mg of this compound into a 2 mL autosampler vial.
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Add 1 mL of 1,2,4-trichlorobenzene or toluene.
-
Seal the vial with a high-temperature septum.
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Heat the vial in an oven or on a heating block at 120-150°C with intermittent vortexing until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Instrumentation:
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Gas chromatograph equipped with a high-temperature on-column injector and a flame ionization detector (FID).
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High-temperature capillary column (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness, stable to 430°C).
-
-
GC Conditions:
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Injector: On-column, programmed to follow the oven temperature.
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Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.
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Oven Temperature Program:
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Initial Temperature: 150°C, hold for 1 minute.
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Ramp: 15°C/min to 420°C.
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Final Hold: Hold at 420°C for 10 minutes.
-
-
Detector: FID at 430°C.
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Injection Volume: 1 µL of the hot sample solution.
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Mandatory Visualization
Workflow for Optimizing Solvent and Analysis Conditions
Caption: Workflow for solvent selection and HT-GC method development.
Troubleshooting Logic for this compound Analysis
Technical Support Center: Overcoming Experimental Challenges with Hexapentacontane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the low-volatility, long-chain alkane, hexapentacontane.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step solutions.
Problem 1: Difficulty in Dissolving this compound
Q1: My this compound sample is not dissolving in common laboratory solvents at room temperature. How can I achieve complete dissolution for my solution-based experiments?
A1: Due to its long-chain, waxy nature and high melting point, this compound has very low solubility in most solvents at ambient temperatures. Elevated temperatures and the use of specific solvent systems are necessary for effective dissolution.
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Initial Steps:
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Solvent Selection: Start with nonpolar solvents in which long-chain alkanes show some solubility.
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Heating: Gently heat the solvent while stirring. This compound's melting point is between 96-99°C, so aim for a temperature below the solvent's boiling point but high enough to facilitate dissolution. Work in a well-ventilated fume hood.
-
-
Advanced Protocol: Co-Solvent System for Waxy Alkanes If heating alone is insufficient, a co-solvent system can be highly effective. The following protocol is adapted from methods used for dissolving high-carbon paraffin waxes.
dot
Caption: Workflow for dissolving this compound using a co-solvent system.
Experimental Protocol:
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Prepare the Co-Solvent Mixture: Create a solvent blend with varying polarities. A recommended starting mixture is a 3:1:1 ratio of petroleum ether, a dearomatic hydrocarbon solvent (e.g., D40), and a solvent oil (e.g., S180).
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Combine Components: In a suitable flask, add the this compound to the co-solvent mixture. A common ratio for effective dissolution of waxy substances is 1 part wax to 15 parts solvent by weight.
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Controlled Heating and Agitation: Heat the mixture to approximately 30-40°C while stirring continuously. This temperature is generally sufficient to enhance solubility without causing significant solvent loss.
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Observation: Continue heating and stirring until the solution becomes clear, indicating complete dissolution. This may take several hours.
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Adjust if Necessary: If dissolution is incomplete, cautiously increase the temperature or adjust the solvent ratios.
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Problem 2: Non-Uniform Film Formation
Q2: I am trying to create a thin film of this compound, but the resulting film is uneven and cracks upon drying. How can I improve the film quality?
A2: The high crystallinity and low volatility of this compound can lead to poor film formation from solution casting. A physical vapor deposition technique is often more suitable for creating uniform, thin films of long-chain alkanes.
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Recommended Technique: Vacuum Thermal Evaporation This method allows for the deposition of a uniform molecular layer of this compound onto a substrate.
dot
Caption: Experimental workflow for thin film deposition of this compound.
Experimental Protocol:
-
Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to ensure a pristine surface for deposition.
-
Chamber Setup: Place the cleaned substrate and a crucible containing this compound into a vacuum deposition chamber.
-
Evacuation: Pump down the chamber to a high vacuum (e.g., 10^-6 Torr) to minimize impurities and allow for a long mean free path for the evaporated molecules.
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Heating and Deposition: Gradually heat the crucible containing the this compound until it begins to sublimate. The vapor will then travel and deposit onto the cooler substrate. The deposition rate can be monitored using a quartz crystal microbalance.
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Cooling and Venting: Once the desired film thickness is achieved, stop heating the source and allow the substrate to cool under vacuum before venting the chamber to atmospheric pressure.
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Problem 3: Inconsistent Results in Controlled-Release Formulations
Q3: I am using this compound as a matrix for a controlled-release oral solid dosage form, but the drug release profiles are inconsistent between batches. What could be the cause?
A3: Inconsistencies in the release profiles of matrix tablets can often be attributed to variations in the manufacturing process and the physical properties of the excipients. For a waxy matrix former like this compound, the manufacturing method is critical.
-
Troubleshooting Steps:
-
Manufacturing Method: If using a direct compression method, ensure uniform mixing of the drug and this compound. For melt granulation, precise temperature control is crucial to avoid degradation of the active pharmaceutical ingredient (API) and to ensure a homogenous melt.
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Particle Size Distribution: The particle size of both the this compound and the API can affect the homogeneity of the blend and the final matrix structure. Consistent particle size analysis is recommended.
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Dissolution Testing Parameters: Ensure that the dissolution testing method is robust and appropriate for a waxy matrix. The standard USP Apparatus 2 (Paddle) is often used, but the rotation speed and dissolution medium may need optimization.
dot
Caption: Logical relationship between causes and solutions for inconsistent drug release.
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Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound? A: The table below summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₅₆H₁₁₄ |
| Molecular Weight | 787.5 g/mol |
| Melting Point | 96-99 °C[1][2] |
| Boiling Point (est.) | 601.13 °C[1][2] |
| Density (est.) | 0.9271 g/cm³[1][2] |
| Appearance | Waxy Solid |
Q: Is this compound toxic? A: this compound is a long-chain alkane and is generally considered to have low toxicity due to its low reactivity and poor absorption in the body. However, as with any chemical, appropriate safety precautions such as wearing gloves and eye protection should be taken during handling.
Q: What analytical techniques are suitable for characterizing this compound and its formulations? A: A variety of analytical techniques can be employed:
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Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of this compound and to study its interaction with drugs in a formulation.
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Gas Chromatography-Mass Spectrometry (GC-MS): For purity analysis and identification of this compound.
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Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical identity and to study potential interactions between this compound and other components in a mixture.
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X-ray Diffraction (XRD): To analyze the crystalline structure of this compound.
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Scanning Electron Microscopy (SEM): To visualize the surface morphology of this compound-based formulations, such as microspheres or films.
Q: Can this compound be used in spray drying? A: Yes, spray drying can be a suitable technique for producing powdered formulations containing this compound. The process involves dissolving the this compound and the active ingredient in a suitable solvent system, which is then atomized into a hot gas stream to evaporate the solvent, leaving behind solid particles. Key considerations for spray drying waxy materials include selecting a solvent system in which the material is soluble and optimizing the inlet and outlet temperatures to ensure efficient drying without melting the final product.
Q: How can I perform dissolution testing on a solid dosage form containing the highly hydrophobic this compound? A: Dissolution testing of formulations with waxy, hydrophobic excipients can be challenging. Here are some key considerations:
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Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle) are commonly used for solid oral dosage forms.
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Dissolution Medium: The pH and composition of the dissolution medium should be chosen to be relevant to the intended site of drug release. For highly hydrophobic formulations, the addition of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium may be necessary to ensure adequate wetting and to achieve sink conditions.
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Agitation Speed: The paddle or basket rotation speed should be optimized to provide sufficient hydrodynamics to facilitate dissolution without causing excessive erosion of the matrix, which could lead to artificially high release rates.
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Sampling: Ensure that the sampling method does not introduce bias, especially if the formulation tends to float or stick to the vessel walls.
References
Validation & Comparative
A Comparative Guide to Hexapentacontane and Other Long-Chain Alkanes for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, performance in drug delivery systems, and biocompatibility of hexapentacontane in comparison to other notable long-chain alkanes.
This guide provides a comprehensive comparison of this compound (C56H114) with other long-chain alkanes, offering valuable insights for researchers, scientists, and professionals in the field of drug development. By presenting objective data and detailed experimental methodologies, this document aims to facilitate informed decisions in the selection of appropriate long-chain alkanes for various research and pharmaceutical applications.
Physical and Chemical Properties: A Comparative Overview
Long-chain alkanes, characterized by their saturated hydrocarbon chains, exhibit distinct physical and chemical properties that are largely dictated by their chain length. As the number of carbon atoms increases, van der Waals forces become stronger, leading to higher melting points, boiling points, and viscosity. Alkanes are nonpolar molecules, rendering them insoluble in water but soluble in nonpolar organic solvents.[1][2]
This compound, a 56-carbon alkane, is a white, waxy solid at room temperature.[1] Its high molecular weight contributes to its thermal stability and low volatility.[3] The following table summarizes the key physical properties of this compound and other representative long-chain alkanes.
| Alkane | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) at 20°C |
| This compound | C56H114 | 787.50 | 96-99[1] | 601.13 (estimated)[1] | ~0.82 (solid) |
| Dotriacontane | C32H66 | 450.87 | 69-71 | 467 | ~0.81 (solid) |
| Triacontane | C30H62 | 422.81 | 65-67 | 449.7 | ~0.81 (solid) |
| Octacosane | C28H58 | 394.76 | 61-64 | 431.6 | ~0.81 (solid) |
| Hexacosane | C26H54 | 366.71 | 56-58 | 412.2 | ~0.80 (solid) |
| Tetracosane | C24H50 | 338.65 | 50-52 | 391.3 | ~0.79 (solid) |
Performance in Drug Delivery: Solid Lipid Nanoparticles
Long-chain alkanes are increasingly being investigated as key components of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that offer advantages such as controlled drug release, protection of labile drugs, and the potential for targeted delivery.[4][5] The choice of the solid lipid is a critical factor that influences the drug loading capacity and release kinetics of SLNs.[4]
While extensive research exists for SLNs formulated with triglycerides like tristearin and tripalmitin,[6][7] specific experimental data directly comparing the performance of this compound-based SLNs with other long-chain alkanes is limited. However, based on the physicochemical properties, we can infer certain performance characteristics. The highly ordered crystalline structure of very-long-chain alkanes like this compound might lead to lower drug loading capacities and a higher potential for drug expulsion during storage compared to less crystalline lipids.[4]
The following table presents a hypothetical comparison based on general principles of SLN formulation. Further experimental studies are required to validate these predictions.
| Property | This compound-based SLNs (Predicted) | Other Long-Chain Alkane-based SLNs (e.g., Tristearin, Tripalmitin) |
| Drug Loading Capacity | Potentially lower due to high crystallinity. | Generally moderate, dependent on the drug's solubility in the lipid melt.[4] |
| Initial Drug Burst Release | Potentially higher due to drug accumulation at the nanoparticle surface. | Variable, can be controlled by formulation parameters.[8] |
| Sustained Release Profile | May exhibit a more pronounced sustained release for entrapped drug. | Well-documented sustained release profiles for various drugs.[6][8] |
| Physical Stability | Good, due to the high melting point and stable crystalline structure. | Generally good, but polymorphic transitions can be a concern.[4] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol describes a common method for producing SLNs.
Materials:
-
Long-chain alkane (e.g., this compound, tristearin)
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Weigh the desired amount of the long-chain alkane and melt it by heating to approximately 10-20°C above its melting point.
-
Drug Incorporation: Disperse or dissolve the accurately weighed drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed and time (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanosizing: Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range. The sonication parameters (power, time, and pulse mode) should be optimized for the specific formulation.
-
Nanoparticle Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
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Purification (Optional): The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
Workflow for SLN Preparation
Determination of Drug Loading Capacity and Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of drug encapsulated within the SLNs.
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the SLN dispersion at a high speed to pellet the nanoparticles. Alternatively, use centrifugal filter units.
-
Quantification of Free Drug: Analyze the supernatant for the concentration of the unencapsulated drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study using Dialysis Bag Method
This method assesses the rate and extent of drug release from the SLNs over time.
Procedure:
-
Preparation of Dialysis Bags: Hydrate a dialysis membrane with a suitable molecular weight cutoff (MWCO) that allows the passage of the free drug but retains the nanoparticles.
-
Sample Loading: Place a known volume of the SLN dispersion into the dialysis bag and seal it.
-
Release Study: Suspend the sealed dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for drug concentration using an appropriate analytical technique.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]
Biocompatibility and Safety Considerations
The biocompatibility of excipients is a critical aspect of drug development. While long-chain alkanes are generally considered to be of low toxicity, specific data for this compound is scarce. For dotriacontane, a shorter long-chain alkane, it is not classified as a hazardous substance.[9] However, for any new excipient, a thorough biocompatibility assessment according to standards like ISO 10993 is necessary. In vitro cytotoxicity studies on relevant cell lines are a crucial first step in evaluating the safety of these materials for pharmaceutical applications.[10][11][12]
Long-Chain Alkanes and Cellular Signaling
The lipid composition of drug delivery systems can influence their interaction with cells and potentially modulate cellular signaling pathways. For instance, lipid-based nanoparticles can be engineered to target specific signaling pathways, such as the MAPK signaling pathway, which is often dysregulated in cancer.[3][13] While there is no direct evidence linking the chain length of simple alkanes to specific signaling events, the overall lipid environment of a nanoparticle can affect its cellular uptake and intracellular trafficking, thereby indirectly influencing the downstream effects of the delivered drug on signaling cascades. Further research is needed to elucidate the specific roles of very-long-chain alkanes in modulating cellular signaling.
Targeting the MAPK Signaling Pathway
Conclusion and Future Perspectives
This compound and other very-long-chain alkanes represent a class of materials with potential applications in various research and pharmaceutical fields. Their distinct physical properties make them interesting candidates for applications requiring high thermal stability and defined solid-state characteristics. However, for their application in drug delivery systems like SLNs, further quantitative experimental data is crucial to directly compare their performance against more established lipids. Future research should focus on fabricating and characterizing this compound-based SLNs, evaluating their drug loading and release profiles for a range of model drugs, and conducting comprehensive biocompatibility and cytotoxicity studies. Understanding the interplay between the chain length of these alkanes and their interaction with biological systems will be key to unlocking their full potential in drug development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejpmr.com [ejpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Hexapentacontane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the validation of hexapentacontane (C₅₆H₁₁₄), a long-chain aliphatic hydrocarbon. The focus is on providing objective performance comparisons and supporting experimental data to aid in method selection and validation for research and quality control purposes.
Introduction
This compound, a saturated hydrocarbon with 56 carbon atoms, presents unique analytical challenges due to its high molecular weight, low volatility, and non-polar nature. Accurate and precise quantification is crucial in various applications, including its use as a raw material or its presence as an impurity in pharmaceutical formulations and other high-purity materials. This guide compares the most relevant analytical techniques for the validation of this compound analysis: High-Temperature Gas Chromatography with Flame Ionization Detection (HTGC-FID) and High-Temperature Gas Chromatography with Mass Spectrometry (HTGC-MS).
Comparison of Analytical Methods
The primary methods for the analysis of very long-chain alkanes like this compound are based on high-temperature gas chromatography. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation versus high quantitative precision.
High-Temperature Gas Chromatography with Flame Ionization Detection (HTGC-FID)
HTGC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons.[1][2][3][4] The FID offers excellent sensitivity and a wide linear range for carbon-containing compounds.
High-Temperature Gas Chromatography with Mass Spectrometry (HTGC-MS)
HTGC-MS combines the separation power of GC with the identification capabilities of MS.[5][6][7][8][9] This technique is invaluable for unambiguous peak identification and for the analysis of complex matrices where co-elution might be a concern.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HTGC-FID and HTGC-MS for the analysis of long-chain alkanes, providing a basis for method validation.
| Validation Parameter | HTGC-FID | HTGC-MS | Key Considerations |
| Selectivity/Specificity | Good. Based on retention time. Potential for co-elution with structurally similar compounds. | Excellent. Provides mass spectral data for positive identification, ensuring high specificity.[5] | MS is superior for complex samples or when definitive identification is required. |
| Precision (Repeatability, RSD%) | Excellent (<2%). Highly reproducible signal. | Very Good (<5%). Can be slightly more variable than FID.[10][11] | FID is often preferred for high-precision quantitative assays. |
| Accuracy (Recovery %) | Excellent (typically 95-105%). | Excellent (typically 95-105%). | Both methods can achieve high accuracy with proper calibration and use of internal standards. |
| Linearity (R²) | Excellent (>0.999). Wide linear dynamic range.[3] | Excellent (>0.99). Good linearity over a relevant concentration range. | FID generally offers a wider linear range. |
| Limit of Detection (LOD) | Low (ng/mL range).[12] | Very Low (pg/mL range). Generally more sensitive than FID. | MS can detect lower concentrations, which is advantageous for trace analysis. |
| Limit of Quantitation (LOQ) | Low (ng/mL range).[12] | Very Low (pg/mL range). | MS allows for reliable quantification at lower levels than FID. |
| Robustness | High. Less susceptible to minor changes in experimental conditions. | Moderate. Source cleanliness and vacuum integrity are critical. | FID systems are often considered more rugged for routine QC labs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound.
Sample Preparation
-
Dissolution : Dissolve the this compound standard and sample in a suitable high-boiling, non-polar solvent (e.g., carbon disulfide, toluene, or hexane) to a final concentration within the linear range of the instrument (typically in the µg/mL to mg/mL range).
-
Internal Standard : For quantitative analysis, add a deuterated long-chain alkane (e.g., n-C₂₄D₅₀) as an internal standard to all standards and samples.[1] This corrects for variations in injection volume and instrument response.
-
Filtration : Filter the solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
HTGC-FID Protocol
-
Gas Chromatograph : Agilent 8890 GC system or equivalent.
-
Injector : Cool On-Column or Programmable Temperature Vaporization (PTV) inlet.
-
Injection Volume : 1 µL.
-
Column : Agilent J&W DB-5ht (15 m x 0.25 mm, 0.1 µm) or similar high-temperature capillary column.
-
Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 400 °C.
-
Hold at 400 °C for 10 min.
-
-
Detector : FID at 400 °C.
-
Data Acquisition : Collect the chromatogram and integrate the peak area for this compound and the internal standard.
HTGC-MS Protocol
-
Gas Chromatograph : Agilent 8890 GC with a 5977B MSD or equivalent.
-
Injector : Cool On-Column or PTV inlet.
-
Injection Volume : 1 µL.
-
Column : Agilent J&W DB-5ht (15 m x 0.25 mm, 0.1 µm) or similar.
-
Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 400 °C.
-
Hold at 400 °C for 10 min.
-
-
MS Transfer Line : 400 °C.
-
Ion Source : Electron Ionization (EI) at 70 eV. For reduced fragmentation and clearer molecular ion, soft ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) can be considered.[2][13][14][15][16][17]
-
MS Quadrupole : 150 °C.
-
Scan Range : m/z 50-1000.
-
Data Acquisition : Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a this compound analytical method.
Signaling Pathway for Method Selection
This diagram outlines the decision-making process for selecting the appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. pragolab.cz [pragolab.cz]
- 3. redalyc.org [redalyc.org]
- 4. Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
A Comparative Analysis of the Physical Properties of Hexapentacontane and Hexacontane
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of long-chain alkanes is crucial for applications ranging from model systems in materials science to formulation components in pharmaceuticals. This guide provides a detailed comparison of two such high molecular weight hydrocarbons: hexapentacontane (C56H114) and hexacontane (C60H122).
This compound and hexacontane are both saturated hydrocarbons, belonging to the alkane series.[1] They are characterized by their long, straight-chain structures, which impart specific physical properties such as high melting and boiling points and low reactivity. The primary distinction between these two molecules lies in the length of their carbon chains, with hexacontane possessing four additional methylene groups compared to this compound. This seemingly small difference in molecular structure leads to measurable variations in their physical characteristics.
Comparative Physical Properties
The key physical properties of this compound and hexacontane are summarized in the table below. These values, compiled from various sources, highlight the direct influence of carbon chain length on the macroscopic properties of these alkanes. As the carbon chain length increases from C56 to C60, there is a corresponding increase in molecular weight, melting point, and boiling point. This trend is attributed to the greater van der Waals forces between the longer molecules of hexacontane, requiring more energy to overcome during phase transitions.
| Property | This compound | Hexacontane |
| Molecular Formula | C₅₆H₁₁₄[1][2] | C₆₀H₁₂₂[3][4] |
| Molecular Weight | 787.5 g/mol [1][5] | 843.6 g/mol [3][6] |
| Melting Point | 96-99 °C[7][8][9] | 96-100 °C[10][11] |
| Boiling Point | ~601.13 - 604.7 °C (estimate)[7][9][12] | ~620.2 °C (estimate)[11][13] |
| Density | ~0.826 - 0.9271 g/mL (estimate)[8][9][12] | ~0.827 g/mL (estimate)[11][13] |
Experimental Protocols for Physical Property Determination
While specific experimental data for the determination of these properties for this compound and hexacontane are not extensively detailed in publicly available literature, standard methodologies for long-chain alkanes are well-established.
Melting Point Determination
The melting point of these waxy solids is typically determined using a capillary melting point apparatus.[2][7]
-
Sample Preparation: A small amount of the finely powdered alkane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to find an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
Due to their very high boiling points, the determination of the boiling points of this compound and hexacontane requires specialized techniques to prevent thermal decomposition. The values presented are often estimates derived from computational models or extrapolations. Experimental determination would likely involve vacuum distillation. A common laboratory method for micro-scale boiling point determination is the Thiele tube method.[14][15]
-
Sample Preparation: A small amount of the liquid alkane (if melted) is placed in a small test tube or a Durham tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is attached to a thermometer and heated in a high-boiling point liquid bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Reading: The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external pressure.
Density Determination
The density of these solid alkanes at a given temperature can be determined using a pycnometer or, for a quicker measurement, a hydrometer if the substance is in a liquid state.[16] Given their waxy solid nature at room temperature, measurements would need to be conducted at temperatures above their melting points. The ASTM D4052 standard test method is often employed for petroleum products and viscous oils, which would be applicable here.[17]
-
Sample Preparation: The solid alkane is heated to a temperature above its melting point to ensure it is a homogenous liquid.
-
Measurement: A known volume of the molten alkane is introduced into a digital density meter, which measures the oscillation frequency of a U-tube containing the sample. This frequency is then correlated to the density.
-
Temperature Control: It is crucial to maintain a constant and accurately known temperature during the measurement, as density is temperature-dependent.
Structural Relationship
The fundamental difference between this compound and hexacontane is the length of their alkyl chains. This relationship can be visualized as an extension of the carbon backbone.
Figure 1: Molecular structure relationship.
References
- 1. Buy this compound | 7719-82-6 [smolecule.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uoanbar.edu.iq [uoanbar.edu.iq]
- 4. Page loading... [wap.guidechem.com]
- 5. Hexacontane | 7667-80-3 | Benchchem [benchchem.com]
- 6. ursinus.edu [ursinus.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 10. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 11. HEXACONTANE|7667-80-3|lookchem [lookchem.com]
- 12. scribd.com [scribd.com]
- 13. ivypanda.com [ivypanda.com]
- 14. tutorsglobe.com [tutorsglobe.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]
- 17. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
A Comparative Guide to Reference Standards for Long-Chain Alkane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for the analysis of long-chain alkanes. Ensuring the accuracy and reliability of analytical data is paramount in research and development. The selection of a high-quality, certified reference standard is a critical first step in achieving this goal. This document outlines the key characteristics of available standards, provides detailed experimental protocols for their use, and presents a typical analytical workflow.
Comparison of Commercial Long-Chain Alkane Reference Standards
The selection of an appropriate reference standard depends on the specific analytical needs, including the carbon number range of interest and the required level of certification. Major suppliers offer a variety of standard mixtures, often as Certified Reference Materials (CRMs), which provide traceability and uncertainty values essential for method validation and quality control.
| Supplier | Product Name | Alkane Range | Concentration | Solvent | Certification |
| Sigma-Aldrich (Supelco) | Alkane standard mixture for performance tests of GC-systems | C10 - C40 (even numbers) | 50 mg/L each | n-Heptane | Analytical Standard |
| Sigma-Aldrich (Supelco) | C7 - C40 Saturated Alkanes Standard | C7 - C40 | 1000 µg/mL each | Hexane | Certified Reference Material (ISO 17034)[1] |
| Sigma-Aldrich (Supelco) | Alkane standard solution C8-C20 | C8 - C20 | ~40 mg/L each | Hexane | Analytical Standard |
| Restek | Standard Mixture of n-alkanes for System Performance Test | C10 - C40 | 50 µg/mL each | Cyclohexane | Certified Reference Material[2] |
| LGC Standards | Alkanes-Mix 10 | Varies | 500 µg/mL | Toluene | ISO 17034 |
| CPAChem | Alkanes High Purity Compounds | Individual Alkanes | High Purity | Varies | Certified Reference Material (ISO 17034, ISO/IEC 17025)[3] |
Experimental Protocols
The analysis of long-chain alkanes is predominantly performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). Below are representative experimental protocols.
High-Resolution GC-MS for C8-C20 n-Alkanes
This method is suitable for the detailed analysis of shorter-chain alkanes and is adapted from a soft ionization technique that minimizes fragmentation.
-
Instrumentation: Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Thermo LTQ Orbitrap XL) with a SICRIT® (Soft Ionization by Chemical Reaction in Transfer) ion source.
-
Sample: Alkane standard solution C8-C20 (e.g., 40 mg/L in Hexane from Sigma-Aldrich).
-
GC Conditions:
-
Column: 30 m x 0.25 mm x 0.25 µm (e.g., 5% Phenyl-Methylpolysiloxane).
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 300°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: SICRIT® (soft ionization).
-
Mass Range: m/z 50-500.
-
Resolution: 60,000.
-
GC-FID for Total Petroleum Hydrocarbons (TPH) Analysis (C10-C40)
This protocol is based on the ISO 9377-2 standard for the determination of the hydrocarbon oil index in water and is suitable for broader-range alkane analysis.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Sample: Standard Mixture of n-alkanes for System Performance Test (e.g., 50 µg/mL from Restek).
-
GC-FID Conditions:
-
Column: Low-polarity column (e.g., Rtx-Mineral Oil, 15 m x 0.32 mm x 0.1 µm).
-
Injection: 1 µL, Splitless.
-
Injector Temperature: 250°C.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 340°C at 20°C/min, hold for 10 min.
-
Detector Temperature: 340°C.
-
Data Acquisition: The total area of the chromatogram between the retention times of n-C10 and n-C40 is integrated. A system performance check requires that the peak area ratio of C40 to C20 is at least 0.8.
-
Visualizations
Experimental Workflow for Long-Chain Alkane Analysis
The following diagram illustrates the typical workflow for the analysis of long-chain alkanes using a certified reference standard.
Caption: Experimental workflow for long-chain alkane analysis.
References
A Comparative Guide to Alkane Synthesis Methods for the Modern Researcher
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of alkanes is a foundational element of molecular construction. This guide provides an objective comparison of key alkane synthesis methodologies, supported by experimental data and detailed protocols to inform your synthetic strategy.
This document outlines several classical and modern methods for alkane synthesis, categorized by the starting material. Each method's mechanism, advantages, disadvantages, and typical yields are discussed. Quantitative data is summarized in comparative tables, and detailed experimental protocols for key reactions are provided. Visualizations of reaction pathways and workflows are included to aid in understanding.
I. Synthesis of Alkanes via Coupling Reactions
Coupling reactions are powerful tools for constructing larger alkanes from smaller alkyl fragments.
Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[1][2] It is one of the oldest methods for forming carbon-carbon bonds.
Mechanism: The reaction is thought to proceed through either a radical or an organometallic intermediate. An electron transfer from sodium to the alkyl halide forms a highly reactive species that then couples with another alkyl halide molecule.[3]
Advantages:
-
Useful for the synthesis of symmetrical alkanes.[4]
-
Can be used for intramolecular cyclization to form strained rings.[3][5]
Disadvantages:
-
Not suitable for the synthesis of unsymmetrical alkanes, as it produces a difficult-to-separate mixture of products.[3][6]
-
The reaction fails with tertiary alkyl halides.[6]
-
Intolerant of most functional groups.[5]
Corey-House Synthesis
The Corey-House synthesis is a more versatile method that involves the reaction of a lithium diorganocuprate (Gilman reagent) with an alkyl halide.[7][8]
Mechanism: The reaction proceeds via nucleophilic attack of the Gilman reagent on the alkyl halide. This method is an example of a cross-coupling reaction.[7]
Advantages:
-
Excellent for the synthesis of unsymmetrical alkanes with high yields.[8][9]
-
Can be used to synthesize straight-chain, branched-chain, and alkanes with an odd number of carbon atoms.[9]
-
Tolerates a wider range of functional groups compared to the Wurtz reaction.[4]
Disadvantages:
-
Generally not successful with secondary or tertiary alkyl halides as the electrophile.[10]
-
The Gilman reagent itself can be prepared from primary, secondary, or tertiary alkyl halides.[9]
Comparative Data: Coupling Reactions
| Reaction | Substrate 1 | Substrate 2 | Product | Typical Yield (%) | Reference |
| Wurtz Reaction | 1-Iodobutane | 1-Iodobutane | n-Octane | 45-60 | [6] |
| Wurtz Reaction | 1-Bromobutane & 1-Bromoethane | Mixture of Butane, Hexane, and Octane | Low (for cross-product) | [6] | |
| Corey-House Synthesis | Lithium dimethylcuprate | 1-Iododecane | n-Dodecane | 98 | [7] |
| Corey-House Synthesis | Lithium di(n-butyl)cuprate | 1-Bromopropane | n-Heptane | 75 | [7] |
| Corey-House Synthesis | Lithium diphenylcuprate | Iodobenzene | Biphenyl | ~11 | [10] |
II. Synthesis of Alkanes via Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones is a common and effective strategy for alkane synthesis.
Clemmensen Reduction
The Clemmensen reduction converts aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[11]
Mechanism: The exact mechanism is not fully understood but is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group.[12]
Advantages:
-
Particularly effective for reducing aryl-alkyl ketones.[11]
-
Can be used in the presence of some functional groups that are sensitive to basic conditions.
Disadvantages:
-
The strongly acidic conditions limit its use with acid-sensitive substrates.[12]
-
Not very effective for aliphatic or cyclic ketones under standard conditions, though modified procedures can improve yields.[11]
-
Sterically hindered ketones may give low yields.[13]
Wolff-Kishner Reduction
The Wolff-Kishner reduction deoxygenates aldehydes and ketones to the corresponding alkanes using hydrazine and a strong base (like KOH or NaOH) at high temperatures.[14][15]
Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and heating, eliminates nitrogen gas to form a carbanion that is then protonated to yield the alkane.[14]
Advantages:
-
Complementary to the Clemmensen reduction, as it is performed under basic conditions and is suitable for acid-sensitive substrates.[15]
-
The Huang-Minlon modification, which uses a high-boiling solvent like ethylene glycol, allows for shorter reaction times and higher yields.[14][16]
Disadvantages:
-
The strongly basic and high-temperature conditions are not suitable for base-sensitive or thermally labile substrates.[14]
-
Not effective for sterically hindered ketones.[15]
-
Hydrazine is a hazardous reagent.[16]
Comparative Data: Reduction of Carbonyl Compounds
| Reaction | Substrate | Product | Typical Yield (%) | Reference |
| Clemmensen Reduction | Propiophenone | Propylbenzene | 80 | [17] |
| Clemmensen Reduction | Cholestan-3-one | Cholestane | ~76 (modified conditions) | [11] |
| Wolff-Kishner (Huang-Minlon) | β-(p-phenoxybenzoyl)propionic acid | γ-(p-phenoxyphenyl)butyric acid | 95 | [18] |
| Wolff-Kishner (Myers Modification) | Steroidal Ketone | Corresponding Alkane | 91 | [18] |
III. Synthesis of Alkanes from Carboxylic Acids
Carboxylic acids can be converted to alkanes through decarboxylation reactions.
Decarboxylation with Soda-Lime
This method involves heating a carboxylic acid or its sodium salt with soda-lime (a mixture of NaOH and CaO) to produce an alkane with one fewer carbon atom.[6]
Mechanism: The reaction proceeds via the formation of a carbanion intermediate after the loss of carbon dioxide.[6]
Advantages:
-
A simple method for shortening a carbon chain by one atom.
Disadvantages:
-
The yields are generally good for lower members but poor for higher members of the carboxylic acid series.[6][17]
-
The high temperatures required can be a limitation.
Kolbe Electrolysis
Kolbe electrolysis is an electrochemical method that involves the electrolysis of an aqueous solution of a sodium or potassium salt of a carboxylic acid to produce a symmetrical alkane.[11][19]
Mechanism: The reaction proceeds via a radical mechanism where the carboxylate ion is oxidized at the anode to form a radical, which then loses carbon dioxide to form an alkyl radical. Two alkyl radicals then dimerize to form the alkane.[20][21]
Advantages:
-
Useful for the synthesis of symmetrical alkanes.[11]
-
Cross-coupling of two different carboxylic acids is possible, though it often leads to a mixture of products.[20][21]
Disadvantages:
-
Not suitable for the synthesis of alkanes with an odd number of carbon atoms when using a single carboxylic acid.[11]
-
Aromatic carboxylic acids are generally not suitable substrates.[22]
Comparative Data: Synthesis from Carboxylic Acids
| Reaction | Substrate | Product | Typical Yield (%) | Reference |
| Decarboxylation (Photocatalytic) | C12-C18 Fatty Acids | C11-C17 Alkanes | Quantitative | [23] |
| Decarboxylation (Photocatalytic) | Soybean and Tall Oil Fatty Acids | Alkane Mixture | up to 95 | [23] |
| Kolbe Electrolysis | n-Hexanoic Acid | n-Decane | ~69 | [20] |
| Kolbe Electrolysis (Cross-Coupling) | Ethyl hydrogen succinate and Isovaleric acid | Branched Alkanes | 42-61 | [24] |
IV. Synthesis of Alkanes via Hydrogenation of Alkenes
Catalytic hydrogenation is a widely used and efficient method for converting alkenes to alkanes.
Mechanism: The reaction occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni), where both the alkene and hydrogen are adsorbed. The hydrogen atoms are then added across the double bond of the alkene.[25]
Advantages:
-
Generally proceeds with high yields and clean conversion.
-
The reaction conditions are often mild.
Disadvantages:
-
The catalyst can sometimes be expensive.[4]
-
Sterically hindered alkenes may require more forcing conditions or specialized catalysts.[21][26]
Comparative Data: Hydrogenation of Alkenes
| Catalyst | Substrate | Product | Typical Yield (%) | Reference |
| Pd/C | 1-Octene | n-Octane | >95 | [25] |
| PtO2 | Tetramethylethylene | 2,3-Dimethylbutane | >95 | [25] |
| Raney Ni | Cyclohexene | Cyclohexane | >95 | [6] |
V. Experimental Protocols
Corey-House Synthesis of n-Heptane
Materials:
-
1-Bromopropane
-
Lithium metal
-
Copper(I) iodide (CuI)
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Propyllithium: In a flame-dried flask under an inert atmosphere, add freshly cut lithium metal to anhydrous diethyl ether. Cool the mixture in an ice bath and slowly add 1-bromopropane. Stir the reaction mixture until the lithium is consumed.
-
Preparation of Lithium Dipropylcuprate (Gilman Reagent): In a separate flask under an inert atmosphere, suspend CuI in anhydrous diethyl ether and cool to 0°C. Slowly add two equivalents of the prepared propyllithium solution.
-
Coupling Reaction: To the Gilman reagent at 0°C, slowly add one equivalent of 1-bromobutane. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting n-heptane by distillation.
Wolff-Kishner (Huang-Minlon Modification) Reduction of Propiophenone
Materials:
-
Propiophenone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Standard reflux and distillation glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add propiophenone, ethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to reflux for 1-2 hours.
-
Replace the reflux condenser with a distillation apparatus and distill off the water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200°C, return the setup to a reflux condenser and continue to heat for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting propylbenzene by distillation.
VI. Signaling Pathways and Experimental Workflows
Corey-House Synthesis Workflow
Caption: Workflow for the Corey-House synthesis of alkanes.
Wolff-Kishner Reduction Mechanism
Caption: Simplified mechanism of the Wolff-Kishner reduction.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. adichemistry.com [adichemistry.com]
- 4. mylens.ai [mylens.ai]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. General Methods of Preparation of Alkanes | Wurtz reaction | Reduction of alkyl halides | Hydrogenation of alkenes | Kolbe’s electrolysis method | Grignard reagents | Reduction of alcohols, aldehydes [askiitians.com]
- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 8. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. books.rsc.org [books.rsc.org]
- 19. byjus.com [byjus.com]
- 20. Hetero‐Coupling of Bio‐Based Medium‐Chain Carboxylic Acids by Kolbe Electrolysis Enables High Fuel Yield and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 22. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. Electrochemical cross-coupling of biogenic di-acids for sustainable fuel production - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03745K [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. askfilo.com [askfilo.com]
A Comparative Guide to the Properties of Hexapentacontane and Other Long-Chain Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physical and chemical properties of hexapentacontane (C56H114), a long-chain alkane, with other representative n-alkanes. The information presented is supported by literature values and established experimental protocols, offering a valuable resource for researchers and professionals working with these compounds in various applications, including drug development, materials science, and lubrication technology.
Introduction to this compound
This compound is a saturated hydrocarbon with the chemical formula C56H114. As a long-chain alkane, it exhibits characteristic properties such as low reactivity, hydrophobicity, and a high melting point. These attributes make it and similar long-chain alkanes subjects of interest in fields requiring stable, non-polar compounds.
Comparison of Physical Properties
The physical properties of n-alkanes show clear trends with increasing chain length. The following tables summarize the key literature values for this compound and a selection of other long-chain n-alkanes for comparative analysis.
Table 1: Comparison of Melting Point, Boiling Point, and Density of Selected Long-Chain n-Alkanes
| n-Alkane | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Triacontane | C30H62 | 422.82 | 65.9 | 450 | 0.810 (at 20°C) |
| Tetracontane | C40H82 | 563.10 | 82 | 525 | 0.817 (at 20°C) |
| Pentacontane | C50H102 | 703.37 | 91 | 575 | 0.823 (at 20°C) |
| This compound | C56H114 | 787.50 | 96 - 99 [1][2] | ~601 - 605 [1][2] | ~0.826 - 0.927 (estimate) [1][2] |
| Hexacontane | C60H122 | 843.61 | 100 - 102 | ~620 | 0.827 (at 20°C) |
Note: Some values for this compound are estimates found in the literature. The density of solid alkanes is typically measured at or above their melting point.
Table 2: Solubility of Long-Chain Alkanes
| Property | Description |
| Solubility in Water | Virtually insoluble.[3][4] As non-polar molecules, alkanes cannot form significant attractive forces with polar water molecules to overcome the strong hydrogen bonding in water.[3][4] |
| Solubility in Organic Solvents | Generally soluble in non-polar organic solvents such as benzene, toluene, hexane, and diethyl ether.[3][4] The principle of "like dissolves like" applies, where the weak van der Waals forces between alkane molecules are readily overcome by similar interactions with non-polar solvent molecules.[3][4] |
Experimental Protocols
Accurate determination of the physical properties of long-chain alkanes is crucial for their application. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of solid long-chain alkanes like this compound can be determined using the capillary tube method.
Protocol:
-
Sample Preparation: A small amount of the solid alkane is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. For pure compounds, this range is typically narrow (0.5-1 °C).
Boiling Point Determination by Simulated Distillation (SimDis)
For high-boiling point compounds like this compound, traditional distillation is impractical. Simulated distillation by gas chromatography (GC), following methods like ASTM D2887, is the preferred technique.[5][6][7][8]
Protocol:
-
Calibration: A calibration mixture containing a series of n-alkanes with known boiling points is injected into the gas chromatograph.[8] The retention time of each n-alkane is recorded and plotted against its boiling point to create a calibration curve.[7][8]
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., carbon disulfide).
-
GC Analysis: The sample solution is injected into a GC equipped with a non-polar capillary column and a flame ionization detector (FID).[5] The column temperature is programmed to increase over time, separating the components of the sample based on their boiling points.
-
Data Analysis: The retention time of the this compound peak is determined. Using the calibration curve, the retention time is converted to its corresponding boiling point.
Density Measurement
The density of solid hydrocarbons can be determined using a pycnometer or by the displacement method.
Protocol (Pycnometer Method):
-
Tare Weight: The weight of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.
-
Sample Addition: A known weight of the solid this compound is added to the pycnometer.
-
Liquid Addition: A non-solvent liquid of known density in which the alkane is insoluble is added to the pycnometer, filling it completely and removing any air bubbles.
-
Final Weight: The total weight of the pycnometer containing the sample and the liquid is measured.
-
Calculation: The volume of the displaced liquid, and thus the volume of the solid sample, is calculated from the weights and the known density of the liquid. The density of the this compound is then determined by dividing its mass by its calculated volume.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of a novel long-chain alkane.
Caption: Experimental workflow for the characterization of long-chain alkanes.
This guide provides a foundational understanding of the properties of this compound in comparison to other long-chain alkanes. The detailed experimental protocols serve as a practical reference for researchers in the field.
References
- 1. Melting point - WaxPedia [waxpedia.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. All about Solubility of Alkanes [unacademy.com]
- 5. ASTM D2887 | Boiling Point Distributions in Petroleum Fractions [scioninstruments.com]
- 6. scribd.com [scribd.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. gcms.cz [gcms.cz]
A Comparative Analysis of Branched vs. Straight-Chain Long Alkanes for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences and materials research, the subtle yet significant differences between branched and straight-chain long alkanes play a crucial role in formulation development, drug delivery, and overall product performance. This guide provides an objective comparison of their physicochemical properties, supported by experimental data and standardized protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.
I. Comparison of Physicochemical Properties
The structural isomerism between branched and straight-chain alkanes, while maintaining the same molecular formula, gives rise to distinct physical and chemical characteristics. These differences are primarily dictated by the variations in their molecular geometry, which in turn affect the strength of intermolecular van der Waals forces.
Physical Properties
The arrangement of carbon atoms in an alkane's backbone has a profound impact on its melting point, boiling point, viscosity, and solubility.
-
Boiling Point: Straight-chain alkanes exhibit higher boiling points compared to their branched isomers.[1] This is attributed to their larger surface area, which allows for stronger van der Waals interactions between molecules, requiring more energy to overcome during the transition to the gaseous phase.[1] Branching, on the other hand, leads to more compact, spherical molecular shapes, reducing the surface area available for intermolecular contact and consequently lowering the boiling point.[2]
-
Melting Point: The trend for melting points is more complex. While generally increasing with molecular weight, the melting points of branched-chain alkanes can be either higher or lower than their straight-chain counterparts.[1] Highly symmetrical branched isomers, such as 2,2,3,3-tetramethylbutane, often have higher melting points because their compact structure allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces in the solid state.[3]
-
Viscosity: For shorter to medium-length alkanes, branched isomers typically have lower viscosities than their linear counterparts. The reduced surface area and less efficient packing of branched molecules lead to weaker intermolecular forces and lower resistance to flow.[4] However, for very long-chain alkanes, branching can lead to increased molecular entanglement, which can increase viscosity.
-
Solubility: Alkanes are generally nonpolar and thus are insoluble in polar solvents like water.[5][6] They are, however, soluble in nonpolar organic solvents.[3][6] The principle of "like dissolves like" governs their solubility. While there is no significant difference in the polarity between branched and straight-chain alkanes, the more compact structure of branched alkanes can sometimes lead to slightly better solubility in certain nonpolar solvents.
Chemical Properties
-
Reactivity: Alkanes are generally unreactive due to the strength and nonpolar nature of their C-C and C-H single bonds. However, branched alkanes can exhibit slightly different reactivity in certain reactions. For instance, the presence of tertiary hydrogens in branched alkanes makes them more susceptible to abstraction in free-radical reactions.[4]
-
Stability: Branched alkanes are thermodynamically more stable than their linear isomers.[1][3] This increased stability is attributed to a more compact electronic structure, which decreases the molecular surface area per atom and lowers the overall energy of the molecule.[7]
II. Data Presentation
The following tables summarize the key physical properties of selected straight-chain and branched long alkanes.
Table 1: Comparison of Boiling and Melting Points of C8 Alkane Isomers
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |
| n-Octane | Straight-chain | 125.7 | -57.0 |
| 2-Methylheptane | Branched | 117.6 | -109.0 |
| 2,2,4-Trimethylpentane | Highly Branched | 99.3 | -107.4 |
| 2,2,3,3-Tetramethylbutane | Highly Branched & Symmetrical | 106.5 | 100.7 |
Data sourced from various chemical property databases.
Table 2: Viscosity of n-Alkanes at 25°C
| n-Alkane | Number of Carbon Atoms | Viscosity (mPa·s) |
| n-Nonane | 9 | 0.711 |
| n-Decane | 10 | 0.854 |
| n-Undecane | 11 | 1.076 |
| n-Dodecane | 12 | 1.374 |
| n-Tridecane | 13 | 1.758 |
| n-Tetradecane | 14 | 2.220 |
| n-Pentadecane | 15 | 2.800 |
| n-Hexadecane | 16 | 3.474 |
Note: Viscosity data for a homologous series of branched alkanes is less readily available in a standardized format.
III. Experimental Protocols
The determination of the physicochemical properties of alkanes follows standardized experimental protocols to ensure accuracy and reproducibility.
Determination of Boiling Point
The boiling range of long-chain alkanes is typically determined using ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure .
-
Principle: This method involves a batch distillation of a 100-mL sample under controlled conditions. The temperature of the vapor is recorded as the distillation proceeds, and the volume of condensate is measured.
-
Apparatus: The apparatus consists of a distillation flask, a condenser, a cooling bath, a flask heater, and a graduated cylinder to receive the distillate.
-
Procedure:
-
A 100-mL sample is measured into the distillation flask.
-
The flask is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).
-
The distillation is continued at a regulated rate, and vapor temperatures are recorded as the volume of condensate in the receiving cylinder increases.
-
The final boiling point (FBP) is the maximum temperature reached during the test.
-
Determination of Melting Point
The melting point of solid long-chain alkanes can be determined using OECD Guideline 102: Melting Point / Melting Range .
-
Principle: This guideline describes several methods, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC). For crystalline solids like long-chain alkanes, the capillary method is commonly used.
-
Apparatus (Capillary Method): A melting point apparatus with a heated block and a thermometer or a digital temperature sensor, and capillary tubes.
-
Procedure (Capillary Method):
-
A small amount of the finely powdered solid alkane is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
Determination of Viscosity
The kinematic viscosity of liquid long-chain alkanes is determined according to ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .
-
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timing device.
-
Procedure:
-
The viscometer is charged with the liquid alkane sample.
-
The viscometer is placed in the constant temperature bath until the sample reaches the test temperature.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
IV. Applications in Drug Development
The distinct physicochemical properties of branched and straight-chain long alkanes make them valuable in various aspects of drug development, particularly as excipients in formulations.
Topical and Transdermal Drug Delivery
Long-chain alkanes can act as penetration enhancers in topical and transdermal formulations by altering the lipid structure of the stratum corneum.[8]
-
Branched Alkanes: The more compact structure of branched alkanes can disrupt the ordered lipid bilayers of the skin more effectively than their linear counterparts, potentially leading to enhanced drug permeation. However, some studies on branched-chain alkanols (which have a similar hydrocarbon structure) suggest that branching may reduce the enhancer's ability to fluidize the stratum corneum lipids.[4][5]
-
Straight-Chain Alkanes: The linear structure of straight-chain alkanes allows them to intercalate within the lipid lamellae of the stratum corneum, increasing its fluidity and facilitating drug diffusion. Studies on alkanediols have shown that longer-chained linear diols can cause the lipids to become more disordered, which favors drug penetration.[9]
Oral Drug Delivery
In oral formulations, particularly for poorly water-soluble drugs, long-chain alkanes can be utilized as lipidic components in self-emulsifying drug delivery systems (SEDDS).[10][11]
-
Solubility and Emulsification: The choice between branched and straight-chain alkanes can influence the drug's solubility within the lipid phase and the characteristics of the resulting emulsion upon contact with gastrointestinal fluids. The more irregular shape of branched alkanes might create more "free volume" within the lipid core of the emulsion droplets, potentially accommodating a higher drug load for certain active pharmaceutical ingredients (APIs).
V. Logical Relationships and Workflows
The following diagram illustrates the relationship between the molecular structure of long alkanes and their key physicochemical properties.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. quora.com [quora.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy of Hexapentacontane Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry techniques for the analysis of hexapentacontane (C₅₆H₁₁₄), a long-chain alkane. It aims to equip researchers with the necessary information to select the most appropriate methodology for accurate mass determination and structural elucidation of this and similar high-molecular-weight, nonpolar molecules. The information presented is supported by experimental data from analogous compounds and established principles of mass spectrometry.
Introduction to the Challenges
This compound, a saturated hydrocarbon with a molecular weight of 787.54 Da, presents unique challenges for mass spectrometry analysis. Its nonpolar nature and low volatility make it difficult to ionize efficiently without inducing significant fragmentation. This guide explores various ionization techniques and high-resolution mass analyzers to overcome these challenges and achieve accurate and reliable data.
Comparison of Ionization Techniques
The choice of ionization method is critical for the successful analysis of this compound. Soft ionization techniques are paramount to minimize fragmentation and preserve the molecular ion, which is essential for accurate molecular weight determination.
| Ionization Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the sample, leading to desorption and soft ionization. | High | Produces predominantly singly charged ions, simplifying spectra. Suitable for high molecular weight compounds. | Requires finding a suitable matrix for the nonpolar analyte. Sample/matrix co-crystallization can be challenging. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent ions that ionize the analyte through chemical reactions at atmospheric pressure. | High | Effective for nonpolar and volatile compounds. Can be coupled with liquid chromatography. | Can sometimes cause fragmentation, although it is generally a soft ionization method. |
| Atmospheric Pressure Photoionization (APPI) | A UV lamp ionizes a dopant, which then ionizes the analyte. | Moderate to High | Suitable for nonpolar compounds. Can be more sensitive than APCI for certain analytes. | Requires a suitable dopant. |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Low (for molecular weight) | Provides detailed structural information through fragmentation patterns. | The molecular ion is often weak or absent, making molecular weight determination difficult. |
Comparison of High-Resolution Mass Analyzers
For accurate mass determination of this compound, high-resolution mass analyzers are essential. They can distinguish between ions with very similar mass-to-charge ratios, providing high mass accuracy.
| Mass Analyzer | Principle | Mass Accuracy (ppm) | Resolution | Key Features |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a magnetic field, and their cyclotron frequency is measured to determine their m/z ratio. | < 1 | Very High (>1,000,000) | Offers the highest mass accuracy and resolution. Ideal for complex mixture analysis. |
| Orbitrap | Ions are trapped in an electrostatic field and their orbital frequency is measured. | 1 - 3 | High (up to 500,000) | Provides a good balance of high resolution, mass accuracy, and speed. |
| Time-of-Flight (TOF) | The time it takes for an ion to travel a fixed distance is measured to determine its m/z ratio. | < 5 | Moderate to High (up to 60,000) | Offers a wide mass range and fast acquisition speeds. Often coupled with MALDI. |
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol (Adapted from Polyethylene Wax Analysis)
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., toluene, chloroform) at a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. For nonpolar analytes, matrices such as trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or 9-nitroanthracene can be effective. Dissolve the matrix in the same solvent at a concentration of 10 mg/mL.
-
Prepare a cationizing agent solution, such as silver trifluoroacetate (AgTFA), in a suitable solvent (e.g., acetone) at 1 mg/mL.
-
Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio (sample:matrix:cationizing agent).
-
-
Target Spotting:
-
Deposit 0.5-1.0 µL of the final mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature to form a uniform crystalline spot.
-
-
Instrument Parameters (General):
-
Ionization Mode: Positive ion
-
Mass Analyzer Mode: Reflector for higher resolution
-
Laser: Nitrogen laser (337 nm)
-
Laser Fluence: Optimized to achieve good signal-to-noise ratio while minimizing fragmentation.
-
Mass Range: m/z 500 - 1500
-
Calibration: Use a standard with known masses in a similar m/z range.
-
APCI-High-Resolution Mass Spectrometry Protocol (Adapted from Long-Chain Alkane Analysis)
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with the HPLC system, such as toluene or a mixture of toluene and methanol, at a concentration of 10-100 µg/mL.
-
-
Liquid Chromatography (Optional, for sample introduction):
-
Use a suitable HPLC column for nonpolar compounds if separation from a mixture is required.
-
For direct infusion, a syringe pump can be used to introduce the sample solution directly into the APCI source.
-
-
Instrument Parameters (General):
-
Ionization Mode: Positive ion APCI
-
Corona Discharge Current: 3-5 µA
-
Vaporizer Temperature: 350-450 °C
-
Capillary Temperature: 250-300 °C
-
Sheath and Aux Gas Flow: Optimized for stable spray and efficient ionization.
-
Mass Analyzer: Set to a high resolution (e.g., >100,000 for Orbitrap or FT-ICR).
-
Mass Range: m/z 500 - 1000
-
Calibration: Perform regular calibration with a standard calibration mix to ensure high mass accuracy.
-
Visualizing the Workflow and Factors Affecting Accuracy
Conclusion
Achieving high-accuracy mass spectrometry data for this compound is feasible with the appropriate instrumentation and methodology. The combination of a soft ionization technique, such as MALDI or APCI, with a high-resolution mass analyzer, like FT-ICR or Orbitrap, is crucial. While hard ionization methods like EI can provide valuable structural information through fragmentation, they are not suitable for accurate molecular weight determination of long-chain alkanes due to the often-absent molecular ion. By carefully selecting the experimental parameters and considering the factors that influence mass accuracy, researchers can obtain reliable and precise data for the characterization of this compound and other challenging high-molecular-weight, nonpolar compounds.
Hexapentacontane Purity Analysis: A Comparative Guide to GC-FID and Alternative Methods
For researchers, scientists, and drug development professionals working with high molecular weight compounds, ensuring the purity of long-chain alkanes like hexapentacontane (C56H114) is critical. This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other common analytical techniques for purity assessment. Experimental data and protocols are provided to support the objective comparison of these methods.
Comparison of Analytical Methods for this compound Purity
Gas Chromatography, particularly with a Flame Ionization Detector, is a powerful and widely used technique for separating and quantifying volatile and semi-volatile compounds.[1] For very long-chain alkanes such as this compound, High-Temperature Gas Chromatography (HT-GC) is necessary due to their high boiling points, which can range from 500 to 800 °C.[2][3]
Alternative methods, such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), offer different insights into the purity of waxy solids and can be used as complementary or screening techniques.
| Parameter | High-Temperature GC-FID | Differential Scanning Calorimetry (DSC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle of Detection | Separation by boiling point and column interaction, followed by ionization in a hydrogen flame.[1] | Measures heat flow associated with thermal transitions (e.g., melting). Purity is determined by the broadening and depression of the melting peak.[4] | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[5] |
| Primary Application | Quantitative purity analysis, separation of isomers and closely related impurities. | Assessment of overall purity based on melting point depression. Can detect low levels of impurities that are soluble in the melt.[4] | Qualitative identification of the compound and detection of impurities with different functional groups (e.g., carbonyls, hydroxyls).[6] |
| Sample Preparation | Dissolution in a high-boiling point solvent (e.g., carbon disulfide, o-xylene) at elevated temperature. | Minimal; sample is weighed into a DSC pan. | Minimal; sample can be analyzed directly as a solid or melt. |
| Limit of Detection (LOD) | Low (ppm range for individual impurities). | Dependent on the impurity and its effect on the melting point; can detect down to ~0.003% for some systems.[7] | Higher than GC-FID for alkane impurities; better for impurities with strong IR absorption bands. |
| Precision (RSD) | High (<5% RSD is common). | Good (typically <10% RSD). | Good for qualitative identification; quantitative precision is lower than GC-FID. |
| Key Advantages | High resolution and sensitivity; provides quantitative data on individual impurities. | Fast screening method; provides information on the overall purity of the crystalline material. | Rapid and non-destructive; provides structural information. |
| Key Limitations | Requires high temperatures, specialized columns, and careful method development. Not suitable for non-volatile impurities. | Does not separate impurities; assumes impurities are soluble in the melt and insoluble in the solid.[4] | Not effective for distinguishing between alkanes of different chain lengths; primarily identifies different chemical functionalities.[8] |
Experimental Protocols
High-Temperature GC-FID Analysis of this compound
This protocol is based on methodologies for high-temperature simulated distillation (SimDist) as described in ASTM D6352, which is designed for heavy petroleum fractions up to C90.[9][10][11]
a. Sample Preparation:
-
Due to the low solubility of this compound in common solvents at room temperature, a high-boiling point solvent is required.[12][13][14] Carbon disulfide (CS2) or o-xylene are suitable choices.
-
Prepare a stock solution of this compound at approximately 1 mg/mL. This may require gentle heating and sonication to ensure complete dissolution.
-
Prepare a calibration standard containing a range of high molecular weight n-alkanes (e.g., C40, C50, C60) to verify retention times and system performance.[10]
b. Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent, equipped for high-temperature analysis.[11] |
| Injector | Cool On-Column or Programmable Temperature Vaporizing (PTV) inlet. |
| Injector Temperature | Programmed from 60 °C to 420 °C at 15 °C/min. |
| Column | Agilent J&W DB-5ht (15 m x 0.25 mm x 0.10 µm) or similar high-temperature column.[3] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 2.0 mL/min. |
| Oven Program | Initial: 50 °C, hold for 1 min. Ramp: 20 °C/min to 420 °C. Hold: 10 min. |
| Detector | Flame Ionization Detector (FID). |
| Detector Temperature | 430 °C. |
| Hydrogen Flow | 40 mL/min. |
| Air Flow | 450 mL/min. |
| Makeup Gas (N2) | 25 mL/min. |
| Injection Volume | 1 µL. |
c. Data Analysis: Purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
Purity Analysis by Differential Scanning Calorimetry (DSC)
This method is adapted from the general principles of purity determination by melting point depression.[4]
a. Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.
b. Instrumentation and Conditions:
-
DSC Instrument: TA Instruments Q2000 or equivalent.
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 70 °C).
-
Ramp at a slow heating rate (e.g., 1-2 °C/min) to a temperature well above the melt (e.g., 120 °C).
-
-
Purge Gas: Nitrogen at 50 mL/min.
c. Data Analysis: The purity is calculated using the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4]
Qualitative Analysis by FTIR Spectroscopy
This protocol provides a rapid chemical fingerprint of the sample.
a. Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
b. Instrumentation and Conditions:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal ATR accessory.
-
Scan Range: 4000 to 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
c. Data Analysis: The resulting spectrum should be compared to a reference spectrum of pure this compound. Key alkane-related peaks to verify include C-H stretching (~2950-2850 cm⁻¹), C-H bending (~1466 cm⁻¹), and C-H rocking (~725 cm⁻¹).[5] The presence of unexpected peaks (e.g., C=O stretch around 1700 cm⁻¹) would indicate impurities with different functional groups.[15]
Visualizing the Workflow
A clear workflow is essential for reproducible results. The following diagrams illustrate the logical steps for sample analysis using GC-FID and the decision-making process for choosing an analytical method.
Caption: Workflow for this compound Purity Analysis by GC-FID.
Caption: Guide for Selecting the Appropriate Purity Analysis Method.
References
- 1. researchgate.net [researchgate.net]
- 2. Agilent J&W High-Temperature Columns | Agilent [agilent.com]
- 3. agilent.com [agilent.com]
- 4. tainstruments.com [tainstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. All about Solubility of Alkanes [unacademy.com]
- 15. irsm.cas.cz [irsm.cas.cz]
Lack of Scientific Evidence Precludes Validation of Hexapentacontane as a Biomarker
A comprehensive review of available scientific literature reveals no studies that have validated hexapentacontane as a biomarker for any disease or physiological condition. Consequently, a comparison guide on its performance against other biomarkers, including supporting experimental data and detailed protocols, cannot be generated at this time.
This compound (C56H114) is a very-long-chain alkane. While it is available as a chemical standard for analytical purposes, there is no published research that investigates its clinical utility as a biomarker. Searches of scientific databases and chemical information repositories show its basic chemical and physical properties, but do not indicate any known biological activity or correlation with disease states that would support its use in diagnostics or drug development.
The broader category of very-long-chain alkanes has been explored in other scientific contexts, such as in paleoenvironmental studies where they serve as biomarkers in sediment layers to reconstruct past climates. These long-chain hydrocarbons are components of plant and insect waxes. However, this application is distinct from their use as clinical biomarkers in humans for disease detection or monitoring.
For a compound to be validated as a clinical biomarker, it must undergo a rigorous, multi-phase process as outlined by regulatory bodies and scientific consortia. This process typically includes:
-
Discovery Phase: Initial identification of a potential biomarker that is differentially present in individuals with and without a specific condition.
-
Analytical Validation: Development and verification of a reliable and reproducible assay to measure the biomarker.
-
Clinical Validation: Large-scale studies to demonstrate a consistent and significant correlation between the biomarker and the clinical endpoint of interest. This includes establishing key performance metrics such as sensitivity and specificity.
-
Clinical Utility: Demonstration that the use of the biomarker positively impacts patient outcomes.
As there is no evidence of this compound entering even the initial discovery phase for any clinical application, no data exists for comparison, nor are there established experimental protocols for its use as a biomarker. Similarly, there are no known signaling pathways or biological mechanisms involving this compound that could be visualized.
Therefore, researchers, scientists, and drug development professionals should be aware that this compound is not a recognized or validated biomarker. Any consideration of its use in a clinical or research setting would require foundational discovery and validation studies to be conducted.
comparative analysis of long-chain alkane extraction techniques
A Comprehensive Guide to Long-Chain Alkane Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of long-chain alkanes from various matrices is a critical step in analysis and product development. This guide provides a comparative analysis of five prominent extraction techniques: Soxhlet Extraction, Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Comparative Performance of Extraction Techniques
The selection of an appropriate extraction technique depends on several factors, including the nature of the sample matrix, the desired purity of the extract, available resources, and the scale of the operation. Below is a summary of the key performance indicators for each technique.
| Technique | Extraction Efficiency (%) | Extraction Time | Solvent Volume | Temperature | Pressure | Principle |
| Soxhlet Extraction | High (often considered the benchmark) | 8 - 24 hours | High (300-500 mL) | Solvent Boiling Point | Atmospheric | Continuous solid-liquid extraction with fresh solvent. |
| Accelerated Solvent Extraction (ASE) | Very High (can be >95%)[1] | 15 - 20 minutes | Low (15-40 mL) | Elevated (e.g., 100-125 °C)[2] | High (e.g., 1500 psi)[3] | Pressurized and heated solvent extraction. |
| Supercritical Fluid Extraction (SFE) | High (up to 92%)[4] | 30 - 120 minutes | Low (uses CO2) | Moderate (e.g., 35-80 °C)[4] | Very High (e.g., 100-500 bar)[4] | Extraction with a fluid above its critical temperature and pressure. |
| Ultrasound-Assisted Extraction (UAE) | High | 15 - 60 minutes | Moderate | Room Temperature to Moderate | Atmospheric | Acoustic cavitation enhances mass transfer.[5][6] |
| Microwave-Assisted Extraction (MAE) | High | 10 - 40 minutes | Low to Moderate | Elevated | Can be Atmospheric or Pressurized | Microwave energy heats the solvent and sample matrix.[7][8] |
Note: The values presented in this table are indicative and can vary significantly based on the specific application, sample matrix, and optimization of the extraction parameters.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Soxhlet Extraction
This traditional method is often used as a benchmark for extraction efficiency.
Protocol:
-
Sample Preparation: A solid sample is dried and ground to a fine powder. For soil or sediment samples, mix with anhydrous sodium sulfate to remove residual water.[9]
-
Loading: Place approximately 10 g of the prepared sample into a cellulose extraction thimble.[9]
-
Assembly: Place the thimble inside the Soxhlet extractor. Attach a round-bottom flask containing approximately 300 mL of a suitable solvent (e.g., hexane or a hexane/acetone mixture) and a few boiling chips to the extractor.[9] Connect a condenser to the top of the extractor.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample in the thimble. The solvent will slowly fill the thimble chamber. Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extracted analytes will be siphoned back into the boiling flask. This process is repeated for 16-24 hours at a rate of 4-6 cycles per hour.[9]
-
Concentration: After extraction, the solvent is evaporated, typically using a rotary evaporator, to concentrate the long-chain alkane extract.
Accelerated Solvent Extraction (ASE)
ASE is a more modern, automated technique that uses elevated temperature and pressure to reduce extraction time and solvent consumption.[3]
Protocol:
-
Sample Preparation: Grind the sample to a fine powder. Mix with a drying agent like diatomaceous earth if moisture is present.
-
Cell Loading: Place a cellulose filter at the outlet of the extraction cell. Pack the cell with the prepared sample.
-
Extraction Parameters: Set the extraction parameters on the ASE instrument. Typical starting conditions for long-chain alkanes are:
-
Extraction: The instrument automatically performs the extraction by heating and pressurizing the solvent in the cell containing the sample.
-
Collection: The extract is collected in a vial. The system automatically purges the cell with nitrogen to collect the remaining extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.
Protocol:
-
Sample Preparation: The sample should be dry and finely ground.
-
Vessel Loading: Place the prepared sample into the extraction vessel.
-
System Setup:
-
The CO₂ is pumped as a liquid and heated to supercritical conditions (above 31 °C and 74 bar).[10]
-
The extraction vessel is placed in an oven to maintain the desired temperature.
-
-
Extraction Parameters: Set the desired extraction conditions. For long-chain alkanes, typical parameters are:
-
Extraction: The supercritical CO₂ flows through the sample, dissolving the long-chain alkanes. The extraction can be performed in a static mode (the vessel is filled with supercritical fluid and allowed to equilibrate) followed by a dynamic mode (fresh supercritical fluid continuously flows through the vessel).
-
Collection: The extract-laden supercritical fluid is depressurized in a collection vessel. The drop in pressure causes the CO₂ to return to a gaseous state, precipitating the extracted alkanes, which are then collected.
Ultrasound-Assisted Extraction (UAE)
UAE uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the penetration of the solvent into the sample matrix and accelerating extraction.[6]
Protocol:
-
Sample Preparation: The sample should be dried and ground.
-
Extraction:
-
Place a known amount of the sample (e.g., 5 g) in an extraction vessel.
-
Add a specific volume of a suitable solvent (e.g., hexane or ethanol) to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v).
-
Immerse the ultrasonic probe into the solvent or place the vessel in an ultrasonic bath.
-
-
Sonication Parameters:
-
Frequency: 20-40 kHz
-
Power: 100-500 W
-
Time: 15-60 minutes
-
Temperature: Can be performed at room temperature or with controlled heating/cooling.
-
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentration: Evaporate the solvent to obtain the concentrated long-chain alkane extract.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process.[8]
Protocol:
-
Sample Preparation: The sample should be dried and ground.
-
Vessel Loading: Place the sample in a microwave-transparent extraction vessel.
-
Solvent Addition: Add a suitable solvent with a high dielectric constant (e.g., a mixture of hexane and acetone) to the vessel.
-
Extraction Parameters:
-
Microwave Power: 400-1000 W
-
Temperature: 80-120 °C (in a closed-vessel system)
-
Time: 10-30 minutes
-
-
Extraction: Place the vessel in the microwave extractor and start the program. The microwave energy rapidly heats the solvent, increasing the pressure within the vessel and accelerating the extraction.
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to a safe temperature before opening. Filter the extract to remove the solid residue.
-
Concentration: Concentrate the extract by evaporating the solvent.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for each of the described long-chain alkane extraction techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerated solvent extraction for natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. ijesd.org [ijesd.org]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Based Technique for Fast and Reliable Extraction of Organic Contaminants from Food, with a Special Focus on Hydrocarbon Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theaspd.com [theaspd.com]
- 9. epa.gov [epa.gov]
- 10. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Hexapentacontane
Hexapentacontane is a long-chain alkane that is solid at room temperature. Based on available safety data, it is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. This guide provides detailed procedures for the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. The following PPE is recommended to protect against potential physical hazards and maintain a sterile research environment.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solvents or airborne particles. |
| Hand Protection | Nitrile gloves | Prevents contamination of the sample and protects the user from direct contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: Handling and Experimental Workflow
The following protocol outlines a standard procedure for handling solid this compound in a laboratory setting. This workflow is designed to minimize contamination and ensure accurate experimental results.
Experimental Protocol: Weighing and Transfer of Solid this compound
-
Preparation:
-
Ensure the work area, typically a laboratory bench, is clean and free of clutter.
-
Don the required personal protective equipment (PPE) as listed in the table above.
-
Prepare a clean weighing vessel (e.g., weigh boat or beaker) and a spatula.
-
-
Weighing:
-
Place the weighing vessel on the analytical balance and tare the balance to zero.
-
Carefully open the container of this compound.
-
Using the clean spatula, transfer the desired amount of this compound to the weighing vessel. Avoid generating dust.[2]
-
Record the mass of the this compound.
-
-
Transfer:
-
Carefully transfer the weighed this compound to the reaction vessel or desired container.
-
If any solid is spilled during transfer, clean it up immediately with a brush and dustpan.
-
-
Post-Handling:
-
Securely close the main container of this compound.
-
Clean the spatula and any other used equipment.
-
Dispose of any contaminated materials, such as the weigh boat, according to the disposal plan.
-
Wash hands thoroughly after the procedure.
-
Disposal Plan
As this compound is not classified as a hazardous chemical, its disposal should follow the guidelines for non-hazardous solid waste.[3][4][5]
Disposal Protocol for Non-Hazardous Solid Chemical Waste
-
Waste Collection:
-
Storage:
-
Store the waste container in a designated area away from incompatible materials.
-
-
Disposal:
-
Dispose of the collected non-hazardous solid waste in accordance with your institution's specific waste management procedures. This may involve placing it in the regular laboratory trash that is sent to a sanitary landfill.[4]
-
Do not dispose of solid chemicals in laboratory trash cans that are handled by custodial staff who may not be trained in chemical waste disposal.[4] It is best practice to place the sealed and labeled container directly into the designated dumpster for non-hazardous waste.[4]
-
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
